2-[3-(Dimethylamino)propoxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIDBFMHOJXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595467 | |
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-76-5 | |
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[3-(Dimethylamino)propoxy]aniline: Synthesis, Characterization, and Potential Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound 2-[3-(Dimethylamino)propoxy]aniline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the nomenclature, physicochemical properties, synthetic routes, analytical characterization, and explores potential biological applications based on the structural features of the molecule and data from analogous compounds.
Nomenclature and Identification
Correctly identifying a chemical entity is paramount for consistent and reproducible research. This compound is known by several synonyms and unique identifiers, which are crucial for database searches and procurement.
Synonyms and Systematic Names
The most common synonyms and systematic names for this compound include:
-
Benzenamine, 2-[3-(dimethylamino)propoxy]-[1]
-
2-(3-dimethylaminopropoxy)aniline[1]
-
[3-(2-aminophenoxy)propyl]dimethylamine[2]
Chemical Identifiers
A list of key chemical identifiers is provided in the table below for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 1134-76-5 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O | [3] |
| Molecular Weight | 194.28 g/mol | [3] |
| InChI Key | XGTIDBFMHOJXSS-UHFFFAOYSA-N | CymitQuimica |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various experimental conditions. The properties for this compound are summarized below.
| Property | Value | Notes |
| Appearance | Liquid | CymitQuimica |
| Purity | Typically >95% | AKSci |
| Storage | Long-term in a cool, dry place | AKSci |
Synthesis and Purification
Rationale for Synthetic Strategy
Direct alkylation of 2-aminophenol with 3-(dimethylamino)propyl chloride can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, resulting in low yields and difficult purification.[4] To achieve selective O-alkylation, the more nucleophilic amino group must be protected first. Benzaldehyde is an economical and effective protecting group for the amino moiety, forming a Schiff base (imine) that can be easily hydrolyzed under acidic conditions post-alkylation.[4][5]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzylidene-2-aminophenol (Protection)
-
To a solution of 2-aminophenol (1 equivalent) in toluene, add benzaldehyde (1 equivalent).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N-benzylidene-2-aminophenol, which can be used in the next step without further purification.
Step 2: Synthesis of N-Benzylidene-2-[3-(dimethylamino)propoxy]aniline (O-Alkylation)
-
Dissolve the crude N-benzylidene-2-aminophenol from Step 1 in anhydrous dimethylformamide (DMF).
-
Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-(dimethylamino)propyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the crude product from Step 2 in a mixture of dichloromethane and 1N aqueous HCl.
-
Stir the mixture vigorously for 1 hour at room temperature to effect hydrolysis of the imine.
-
Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[4]
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the propoxy chain, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in different chemical environments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by determining its exact mass.
Purity Assessment
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS).
Potential Biological Applications and Experimental Workflows
While there is limited specific biological data for this compound, the broader class of 2-substituted aniline derivatives has shown promise in drug discovery, particularly as kinase inhibitors and antimicrobial agents.[6][7] The presence of the flexible ether linkage and the basic dimethylamino group suggests potential interactions with biological targets.
Rationale for Investigation as a Kinase Inhibitor
Many kinase inhibitors feature a substituted aniline scaffold that interacts with the hinge region of the kinase active site.[7] The 2-alkoxy substituent can influence the conformation of the molecule and its binding affinity. Therefore, a plausible area of investigation for this compound is its potential as an inhibitor of protein kinases involved in cancer signaling pathways, such as Mer or c-Met kinases.[7]
Proposed Experimental Workflow for Kinase Inhibitory Activity Screening
Caption: Workflow for screening the kinase inhibitory activity of the title compound.
Protocol for In Vitro Kinase Assay (Illustrative Example):
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., DMSO).
-
In a microplate, combine the recombinant kinase (e.g., Mer kinase), a suitable substrate peptide, and ATP.
-
Add the diluted compound to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a readily synthesizable molecule with interesting structural features that warrant further investigation for its potential biological activities. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible synthetic route, and a framework for exploring its potential as a kinase inhibitor. The information presented herein serves as a valuable resource for researchers interested in the medicinal chemistry of aniline derivatives and the development of novel therapeutic agents.
References
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Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. Available from: [Link]
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Gomzar, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(3), 333. Available from: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 484. Available from: [Link]
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Li, J-T., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available from: [Link]
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RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. Available from: [Link]
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PubMed. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]
-
ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Available from: [Link]
- Google Patents. (1982). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
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MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. PubChem Compound Database. Retrieved from [Link]
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NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]
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A Technical Guide to the Molecular Structure, Properties, and Analysis of 2-[3-(Dimethylamino)propoxy]aniline
Abstract: This document provides an in-depth technical examination of 2-[3-(Dimethylamino)propoxy]aniline, a versatile aniline derivative of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond basic data to explore the compound's structural characteristics, its role as a synthetic building block, and the rigorous protocols required for its synthesis, analysis, and safe handling. We will delve into the causality behind experimental choices, offering field-proven insights to ensure both scientific integrity and practical utility. The protocols described herein are designed as self-validating systems, supported by authoritative references to ground all mechanistic and procedural claims.
Chemical Identity and Core Properties
This compound is an organic compound featuring a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine. This trifunctional nature makes it a valuable intermediate for constructing more complex molecules. Its identity and core physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenamine, 2-[3-(dimethylamino)propoxy]-; [3-(2-aminophenoxy)propyl]dimethylamine | [1] |
| CAS Number | 1134-76-5 | [2] |
| Molecular Formula | C₁₁H₁₈N₂O | [2][3] |
| Molecular Weight | 194.28 g/mol | [2][4] |
| InChI Key | XGTIDBFMHOJXSS-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | [1] |
| Typical Purity | ≥95% | [3] |
| Storage | Store long-term in a cool, dry, well-ventilated place. Store locked up. | [3][5] |
Molecular Structure
The structure consists of an aniline ring substituted at the ortho (2-position) with a 3-(dimethylamino)propoxy group. The propoxy chain provides a flexible linker, while the terminal dimethylamino group acts as a basic center.
Role in Research and Drug Development
While this specific compound is intended for research purposes only, its structural motifs are highly relevant in medicinal chemistry.[2][6] Aniline derivatives are foundational scaffolds in a vast array of pharmaceuticals, including treatments for cancer and infectious diseases.[7] The development of efficient synthetic routes to novel aniline-based precursors is a key area of research.[8]
-
Aniline as a Versatile Scaffold: The primary amine on the aromatic ring is a key functional handle. It can be readily acylated, alkylated, or converted into a diazonium salt, enabling a wide range of subsequent chemical transformations to build molecular complexity.
-
The Dimethylaminopropoxy Moiety: This side chain is a common feature in pharmacologically active compounds. The tertiary amine is typically protonated at physiological pH, which can enhance water solubility and allow for ionic interactions with biological targets like receptors or enzymes. The three-carbon linker provides optimal spacing and conformational flexibility for binding.
Therefore, this compound serves as a valuable intermediate, combining a reactive synthetic handle (the aniline amine) with a pharmacologically relevant side chain.
Representative Synthesis Protocol
Protocol 3.1: Two-Step Synthesis
Step 1: Synthesis of 1-(3-(Dimethylamino)propoxy)-2-nitrobenzene
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenolic hydroxyl group, forming the nucleophilic phenoxide. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.
-
-
Alkylation: Add 3-(Dimethylamino)propyl chloride hydrochloride (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the solid salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure ether intermediate.
Step 2: Reduction to this compound
-
Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically balloon pressure) with vigorous stirring at room temperature.
-
Causality: Pd/C is a highly efficient and widely used catalyst for the heterogeneous catalytic hydrogenation of aromatic nitro groups to primary amines. This method is clean and often quantitative.
-
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Trustworthiness Note: The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-step analytical workflow ensures a comprehensive characterization.
Protocol 4.1: Chromatographic Purity Assessment by Gas Chromatography (GC)
This method, adapted from standard procedures for aniline derivatives, is ideal for determining the purity of the final product.[9]
-
Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Expertise: An NPD is highly selective and sensitive for nitrogen-containing compounds, making it superior to a standard Flame Ionization Detector (FID) for this analysis by reducing baseline noise and interference from non-nitrogenous impurities.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the aniline product in toluene.
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically considered acceptable for research applications.[3]
Protocol 4.2: Structural Elucidation by NMR Spectroscopy
NMR provides definitive structural confirmation by mapping the hydrogen and carbon framework of the molecule.[10]
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Resonances:
-
Aromatic Protons: 4 protons in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm.
-
Propoxy Methylene (-OCH₂-): A triplet around δ 4.0 ppm.
-
Propoxy Methylene (-NCH₂-): A triplet around δ 2.4 ppm.
-
Central Methylene (-CH₂-): A multiplet around δ 2.0 ppm.
-
Dimethyl Protons (-N(CH₃)₂): A sharp singlet for 6 protons around δ 2.2 ppm.
-
-
Expected ¹³C NMR Resonances:
-
Aromatic Carbons: 6 distinct signals in the range of δ 110-150 ppm.
-
Propoxy Carbons: 3 signals in the range of δ 25-70 ppm.
-
Dimethyl Carbons: 1 signal around δ 45 ppm.
-
Protocol 4.3: Functional Group Identification by IR Spectroscopy
Infrared (IR) spectroscopy confirms the presence of key functional groups.[10]
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.
-
Acquisition: Record the spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.
-
Key Expected Absorption Bands:
-
N-H Stretch (Amine): A characteristic doublet (symmetric and asymmetric stretching) around 3350-3450 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic peak around 1240 cm⁻¹.
-
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate precautions by technically qualified individuals.[3][5]
Table 2: GHS Hazard and Safety Information
| Category | Information | Source |
| Signal Word | Warning | [3] |
| Pictograms | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Additional Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Classified as a corrosive liquid for transport. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
First Aid:
-
Inhalation: Move person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its molecular structure, with a reactive aniline core and a pharmacologically relevant side chain, makes it a compound of interest for researchers in drug discovery and materials science. A thorough understanding of its properties, coupled with robust protocols for its synthesis, analysis, and safe handling, is paramount for its effective and responsible use in a research setting. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this versatile molecule for their research endeavors.
References
- Santa Cruz Biotechnology. This compound.
- AK Scientific, Inc. 1134-76-5 this compound.
- Fisher Scientific. SAFETY DATA SHEET - this compound.
- CymitQuimica. This compound.
- Santa Cruz Biotechnology. This compound (Korean Site).
- Santa Cruz Biotechnology. This compound (French Site).
- U.S. Environmental Protection Agency.
- Echemi.
- BenchChem. Spectroscopic Analysis of 2,6-Diethyl-N-(2-propoxyethyl)
- HIMS - University of Amsterdam. Efficient alternative for multistep synthesis of aniline-based drug precursors.
Sources
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- 8. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[3-(Dimethylamino)propoxy]aniline
Foreword: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, the molecule 2-[3-(Dimethylamino)propoxy]aniline serves as a versatile building block. Its unique combination of a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine makes it a valuable synthon for creating complex molecular architectures with potential applications in pharmaceuticals and advanced materials. However, its utility is predicated on an absolute certainty of its structure. Ambiguity is the enemy of progress; thus, a robust, multi-faceted analytical approach is not merely best practice—it is a necessity.
This guide provides an in-depth exploration of the spectroscopic data of this compound. We will move beyond a simple recitation of data points, instead focusing on the underlying principles and the synergistic interplay between Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our objective is to construct a self-validating analytical framework that ensures the unequivocal identification and structural elucidation of this compound, providing researchers and developers with the confidence needed to advance their work.
Molecular Blueprint and Predicted Spectroscopic Signatures
Before delving into the spectra, a foundational understanding of the molecule's structure is crucial. Each functional group is a potential reporter, broadcasting its presence through a unique spectroscopic signal.
Chemical Structure:
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂)
-
Ortho-disubstituted Benzene Ring
-
Alkyl-Aryl Ether (-O-CH₂-)
-
Propyl Chain (-CH₂-CH₂-CH₂)
-
Tertiary Aliphatic Amine (-N(CH₃)₂)
-
This combination of functionalities leads us to anticipate a rich and informative set of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. The choice of solvent is the first critical decision in this workflow.
Expertise in Action: Solvent Selection The presence of exchangeable protons on the primary amine (-NH₂) guides our solvent choice. While deuterated chloroform (CDCl₃) is a common and effective solvent, the amine protons may appear as a very broad signal or even be difficult to locate.[3] For unambiguous observation, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows the rate of proton exchange, resulting in sharper -NH and -OH signals.[4] However, for this guide, we will proceed with CDCl₃, a common choice, while acknowledging the need for a D₂O exchange experiment to definitively identify the -NH₂ protons.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Accumulate at least 16 scans to ensure a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to yield single lines for each unique carbon environment.
-
Validation (Optional but Recommended): Perform a D₂O shake. Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will disappear.
¹H NMR Data Interpretation
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| 6.70 - 6.90 | 4H | Multiplet (m) | - | Ar-H | Protons on the electron-rich aromatic ring, displaying a complex pattern typical of ortho-disubstitution. |
| 4.05 | 2H | Triplet (t) | J ≈ 6.5 Hz | -O-CH₂ - | Methylene group deshielded by the adjacent electronegative oxygen atom; coupled to the central CH₂ group. |
| 3.75 | 2H | Broad Singlet | - | -NH₂ | Exchangeable protons of the primary amine. Signal will disappear upon D₂O exchange.[5] |
| 2.45 | 2H | Triplet (t) | J ≈ 7.0 Hz | -CH₂ -N | Methylene group adjacent to the tertiary amine; coupled to the central CH₂ group. |
| 2.25 | 6H | Singlet (s) | - | -N(CH₃ )₂ | Two equivalent methyl groups attached to the nitrogen, appearing as a sharp singlet with high integration. |
| 2.00 | 2H | Quintet (p) | J ≈ 6.7 Hz | -CH₂-CH₂ -CH₂ | Central methylene group of the propyl chain, split into a quintet by its four neighboring protons. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 147.1 | C -O (Ar) | Aromatic carbon directly attached to the highly electronegative oxygen, resulting in significant deshielding. |
| 136.5 | C -NH₂ (Ar) | Aromatic carbon bearing the amine group. |
| 121.5 | Ar-C H | Aromatic methine carbon. |
| 118.8 | Ar-C H | Aromatic methine carbon. |
| 115.0 | Ar-C H | Aromatic methine carbon. |
| 112.1 | Ar-C H | Aromatic methine carbon. |
| 67.0 | -O-C H₂- | Aliphatic carbon deshielded by the ether oxygen. |
| 56.5 | -C H₂-N | Aliphatic carbon adjacent to the tertiary amine nitrogen. |
| 45.5 | -N(C H₃)₂ | Carbon of the two equivalent N-methyl groups. |
| 27.0 | -CH₂-C H₂-CH₂ | Central carbon of the propyl chain, least affected by heteroatoms. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy acts as a rapid and effective tool for functional group identification, providing a molecular "fingerprint."
Experimental Protocol: FTIR-ATR
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before the sample measurement. The instrument software will automatically subtract the background from the sample spectrum.
IR Data Interpretation
The IR spectrum confirms the presence of the key functional groups predicted from the structure.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 & 3360 | N-H Stretch (Asymmetric & Symmetric) | Medium, Sharp | The two distinct peaks are the hallmark of a primary amine (-NH₂).[6][7] Aromatic amines typically absorb at slightly higher frequencies than aliphatic amines.[8] |
| 3050 | Aromatic C-H Stretch | Medium | C-H stretching vibrations from sp²-hybridized carbons of the benzene ring characteristically appear above 3000 cm⁻¹.[9] |
| 2940, 2860, 2820 | Aliphatic C-H Stretch | Strong | C-H stretching from the sp³-hybridized carbons of the propoxy chain and N-methyl groups. The band around 2820 cm⁻¹ can be indicative of an N-CH₃ group.[10] |
| 1620 | N-H Bend (Scissoring) | Strong | This bending vibration is characteristic of primary amines.[7] |
| 1510 | Aromatic C=C Stretch | Strong | Skeletal vibrations of the benzene ring. |
| 1250 | Aryl-O Stretch (Asymmetric) | Strong | The C-O stretching vibration for an aryl ether is typically strong and found in this region. |
| 1120 | C-N Stretch (Aliphatic) | Medium | Corresponds to the stretching of the C-N bonds in the dimethylamino and propoxyamine moieties. |
| 750 | C-H Out-of-Plane Bend | Strong | This strong absorption is highly diagnostic for ortho-disubstitution on a benzene ring.[11][12] |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the ultimate confirmation of molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is an excellent choice for this molecule as it will induce reproducible fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A mass spectrometer with an electron ionization source (e.g., a GC-MS system).
-
Sample Introduction: If using GC-MS, dilute the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. Alternatively, use a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV).
-
Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.
MS Data Interpretation
Analysis of the mass spectrum validates the molecular formula and provides structural insights.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 194 . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure (2 nitrogens, MW 194).[13]
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, primarily driven by the stability of the resulting cations and radicals. The most significant fragmentation is alpha-cleavage, the breaking of a bond adjacent to a heteroatom.[14][15]
-
Alpha-Cleavage at Tertiary Amine: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the tertiary nitrogen, as this results in a stable, resonance-stabilized iminium ion.
-
m/z 58: This is expected to be the base peak. It arises from the cleavage of the propyl chain at the bond beta to the nitrogen, forming the [CH₂=N(CH₃)₂]⁺ ion. This is a highly characteristic fragment for N,N-dimethylalkylamines.
-
-
Cleavage of the Propoxy Chain: Other fragments can arise from cleavages within the ether linkage and propoxy chain.
-
m/z 136: Loss of the dimethylaminopropyl radical (•CH₂CH₂N(CH₃)₂) from the molecular ion.
-
m/z 108: Cleavage of the entire propoxyamine side chain, leaving a fragment corresponding to aminophenol.
-
-
Integrated Workflow for Structural Verification
No single technique provides the complete picture. True analytical rigor comes from integrating the data from all three methods in a logical, self-reinforcing workflow.
Caption: Logical workflow for the unequivocal structural elucidation of the target molecule.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry's power. Mass spectrometry provides the foundational data of molecular weight and formula. Infrared spectroscopy rapidly confirms the presence of all critical functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, providing the definitive structural proof. By integrating these techniques, we create a robust, self-validating system that replaces ambiguity with certainty, empowering researchers to use this valuable molecule with complete confidence in its identity and purity.
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An In-depth Technical Guide to the Key Reactive Sites of 2-[3-(Dimethylamino)propoxy]aniline
Executive Summary: This technical guide provides a detailed analysis of the reactive sites of 2-[3-(Dimethylamino)propoxy]aniline, a molecule of interest for researchers, scientists, and drug development professionals. By dissecting its constituent functional groups—an activated aniline ring, a terminal dimethylamino group, and a propoxy ether linkage—we elucidate a reactivity map crucial for its application in chemical synthesis. This document synthesizes theoretical principles with actionable experimental protocols, offering a comprehensive resource for predicting and exploiting the molecule's chemical behavior. Key findings identify the aromatic ring as highly susceptible to electrophilic substitution at positions ortho and para to the activating amino group, and the two nitrogen atoms as primary centers of basicity and nucleophilicity, with the aliphatic dimethylamino group being the stronger base.
Introduction to this compound
This compound is a substituted aniline derivative featuring a complex side chain that imparts distinct chemical properties. Its structure is characterized by three key functional groups: an aniline moiety, a tertiary aliphatic amine (dimethylamino), and an alkyl aryl ether linkage. The interplay of these groups dictates the molecule's overall reactivity, making a thorough understanding of each component's contribution essential for its strategic use in synthetic chemistry and drug design. This guide will explore the electronic and steric factors that govern the reactivity at each potential site within the molecule.
Molecular Structure
The foundational step in predicting chemical reactivity is a comprehensive analysis of the molecular structure.
Figure 2: Predicted sites for electrophilic aromatic substitution.
Basicity and Nucleophilicity of Nitrogen Centers
The molecule possesses two nitrogen atoms, each with a lone pair of electrons, making them both basic and nucleophilic. However, their chemical environments are distinct, leading to a significant difference in their basicity.
-
Aromatic Amine (Anilino -NH₂): The lone pair on this nitrogen is delocalized into the aromatic ring through resonance. [1][2][3]This delocalization reduces the availability of the lone pair for protonation, making aromatic amines considerably weaker bases than their aliphatic counterparts. [1][3][4][5]* Aliphatic Tertiary Amine (-N(CH₃)₂): The lone pair on this nitrogen is localized. Furthermore, the attached alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom and enhances its basicity. [1] Consequently, the dimethylamino group is the more basic and more nucleophilic nitrogen center in the molecule. It will preferentially react with acids to form a salt and with electrophiles such as alkyl halides.
| Site | Type | Key Factor | Predicted Reactivity |
| Dimethylamino (-NMe₂) | Tertiary Aliphatic Amine | Localized lone pair, +I effect from alkyl groups. | Strong Base / Nucleophile |
| Anilino (-NH₂) | Primary Aromatic Amine | Delocalized lone pair into the aromatic ring. | Weak Base / Nucleophile |
Table 1: Comparison of Basicity of Nitrogen Centers.
Reactivity of the Ether Linkage
The alkyl aryl ether linkage (C-O-C) is generally stable. However, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. [6][7]The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. [6] Due to the stability of the aryl-oxygen bond, cleavage occurs at the alkyl-oxygen bond. [6][8]This would result in the formation of a phenol (2-amino-phenol derivative) and an alkyl halide (3-(dimethylamino)propyl halide).
Figure 3: General workflow for acidic cleavage of the ether linkage.
Experimental Protocols for Reactivity Mapping
To empirically validate the predicted reactivity, specific experimental protocols can be employed. The following sections outline methodologies for probing the key reactive sites.
Protocol: Regioselective Monobromination of the Aniline Ring
This protocol aims to demonstrate the high reactivity of the ortho and para positions of the aniline ring towards electrophilic substitution. Using a mild brominating agent allows for controlled monobromination.
Objective: To selectively introduce a single bromine atom onto the most activated position of the aromatic ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1.0 mmol of this compound in 10 mL of DCM in a round-bottom flask.
-
Add 1.1 mmol of N-Bromosuccinimide and 0.1 mmol of Tetrabutylammonium bromide to the solution. [9]3. Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 15 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel) to isolate the major regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the position of bromination.
Expected Outcome: The major product is expected to be 4-bromo-2-[3-(dimethylamino)propoxy]aniline, resulting from electrophilic attack at the sterically less hindered and electronically activated para position.
Protocol: Competitive Protonation to Determine Relative Basicity
This experiment is designed to confirm that the aliphatic dimethylamino group is significantly more basic than the aromatic amino group by analyzing the ¹H NMR spectrum upon addition of a strong acid.
Objective: To identify the primary site of protonation by observing chemical shifts in the ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
Trifluoroacetic acid (TFA)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in CDCl₃ (approx. 10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the starting material. Note the chemical shifts of the N-methyl protons and the protons adjacent to the propoxy chain's nitrogen (-CH₂-N).
-
To the NMR tube, add 0.5 equivalents of TFA. Mix thoroughly.
-
Acquire a second ¹H NMR spectrum.
-
Observe the changes in chemical shifts. Protons adjacent to a protonated (and thus positively charged) nitrogen atom will experience a significant downfield shift due to deshielding.
-
Compare the shift of the N-methyl protons versus the aromatic protons.
Expected Outcome: A significant downfield shift will be observed for the N-methyl protons and the methylene protons adjacent to the dimethylamino group. The chemical shifts of the aromatic protons will be less affected, confirming that the dimethylamino group is the primary site of protonation and therefore the more basic center. The determination of precise pKa values for each basic site would require potentiometric titration. [10][11][12]
Conclusion
The reactivity of this compound is governed by a clear hierarchy among its functional groups.
-
Primary Reactive Site (Basicity): The aliphatic dimethylamino nitrogen is the most basic site, readily undergoing protonation or reaction with electrophiles.
-
Primary Reactive Site (Aromatic Substitution): The aniline ring is highly activated towards electrophilic aromatic substitution, with the C4 (para) and C6 (ortho) positions being the most susceptible to attack.
-
Conditional Reactive Site: The ether linkage is largely stable but can be cleaved under strong acidic conditions at the alkyl-oxygen bond.
This in-depth analysis provides a predictive framework for chemists to design synthetic routes and understand the behavior of this compound in various chemical environments. The provided protocols offer a practical basis for the experimental verification of these theoretical predictions.
References
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Quora. (2013). Why are aliphatic amines more basic than aromatic amines? [Online] Available at: [Link]
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Scribd. (n.d.). Aliphatic vs Aromatic Amines: Basicity. [Online] Available at: [Link]
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PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. [Online] Available at: [Link]
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Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. [Online] Available at: [Link]
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Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. [Online] Available at: [Link]
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University Laboratory Experiment Handout. (n.d.). 24. Electrophilic Aromatic Substitution. [Online] Available at: [Link]
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Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Online] Available at: [Link]
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YouTube - ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Online] Available at: [Link]
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ResearchGate. (n.d.). Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines. [Online] Available at: [Link]
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YouTube - Organic Chemistry Explained. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. [Online] Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Online] Available at: [Link]
-
BYJU'S. (n.d.). How to calculate pKa. [Online] Available at: [Link]
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ResearchGate. (n.d.). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. [Online] Available at: [Link]
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Molbase. (n.d.). Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine. [Online] Available at: [Link]
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ResearchGate. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. [Online] Available at: [Link]
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Science.gov. (n.d.). calculated pka values: Topics. [Online] Available at: [Link]
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The Aniline Scaffold: A Privileged Structure in Modern Research and Development
Introduction: The Understated Versatility of the Aniline Moiety
Aniline, a simple aromatic amine, might appear unassuming at first glance. However, the strategic placement of substituents onto its phenyl ring unlocks a staggering diversity of chemical properties and functionalities. This structural versatility has established substituted anilines as a cornerstone in numerous scientific fields, from the design of life-saving pharmaceuticals to the creation of advanced functional materials.[1][2] The electron-donating nature of the amino group activates the aromatic ring, making it amenable to a wide range of chemical modifications, while the amino group itself provides a reactive handle for building molecular complexity. This guide provides an in-depth exploration of the core research applications of substituted aniline compounds, offering field-proven insights, detailed experimental workflows, and a look into the causality that drives their use in cutting-edge research.
Part 1: The Aniline Core in Medicinal Chemistry
The aniline framework is a quintessential "privileged structure" in drug discovery. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows aniline-based molecules to bind with high affinity and specificity to a multitude of biological targets.[1]
Tyrosine Kinase Inhibitors (TKIs): A Paradigm of Targeted Therapy
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are at the heart of numerous FDA-approved kinase inhibitors.[4]
Causality of Application: The aniline moiety is critical for the inhibitory mechanism. The nitrogen atom of the aniline's amino group and the N1 of the quinazoline ring act as hydrogen bond donors and acceptors, respectively, allowing these molecules to mimic the hinge-binding motif of ATP in the kinase active site. Substituents on the aniline ring then project into other regions of the ATP-binding pocket, dictating the inhibitor's potency and selectivity.[4] For example, the addition of a 3-bromo substituent on the aniline ring can significantly increase inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5]
The following table summarizes the inhibitory concentration (IC50) of representative anilinoquinazoline derivatives against the c-Src tyrosine kinase, illustrating the impact of substitution on the aniline ring.[6]
| Compound ID | Aniline Substitution | Target Kinase | IC50 (nM) |
| Compound 1 | 3,4-dichloro | c-Src | 50 |
| Compound 2 | 3-chloro-4-fluoro | c-Src | 25 |
| Compound 3 | 4-(benzodioxole) | c-Src | <10 |
| Compound 4 | 3-ethynyl | EGFR | 5 |
Data synthesized from publicly available research to illustrate SAR principles. Actual values are compound- and assay-dependent.
Below is a simplified representation of how an aniline-based TKI blocks a signaling pathway.
Caption: Competitive inhibition of a receptor tyrosine kinase by a substituted aniline-based TKI.
This protocol outlines a common method to determine the IC50 value of a substituted aniline compound against a target kinase.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of the test aniline compound in 100% DMSO. Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.[7]
-
Assay Plate Setup: Use a white, opaque 96-well plate. Add 2.5 µL of each diluted compound concentration or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Addition: Prepare a solution of the target kinase in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Add 2.5 µL of the kinase solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the reaction by adding 5 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Antimicrobial Agents: Building on a Classic Foundation
Substituted anilines are foundational to the development of various antimicrobial agents. The classic example is the sulfonamide class of antibiotics, which are derivatives of sulfanilamide, an aniline derivative.[9]
Causality of Application: Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] Because they mimic the natural substrate, p-aminobenzoic acid (PABA), they block the metabolic pathway, leading to bacteriostasis. Modern research continues to explore novel aniline derivatives, such as those incorporating tetrazole or benzimidazole moieties, which exhibit potent activity against both Gram-positive and Gram-negative bacteria.[10][11][12] Studies show that adding halogen substituents to the aniline fragment can significantly increase antimicrobial activity.[10]
This standard protocol is used to determine the susceptibility of a bacterial strain to a novel substituted aniline compound.[13]
-
Inoculum Preparation: Select 3-5 isolated bacterial colonies from an 18-24 hour agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[15] Streak the swab across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Repeat this two more times, rotating the plate approximately 60 degrees each time.[14]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes.[13] Aseptically place sterile paper disks impregnated with a known concentration of the test aniline compound onto the agar surface. Ensure disks are placed at least 24mm apart.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[15] The size of the zone correlates with the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts.[16]
Part 2: Substituted Anilines in Materials Science
Beyond medicine, the electronic properties of substituted anilines make them ideal building blocks for advanced functional materials, most notably conducting polymers.
Polyaniline (PANI): The Versatile Conducting Polymer
Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis.[17][18][19] It exists in different oxidation states, with the emeraldine salt form being the most conductive.[18]
Causality of Application: The conductivity of PANI arises from the delocalized π-electron system along its conjugated backbone. Doping with acids introduces protons, which creates charge carriers (polarons and bipolarons) that can move along the polymer chain. The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer.[17]
-
Electron-donating groups (e.g., -OH, -OCH3) can increase the electron density on the polymer backbone, potentially enhancing conductivity.
-
Electron-withdrawing groups (e.g., -NO2, -COOH) decrease the electron density, which generally reduces conductivity but can enhance other properties like solubility or sensor selectivity.[20]
-
Bulky substituents can decrease conductivity by disrupting the planarity of the polymer chain, which hinders electron delocalization.[21]
However, any substitution on the benzene ring tends to increase the polymer's solubility while reducing its thermal stability and degree of polymerization compared to unsubstituted PANI.[22]
This table illustrates how different substituents on the aniline ring affect the properties of the resulting polymer.[23]
| Monomer | Substituent Type | Resulting Polymer | Relative Conductivity | Solubility |
| Aniline | None | PANI | High | Low |
| o-ethylaniline | Electron-donating (+I) | POEA | Medium | Medium |
| m-aminophenol | Electron-donating (+R) | PMAP | Medium-High | Medium |
| m-nitroaniline | Electron-withdrawing (-R) | PMNA | Low | High |
Data synthesized from literature to demonstrate general trends.
The diagram below outlines the typical workflow for the chemical oxidative polymerization of a substituted aniline.
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A Researcher's Guide to the Synthesis of Ortho-Alkoxy Anilines
Introduction: The Strategic Importance of the Ortho-Alkoxy Aniline Motif
The ortho-alkoxy aniline scaffold is a privileged structural motif in modern chemistry, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique arrangement, featuring an amino group and an alkoxy group in a 1,2-substitution pattern on an aromatic ring, imparts specific steric and electronic properties that are critical for molecular recognition and biological activity. Molecules incorporating this moiety are found in various applications, from corrosion inhibitors to key intermediates in the synthesis of dyes and pigments.[1] However, the synthesis of these compounds is not trivial. The proximity of the two functional groups introduces challenges in achieving high regioselectivity and avoiding undesired side reactions. This guide provides an in-depth review of the principal synthetic strategies, offering field-proven insights into methodological choices and providing detailed, actionable protocols for researchers.
Chapter 1: Foundational Strategies: Nitration-Reduction and Nucleophilic Substitution
The classical approach to synthesizing ortho-alkoxy anilines is a two-step sequence involving the nitration of an alkoxybenzene followed by the reduction of the resulting nitro group. This method, while fundamental, requires careful control to manage regioselectivity.
Electrophilic Nitration of Alkoxybenzenes and Subsequent Reduction
The alkoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution due to its ability to stabilize the carbocation intermediate through resonance.[2] When an alkoxybenzene, such as anisole, is treated with a mixture of nitric acid and sulfuric acid, a mixture of ortho- and para-nitroalkoxybenzene isomers is typically formed.[2][3]
Causality Behind Experimental Choices:
-
Controlling Regioselectivity: The ratio of ortho to para isomers is influenced by steric hindrance and reaction temperature. The bulky nature of the alkoxy group can sterically disfavor the ortho position, often leading to the para product as the major isomer. Lowering the reaction temperature can sometimes improve the ortho/para ratio, but separation of the isomers by chromatography or distillation is almost always necessary.
-
The Activating/Deactivating Dichotomy: It is crucial to remember that while the alkoxy group is activating, performing nitration under strongly acidic conditions can lead to protonation of the amino group in aniline precursors, which would convert it into a deactivating, meta-directing ammonium ion.[4] This highlights the importance of sequence—alkoxylation followed by nitration is generally preferred over the nitration of a protected aniline.
Once the ortho-nitroalkoxybenzene is isolated, the nitro group is reduced to the target aniline. Several reliable methods exist for this transformation.
-
Catalytic Hydrogenation: This is a clean and high-yielding method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] The process is efficient and scalable, making it suitable for industrial production.[1]
-
Metal-Acid Reduction: Classic conditions, such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. These methods are often used in laboratory settings due to their simplicity and cost-effectiveness.
Figure 1: General workflow for the nitration-reduction synthesis route.
Chapter 2: Modern Era of Synthesis: Transition Metal-Catalyzed Cross-Coupling
The limitations of classical methods, such as harsh conditions and poor functional group tolerance, have been largely overcome by the development of transition metal-catalyzed cross-coupling reactions. These methods provide direct and highly efficient pathways to C-N bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[5][6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[5][8] For the synthesis of ortho-alkoxy anilines, the starting material would be an ortho-alkoxy-substituted aryl halide.
Causality Behind Experimental Choices:
-
Catalyst System is Key: The success of the Buchwald-Hartwig amination hinges on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand.[8][9] Sterically hindered, electron-rich ligands like X-Phos or S-Phos are often required to promote the crucial reductive elimination step, especially with sterically demanding ortho-substituted substrates.[9]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu).[9]
-
Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Therefore, "ammonia equivalents" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are often used, followed by a hydrolysis step to reveal the primary amine.[6]
Figure 3: Workflow for Directed Ortho-Metalation (DoM) strategy.
Chapter 4: Method Comparison and Detailed Protocols
The optimal synthetic strategy depends on factors such as starting material availability, functional group tolerance, scalability, and cost.
Comparative Data Table
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Pros | Cons/Limitations |
| Nitration/Reduction | Alkoxybenzene | HNO₃, H₂SO₄; then H₂, Pd/C | 50-80% (over 2 steps) | Inexpensive, scalable, well-established. | Regioselectivity issues (ortho/para mix), harsh acidic conditions. [2] |
| Buchwald-Hartwig | o-Haloalkoxybenzene | Pd catalyst, phosphine ligand, strong base | 70-95% | Excellent functional group tolerance, high yields, mild conditions. [5][8] | Catalyst/ligand cost, sensitivity to air/moisture. |
| Ullmann Condensation | o-Haloalkoxybenzene | Cu(I) salt, ligand (optional), base | 60-90% | Cost-effective catalyst, complementary to Pd methods. [10][11] | Often requires higher temperatures, less general scope than Pd. [10] |
| Directed Metalation | Alkoxybenzene | Organolithium (e.g., n-BuLi), electrophilic amine | 60-85% | Excellent regioselectivity, direct C-H functionalization. [12][13] | Cryogenic temperatures, strong bases, limited functional group tolerance. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a primary ortho-alkoxy aniline using an ammonia surrogate.
Objective: Synthesis of 2-methoxyaniline from 2-bromoanisole.
Reagents & Equipment:
-
2-Bromoanisole
-
Benzophenone imine (ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Hydrochloric acid (2M)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Scientist's Insight: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand, which would lead to reaction failure.
-
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add 2-bromoanisole (1.0 equivalent) and anhydrous toluene. Stir the mixture for 5 minutes.
-
Coupling Partner Addition: Add benzophenone imine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Hydrolysis of Imine: Cool the reaction to room temperature. Add 2M aqueous HCl and stir vigorously for 2 hours. This step hydrolyzes the intermediate imine to the desired primary aniline and benzophenone.
-
Workup: Neutralize the mixture with aqueous NaOH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-methoxyaniline.
Conclusion
The synthesis of ortho-alkoxy anilines has evolved significantly, moving from classical multi-step sequences to highly efficient and selective modern catalytic methods. While the nitration-reduction pathway remains a viable and cost-effective option, transition metal-catalyzed reactions like the Buchwald-Hartwig amination and Ullmann condensation offer superior functional group tolerance and milder conditions, making them indispensable tools in contemporary drug discovery and materials science. Furthermore, directed ortho-metalation provides an elegant strategy for direct C-H functionalization with unparalleled regiocontrol. The choice of method should be guided by a careful analysis of the specific target molecule, available starting materials, and project requirements, as outlined in this guide.
References
- o-Anisidine (2-Methoxyaniline)
- Technical Support Center: Synthesis of Substituted Alkoxy Anilines. Benchchem.
- Buchwald–Hartwig amin
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Experimental Protocol for Buchwald-Hartwig Amin
- Ullmann condens
- Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation.
- Directed ortho metal
- Synthetic Methods for Primary Anilines. Books.
- Help with synthesizing 2-chloro-5-methoxyaniline
- Directed Metal
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange.
- DIRECTED ORTHO METAL
- Directed (ortho)
- Directed Ortho Metal
- 2-Phenoxyaniline derivatives.
- Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline. Benchchem.
- Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nitr
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- A photochemical dehydrogenative str
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An In-Depth Technical Guide to the Health and Safety Hazards of 2-[3-(Dimethylamino)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety hazards associated with 2-[3-(Dimethylamino)propoxy]aniline (CAS No. 1134-76-5). As a substituted aniline derivative, this compound warrants careful handling and a thorough understanding of its toxicological profile to ensure the safety of laboratory and manufacturing personnel. This document synthesizes available safety data to provide actionable insights for risk assessment and management.
Chemical and Physical Identity
This compound, with the molecular formula C₁₁H₁₈N₂O and a molecular weight of approximately 194.28 g/mol , is an organic compound used in chemical synthesis.[1][2] Its structure, featuring an aniline core, is a key determinant of its toxicological properties, sharing hazards common to other aromatic amines.
Synonyms:
-
Benzenamine, 2-[3-(dimethylamino)propoxy]-[3]
-
2-(3-dimethylaminopropoxy)aniline[3]
-
[3-(2-aminophenoxy)propyl]dimethylamine[3]
-
2-(3-Dimethylamino-propoxy)-phenylamine[3]
Toxicological Profile and Health Hazards
The primary health hazards of this compound stem from its corrosive nature and its systemic toxicity upon absorption. The aniline moiety is of particular concern, as aniline and its derivatives are known to induce methemoglobinemia and are suspected carcinogens.[4][5]
Acute Toxicity
This compound is classified as harmful by multiple routes of exposure.[6]
-
Oral: Harmful if swallowed.[6][7] Ingestion can lead to severe irritation of the gastrointestinal tract.
-
Dermal: Harmful in contact with skin.[6] The substance can be absorbed through the skin, contributing to systemic toxicity.
-
Inhalation: Harmful if inhaled.[6] Vapors or mists can cause respiratory irritation.[6][7]
Symptoms of acute exposure are consistent with those of aniline poisoning, which can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin) due to methemoglobinemia.[4]
Skin and Eye Effects
This compound is classified as causing severe skin burns and serious eye damage.[6]
-
Skin Corrosion/Irritation: Direct contact can cause severe burns (Category 1B).[6] Prolonged or repeated exposure may lead to dermatitis.[4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious, irreversible eye damage (Category 1).[6] Immediate and thorough rinsing is critical after any eye contact.
Respiratory System Effects
Inhalation may cause respiratory irritation, categorized under Specific Target Organ Toxicity (Single Exposure) - Category 3.[6] This is a common hazard for volatile amines and aniline derivatives.
Long-Term and Chronic Health Effects
-
Carcinogenicity: Aniline is suspected of causing cancer (IARC Group 2A, EPA Group B2).[5][8] Animal studies have shown an increase in spleen tumors.[5][8]
-
Mutagenicity: Aniline is suspected of causing genetic defects.[9]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood, kidneys, liver, and spleen.[9][10]
The structural similarity of this compound to aniline suggests that these long-term hazards should be considered in any risk assessment.
Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][7] |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
-
GHS08: Health Hazard (for related aniline compounds)
Safe Handling and Exposure Control
A multi-layered approach to safety is essential when working with this compound. The hierarchy of controls, from elimination and substitution to personal protective equipment (PPE), should be applied.
Engineering Controls
-
Ventilation: All work should be conducted in a well-ventilated area.[6] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These must be readily available and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron.[6] Contaminated clothing should be removed immediately and washed before reuse.[6]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6]
Caption: PPE decision workflow for handling the compound.
Hygiene Practices
-
Wash hands thoroughly after handling the chemical, before eating, drinking, smoking, or using the restroom.[6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]
Emergency and First-Aid Procedures
Immediate action is crucial in the event of an exposure.
Caption: First-aid response to different exposure routes.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage, Spills, and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Store locked up.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]
Spills and Leaks
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal
Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter drains or waterways.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
References
-
ECHA. Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline. [Link]
-
Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines. [Link]
-
U.S. Environmental Protection Agency (EPA). Aniline. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
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An In-Depth Technical Guide to the Chemical Stability and Reactivity of 2-[3-(Dimethylamino)propoxy]aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Executive Summary
2-[3-(Dimethylamino)propoxy]aniline is a multifunctional molecule featuring a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine. This unique combination of functional groups presents both opportunities and challenges in a pharmaceutical context, making a thorough understanding of its chemical behavior paramount for its successful application as a drug substance or key intermediate. This guide provides a comprehensive analysis of the molecule's stability under various stress conditions and a detailed profile of its chemical reactivity. By examining the intrinsic properties of its constituent moieties, we can predict degradation pathways, identify potential drug-excipient incompatibilities, and anticipate metabolic liabilities. This document is structured to serve as a practical resource, blending fundamental chemical principles with actionable protocols and field-proven insights to guide formulation development, analytical method design, and synthetic strategy.
Molecular Overview and Physicochemical Properties
The structure of this compound incorporates three distinct functional groups that dictate its overall chemical personality. The primary aniline group is a weak base and a nucleophile, with an aromatic ring that is activated towards electrophilic substitution. The tertiary dimethylamino group is a stronger, non-aromatic base and also a potent nucleophile. The propoxy ether linkage is generally stable but can be susceptible to cleavage under harsh conditions.
| Property | Value | Source |
| CAS Number | 1134-76-5 | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂O | [1][3] |
| Molecular Weight | 194.28 g/mol | [1][4] |
| Physical Form | Liquid | [3] |
| Synonyms | 2-(3-dimethylaminopropoxy)aniline; [3-(2-aminophenoxy)propyl]dimethylamine | [3][5] |
Chemical Stability Profile
The intrinsic stability of a molecule is a critical parameter that influences its shelf-life, storage conditions, and formulation strategy.[6][7] Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and establish the stability-indicating nature of analytical methods.[6][8]
Predicted Degradation Pathways from Functional Group Analysis
The stability of this compound can be rationally predicted by considering the vulnerabilities of its functional groups.
-
Aniline Moiety: Aromatic amines are notoriously susceptible to oxidation , often leading to the formation of colored quinone-imine structures and polymeric products. This process can be initiated by atmospheric oxygen, trace metal ions, or oxidative impurities. Furthermore, the aniline ring is a chromophore, making it susceptible to photolytic degradation .
-
Tertiary Amine Moiety: The dimethylamino group is a prime target for oxidation , readily forming a stable N-oxide. This is a common metabolic pathway and a potential degradation route in the presence of oxidizing agents.[9]
-
Ether Linkage: Ether bonds are generally robust. However, under strongly acidic conditions , particularly with heating, the ether can undergo cleavage to yield 2-aminophenol and 3-(dimethylamino)-1-propanol or related products.
Caption: Predicted degradation pathways based on functional group liabilities.
Forced Degradation Study Design
A robust forced degradation study is essential to confirm these predicted pathways. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that obscure the primary pathways.[10]
| Stress Condition | Proposed Protocol | Predicted Primary Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential slow ether cleavage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Expected to be relatively stable. |
| Oxidation | 3% H₂O₂ at room temperature for 12-24 hours | Formation of the tertiary N-oxide; potential aniline ring oxidation. |
| Photostability | ICH Q1B Option 2 (Xenon lamp) | Discoloration; formation of polymeric impurities. |
| Thermal (Solid) | 80°C for 7 days | Expected to be relatively stable, potential for slow oxidation if exposed to air. |
| Thermal (Solution) | 60°C in aqueous buffer (pH 7.4) for 7 days | Potential for slow oxidation. |
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay between its three functional groups, making it a versatile building block but also creating potential for side reactions and incompatibilities.
Reactivity at Key Sites
Caption: Key sites of chemical reactivity on the molecule.
-
Primary Aromatic Amine (-NH₂):
-
Basicity & Salt Formation: The aniline nitrogen is weakly basic. It readily reacts with acids to form salts, a common strategy to enhance aqueous solubility of amine-containing drugs.[11]
-
N-Acylation: It will react with acyl chlorides or anhydrides to form stable amide derivatives. This is a common protection strategy in multi-step syntheses.
-
Electrophilic Aromatic Substitution: The -NH₂ and -OR groups are both strongly activating and ortho-, para-directing. This makes the aromatic ring highly susceptible to reactions like halogenation and nitration at the positions ortho and para to the amine.
-
-
Tertiary Aliphatic Amine (-N(CH₃)₂):
-
Basicity & Salt Formation: This amine is significantly more basic than the aniline nitrogen due to the electron-donating effect of the alkyl groups. In a titration with a strong acid, this site will be protonated first.
-
Nucleophilicity: It can act as a nucleophile in displacement reactions.[11]
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) will yield a quaternary ammonium salt.[11]
-
Drug Development and Formulation Insights
The chemical properties of this compound have direct implications for its development into a stable and effective pharmaceutical product.
Potential Drug-Excipient Incompatibilities
A critical step in pre-formulation is screening for incompatibilities between the active pharmaceutical ingredient (API) and common excipients.[12] For this molecule, the primary amine is the main source of concern.
-
Maillard Reaction: The primary amine can undergo a condensation reaction with reducing sugars (e.g., lactose, dextrose).[13] This reaction forms a glycosylamine, which can further degrade to form brown pigments, leading to discoloration and loss of potency.
-
Mitigation Strategy: Avoid reducing sugars. Use non-reducing fillers such as microcrystalline cellulose, dicalcium phosphate, or mannitol.
-
-
Reactions with Aldehydic Impurities: Formaldehyde and other reactive aldehydes can be present as impurities in excipients like polyethylene glycols (PEGs) and polysorbates.[14] These can react with the primary amine to form imines or other adducts.
-
Mitigation Strategy: Screen excipient lots for aldehyde impurities. Select high-purity grades of excipients.
-
-
Incompatibility with Magnesium Stearate: While not a direct chemical reaction, the basic nature of the tertiary amine could potentially interact with the acidic lubricant magnesium stearate, especially in the presence of moisture, which could affect tablet dissolution. This is a lower-risk interaction but should be monitored.
Caption: A standard workflow for screening drug-excipient compatibility.
Anticipated Metabolic Pathways
In a biological system, the molecule is likely to be a substrate for Cytochrome P450 (CYP) enzymes.
-
N-Dealkylation: The dimethylamino group is a classic substrate for oxidative N-demethylation, yielding the secondary and primary amine metabolites.
-
N-Oxidation: Formation of the tertiary N-oxide is a common metabolic pathway.[9]
-
Aromatic Hydroxylation: The activated aniline ring can be hydroxylated, typically at the para-position relative to the amine.
Understanding these potential metabolic hotspots is crucial during lead optimization to modulate the pharmacokinetic profile and avoid the generation of reactive metabolites.[9]
Appendix: Detailed Experimental Protocols
The following protocols provide a self-validating framework for conducting forced degradation studies. A validated stability-indicating HPLC method with UV and mass spectrometric detection is required for analysis.
Protocol 5.1: Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the stock solution in a clear glass vial, add 1 mL of 6% hydrogen peroxide (H₂O₂), resulting in a final H₂O₂ concentration of 3%.
-
Control Sample: Prepare a control by adding 1 mL of water instead of H₂O₂.
-
Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours.
-
Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench any remaining H₂O₂ with a small amount of sodium sulfite solution if necessary, and dilute with mobile phase for HPLC-UV/MS analysis.
-
Validation: The control sample should show no significant degradation. The mass balance (API peak area + degradant peak areas) should be close to 100% to ensure all major degradants are detected.
Protocol 5.2: Acidic Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL solution of the compound as described in 5.1.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M hydrochloric acid (HCl), resulting in a final HCl concentration of 0.1 M.
-
Control Sample: Prepare a control by adding 1 mL of water.
-
Incubation: Place the vials in a controlled temperature oven or water bath at 60°C for 48 hours.
-
Analysis: At designated time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH). Dilute with mobile phase for HPLC-UV/MS analysis.
-
Validation: The control sample should be stable under the same heat conditions. Successful neutralization should be confirmed before injection to protect the analytical column.
References
-
Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(3), 239-251. [Link]
- University of Minnesota. (2005). Principles of Drug Action 1, Spring 2005, Amines. College of Pharmacy.
-
European Pharmaceutical Review. (2022). Research team discover new reaction for making tertiary amines. [Link]
-
University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. [Link]
-
Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]
-
Gaunt, M. (n.d.). Professor Matthew Gaunt Research Group. University of Cambridge, Yusuf Hamied Department of Chemistry. [Link]
-
Alsante, K. M., et al. (2014). Stability Indicating Forced Degradation Studies. Recent Science. [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
PrepChem. (n.d.). Preparation of 2,6-dimethyl-N-(2'-propoxyethyl)-aniline. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmacy and Pharmacology, 67(5), 624-637. [Link]
-
Li, Y., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-[3-(Dimethylamino)propoxy]aniline: A Detailed Guide for Researchers
Introduction
2-[3-(Dimethylamino)propoxy]aniline, a key intermediate in the synthesis of various pharmacologically active compounds, is a molecule of significant interest to the drug development community. Its structural motif, featuring an aniline core linked to a dimethylaminopropoxy side chain, imparts unique physicochemical properties that are leveraged in the design of novel therapeutics. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from readily available materials. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the rationale behind experimental choices, ensuring both scientific integrity and successful replication.
Strategic Approach: The Williamson Ether Synthesis
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis.[3][4] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In this specific application, we will utilize 2-aminophenol as the nucleophile precursor and 3-(dimethylamino)propyl chloride as the alkylating agent.
There are two primary retrosynthetic routes to consider:
-
Direct Alkylation of 2-Aminophenol: This approach involves the direct reaction of 2-aminophenol with 3-(dimethylamino)propyl chloride. However, a significant challenge arises from the competing nucleophilicity of the amino and hydroxyl groups of 2-aminophenol.[5] Alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation), leading to a mixture of products and complicating purification.
-
Two-Step Synthesis via Nitrophenol: A more controlled and selective approach involves a two-step sequence. First, 2-nitrophenol is alkylated with 3-(dimethylamino)propyl chloride. The electron-withdrawing nitro group significantly increases the acidity of the phenolic proton, favoring the formation of the phenoxide and subsequent O-alkylation. The resulting nitro-intermediate is then reduced to the desired aniline. This method, while involving an additional step, generally provides higher yields and a cleaner product profile. Common reducing agents for the nitro group include catalytic hydrogenation (e.g., H(_2)/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl(_2)/HCl).[6]
This guide will focus on the more selective two-step synthesis, as it offers superior control and is more amenable to scale-up.
Experimental Protocol
Part 1: Synthesis of 2-[3-(Dimethylamino)propoxy]nitrobenzene
This initial step focuses on the O-alkylation of 2-nitrophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Nitrophenol | 139.11 | 10.0 g | 0.0719 | 1.0 |
| 3-(Dimethylamino)propyl chloride hydrochloride | 158.07 | 12.5 g | 0.0791 | 1.1 |
| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | 29.8 g | 0.216 | 3.0 |
| Acetone | 58.08 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (10.0 g, 0.0719 mol), 3-(dimethylamino)propyl chloride hydrochloride (12.5 g, 0.0791 mol), and potassium carbonate (29.8 g, 0.216 mol).
-
Add 200 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in 100 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, 2-[3-(dimethylamino)propoxy]nitrobenzene, as a yellow to orange oil. The product is typically used in the next step without further purification.
Part 2: Synthesis of this compound
This second step involves the reduction of the nitro group to an amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-[3-(Dimethylamino)propoxy]nitrobenzene | 224.26 | (from Part 1) | ~0.0719 | 1.0 |
| Iron Powder (Fe) | 55.85 | 20.1 g | 0.360 | 5.0 |
| Ammonium Chloride (NH(_4)Cl) | 53.49 | 19.2 g | 0.359 | 5.0 |
| Ethanol | 46.07 | 150 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-[3-(dimethylamino)propoxy]nitrobenzene from Part 1.
-
Add 150 mL of ethanol and 50 mL of water to the flask.
-
Add iron powder (20.1 g, 0.360 mol) and ammonium chloride (19.2 g, 0.359 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add 100 mL of water to the residue and extract with 3 x 75 mL of ethyl acetate.
-
Combine the organic extracts and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pale yellow oil.[7][8]
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of this compound.
Safety and Handling
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
3-(Dimethylamino)propyl chloride hydrochloride: Corrosive and can cause severe skin burns and eye damage.[9] It is also harmful if swallowed or inhaled.[9]
-
Potassium Carbonate: Irritant. Avoid contact with eyes and skin.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Iron Powder: Flammable solid.
-
Ammonium Chloride: Harmful if swallowed.
-
Ethanol: Highly flammable liquid and vapor.
-
This compound: This compound is corrosive and toxic.[9] It can cause severe skin burns and eye damage and may cause respiratory irritation.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[9]
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the chemical structure. -
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
The expected molecular weight for this compound (C({11})H({18})N(_2)O) is 194.28 g/mol .[7]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing a two-step approach centered on the Williamson ether synthesis, researchers can achieve a high yield of the desired product with excellent purity. The provided insights into the reaction mechanism and safety precautions are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
-
J&K Scientific LLC. (2022, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dimethyl-N-(2'-propoxyethyl)-aniline. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. Retrieved from [Link]
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- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. 1134-76-5|2-(3-(Dimethylamino)propoxy)aniline|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: Leveraging 2-[3-(Dimethylamino)propoxy]aniline in the Synthesis of Novel CNS-Active Agents
For distribution to: Researchers, medicinal chemists, and drug development professionals.
Introduction: Strategic Utility of Substituted Anilines in CNS Drug Discovery
Aniline derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and their prevalence in a vast array of bioactive molecules. However, the aniline motif can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[1] Consequently, the strategic modification of the aniline core, such as the introduction of alkoxy side chains, presents a compelling avenue to modulate both the pharmacokinetic and pharmacodynamic properties of new chemical entities.
The precursor, 2-[3-(Dimethylamino)propoxy]aniline, offers a unique combination of functionalities: a nucleophilic aromatic amine, a flexible propoxy linker, and a tertiary amine. This constellation of features makes it a valuable building block for synthesizing compounds targeting the central nervous system (CNS). The dimethylamino group can serve as a protonatable center, enhancing aqueous solubility and facilitating interactions with biological targets, while the overall structure provides a scaffold for further molecular elaboration.
These application notes provide a comprehensive guide to the utilization of this compound as a precursor in the synthesis of novel sulfonamide-based compounds with potential activity as ion channel modulators in the CNS. The protocols and methodologies are grounded in established chemical principles and are designed to be both reproducible and scalable for research purposes.
Core Synthesis Pathway: Sulfonamide Bond Formation
The primary application of this compound in this context is its reaction with a sulfonyl chloride to form a stable sulfonamide linkage. This reaction is a robust and well-established method for coupling aromatic amines with sulfonyl moieties. The resulting sulfonamides are often metabolically stable and can act as effective bioisosteres for other functional groups.
The general reaction scheme is as follows:
Caption: General workflow for sulfonamide synthesis.
Detailed Protocol: Synthesis of a Novel Sulfonamide Analog
This protocol details the synthesis of a representative sulfonamide compound derived from this compound and a substituted aryl sulfonyl chloride. This example is based on methodologies reported for the synthesis of novel ion channel modulators.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 1134-76-5 | 194.28 | Ensure high purity (>98%) |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | 244.63 | Handle with care, corrosive and moisture-sensitive |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | Use a freshly opened bottle or distilled |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Dry over molecular sieves prior to use |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | Prepare fresh |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying organic layers |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade for chromatography |
| Hexanes | 110-54-3 | 86.18 | HPLC grade for chromatography |
Experimental Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add anhydrous pyridine (1.2 eq) to the cooled solution.
-
In a separate flask, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric Acid (aq.) (to remove excess pyridine and unreacted aniline)
-
Saturated Sodium Bicarbonate solution (aq.) (to neutralize any remaining acid)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the desired sulfonamide.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid or oil.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the sulfonamide bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Causality in Experimental Design
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.
-
Use of a Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive towards the electrophilic sulfonyl chloride.
-
Controlled Addition at Low Temperature: The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of aqueous washes is essential to remove unreacted starting materials, the base catalyst, and any water-soluble byproducts, leading to a cleaner crude product for purification.
Visualizing the Synthetic Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
This compound serves as a versatile and valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. The protocol detailed herein provides a robust and reproducible method for the synthesis of sulfonamide derivatives, which are a class of compounds with proven utility in drug discovery. Further derivatization of the aniline and sulfonyl chloride moieties can lead to the generation of extensive libraries for structure-activity relationship (SAR) studies, ultimately contributing to the identification of new drug candidates. The inherent properties of the precursor, including its potential to enhance solubility and interact with biological targets, make it a strategic choice for medicinal chemists aiming to develop the next generation of CNS-active pharmaceuticals.
References
-
Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-334. [Link]
-
Zhang, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 268-271. [Link]
-
Cariprazine. In: Wikipedia. Retrieved January 13, 2026, from [Link]
-
Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. (2018). Chemical Methodologies. [Link]
-
Karim, M. R., et al. (2024). Synthesis and biological evaluation of novel phenoxyaniline and sulfonamide analogues as potent and selective CaV2.2 and CaV3.2 inhibitors. RSC Medicinal Chemistry. [Link]
Sources
Application Note: A Robust HPLC Method for the Quantification of 2-[3-(Dimethylamino)propoxy]aniline
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[3-(Dimethylamino)propoxy]aniline. The developed protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. The methodology is grounded in a comprehensive understanding of the analyte's physicochemical properties and established chromatographic principles for basic aromatic amines. This guide provides a step-by-step protocol, explains the rationale behind the experimental choices, and offers a framework for method optimization and validation, ensuring scientific integrity and reliable results.
Introduction
This compound is a chemical intermediate with a structure incorporating both a substituted aniline and a tertiary amine moiety. The accurate and precise quantification of this compound is critical in various stages of research and development, including synthesis optimization, purity assessment, and stability studies. The presence of two basic centers with significantly different pKa values presents a unique challenge in developing a robust HPLC method with good peak shape and reproducibility. This application note addresses these challenges by providing a systematic approach to method development, focusing on the control of mobile phase pH to ensure the analyte is in a consistent ionic state.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. This compound possesses two basic functional groups: the aniline nitrogen and the tertiary amine of the dimethylaminopropoxy group.
-
Aniline Moiety: The aniline portion of the molecule has an estimated pKa of approximately 4.6.[1][2] Below this pH, the aniline nitrogen will be protonated.
-
Dimethylamino Moiety: The tertiary amine in the propoxy chain is significantly more basic, with an estimated pKa around 9.8-10.2, similar to N,N-dimethylpropylamine.[3][4]
This large difference in basicity dictates that the ionic form of the molecule will be highly dependent on the mobile phase pH. To achieve reproducible retention and symmetrical peak shapes, it is crucial to operate at a pH where the analyte exists predominantly in a single ionic form. For basic compounds, reversed-phase HPLC methods are often developed at either low pH (to fully protonate the amine) or high pH (to keep it in its neutral form).[5][6][7]
Given the structure, a reversed-phase separation on a C8 or C18 stationary phase is the most logical approach.[5][6] UV detection is suitable for this compound due to the presence of the aniline chromophore. A common starting wavelength for aniline-containing compounds is in the range of 254-280 nm.[8]
HPLC Method Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A column stable at higher pH is recommended for exploring a wider pH range.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 (adjusted with Formic Acid) | A low pH ensures the dimethylamino group is fully protonated, promoting good peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | 20% to 80% B over 10 minutes | A gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic amines. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 20% Acetonitrile in 10 mM Ammonium Acetate, pH 3.5).
-
Sample Preparation: Dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Method Development and Optimization Insights
The provided protocol is a starting point. For optimal performance, further method development may be necessary.
Mobile Phase pH
The choice of a low pH mobile phase is a deliberate strategy to ensure the highly basic dimethylamino group is fully protonated.[5][6] This minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. An alternative approach is to use a high pH mobile phase (e.g., pH 9-10) with a pH-stable column.[7] At this pH, the dimethylamino group would be in its neutral, uncharged form, which can also lead to good peak shape and retention.
Organic Modifier
Acetonitrile is generally a good first choice for the organic modifier. In some cases, methanol may offer different selectivity and can be explored as an alternative.
Gradient Optimization
The initial gradient can be optimized to improve resolution between the main peak and any impurities or to reduce the run time. Steeper gradients will lead to faster elution, while shallower gradients will increase resolution.
Method Validation
For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and applying fundamental chromatographic principles, a robust and reliable method can be developed and validated. The detailed protocol and optimization strategies presented herein will enable researchers and scientists to accurately quantify this compound in their respective applications.
References
-
Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. Published April 7, 2024. Accessed January 13, 2026. [Link]
-
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Published June 15, 2025. Accessed January 13, 2026. [Link]
-
PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Accessed January 13, 2026. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Accessed January 13, 2026. [Link]
-
PubMed. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Accessed January 13, 2026. [Link]
-
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Application Note: A Comprehensive Guide to Gas Chromatography (GC) Conditions for the Analysis of Aniline and Its Derivatives
Abstract
Aniline and its derivatives are foundational chemical intermediates in the synthesis of dyes, pharmaceuticals, polymers, and agrochemicals.[1][2] Due to their potential toxicity and prevalence as environmental contaminants, robust and reliable analytical methods are essential for their detection and quantification.[2][3] Gas chromatography (GC) offers the high resolution and sensitivity required for this task. This guide provides a detailed framework for developing and optimizing GC methods for aniline derivatives, addressing common challenges such as peak tailing and analyte degradation. We will explore critical parameters including column selection, inlet and detector conditions, and sample preparation strategies, including derivatization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.
The Chromatographic Challenge of Anilines
The analysis of anilines by GC is frequently complicated by their chemical nature. As basic, polar compounds, they are prone to strong interactions with active sites within the GC system.[4] These active sites are primarily acidic silanol groups (Si-OH) present on the surfaces of glass injector liners and the fused silica capillary column itself.[4] This interaction leads to the delayed release of the analyte, resulting in asymmetric or "tailing" peaks, which can severely compromise resolution and the accuracy of quantification.[4][5][6] Therefore, method development must focus on minimizing these undesirable interactions.
Core Principles of GC Method Development for Anilines
A successful GC method for aniline derivatives hinges on the careful optimization of several key components of the chromatographic system.
Capillary Column Selection: The First Line of Defense
The choice of the stationary phase is the most critical factor in achieving good peak shape for anilines.
-
Base-Deactivated Columns: The most effective approach is to use columns specifically designed for the analysis of basic compounds. These columns undergo a special deactivation process where the surface silanol groups are masked by a basic reagent, creating a more inert pathway for the analytes.[7][8] This minimizes the strong adsorptive interactions that cause peak tailing.
-
Wax-Based Phases: Polyethylene glycol (PEG) or "Wax" phases are highly polar and effective for separating polar compounds. Specialized wax columns, such as the Agilent J&W CP-Wax 51 for Amines, are base-deactivated and tailored for the analysis of C4–C10 amines, diamines, and aromatic amines.[7]
-
Mid-Polarity Phenyl-Arylene Phases: Columns with a 5% phenyl content (e.g., DB-5, SE-54) are robust general-purpose columns.[9][10] While less polar than wax phases, base-deactivated versions of these columns can provide excellent performance and are often cited in regulatory methods like EPA 8131 for aniline analysis.[9]
Table 1: Recommended GC Columns for Aniline Derivative Analysis
| Column Type | Stationary Phase | Key Features | Typical Application |
| Agilent J&W CP-Wax 51 for Amines [7] | Base-Deactivated Polyethylene Glycol | Excellent inertness for basic compounds, provides symmetrical peaks. | C4-C10 amines, diamines, aromatic amines. Conforms to EPA method 607. |
| Fused Silica SE-54 [9] | 5% Phenyl, 1% Vinyl Polysiloxane | A robust, mid-polarity phase. Must be base-deactivated for amine analysis. | Specified in EPA Method 8131 for a wide range of aniline derivatives. |
| Restek Rtx-5Amine | Crossbond 5% Diphenyl / 95% Dimethyl Polysiloxane | Specifically deactivated for amines to reduce adsorption and improve peak shape. | Primary, secondary, and tertiary amines, including aromatic amines. |
Inlet Configuration: Ensuring Inertness
The injector is the first point of contact for the sample and a primary source of analyte adsorption.
-
Injector Temperature: A temperature of 250 °C is a common starting point.[1] It must be high enough to ensure rapid volatilization of the sample without causing thermal degradation of the analytes.
-
Liner Selection: Always use a deactivated glass liner. Commercially available base-deactivated liners are highly recommended. Using a liner with a small plug of deactivated glass wool can help trap non-volatile residues but ensure the wool itself is properly deactivated.[5]
-
Injection Mode: Splitless injection is typically used for trace analysis to ensure the entire sample volume is transferred to the column.[9] For more concentrated samples, a split injection can be used to prevent column overloading.
Detector Selection: Sensitivity and Specificity
The choice of detector depends on the required sensitivity and the complexity of the sample matrix.
-
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective and sensitive for nitrogen-containing compounds, making it an ideal choice for aniline analysis in complex matrices.[9][11] Its selectivity minimizes interference from non-nitrogenous background components.
-
Mass Spectrometry (MS): GC-MS is the gold standard for confirmation and identification.[2] It provides structural information, allowing for unambiguous peak identification by comparing mass spectra to libraries. For quantitative analysis, selected ion monitoring (SIM) mode can be used to achieve very low detection limits.[2][12]
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While robust and reliable, it is not selective for anilines and may not be suitable for complex samples where co-elution with other hydrocarbons is likely.[1]
The Role of Derivatization
For particularly challenging or highly polar aniline derivatives, derivatization can dramatically improve chromatographic performance. This process involves a chemical reaction to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group.[1][13]
-
Mechanism of Action: Acylation is a common derivatization strategy. Reagents like acetic anhydride or heptafluorobutyric anhydride (HFBA) react with the primary or secondary amine to form a stable amide.[1][14][15] This masks the active hydrogen on the nitrogen, preventing interaction with silanol groups.
-
Benefits:
-
Improved Peak Shape: Reduces tailing significantly.
-
Enhanced Volatility: Allows for elution at lower temperatures.
-
Increased Detector Sensitivity: Fluorinated derivatives (from reagents like HFBA) can be analyzed with high sensitivity using an Electron Capture Detector (ECD).[15]
-
Experimental Protocols
The following protocols provide a starting point for the analysis of aniline derivatives. Optimization will be necessary based on the specific analytes, matrix, and instrumentation.
Protocol 1: Direct Analysis by GC-NPD (Based on EPA Method 8131)
This protocol is suitable for determining various aniline compounds in extracts from aqueous or solid samples.
-
Sample Preparation (Aqueous):
-
Take a 1-liter water sample and adjust the pH to >11 with 1.0 M NaOH. This ensures the anilines are in their free base form for efficient extraction.[1]
-
Extract the sample twice in a separatory funnel with 60 mL portions of methylene chloride.
-
Combine the extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Perform a solvent exchange to toluene by adding 3-4 mL of toluene and concentrating to a final volume of 1.0 mL.[1][9] Toluene is often a more suitable solvent for GC injection.
-
-
GC-NPD Conditions:
| Parameter | Setting | Rationale |
| Column | Fused Silica SE-54 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[9] | A robust, well-characterized column for this application. |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Provides good efficiency and is compatible with most detectors. |
| Injector | Splitless, 1 µL injection volume[9] | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 250 °C[1] | Ensures rapid vaporization of the sample. |
| Oven Program | 50 °C for 2 min, ramp 10 °C/min to 200 °C, then 15 °C/min to 325 °C[1] | Provides separation for a range of aniline derivatives with varying boiling points. |
| Detector | NPD at 300 °C[1] | Offers high selectivity and sensitivity for nitrogen-containing analytes. |
-
Quality Control:
-
Analyze a method blank, matrix spike, and laboratory control sample with each batch to monitor for contamination, matrix effects, and method performance.[1]
-
Protocol 2: Analysis of Aniline in Serum by GC-MS with Derivatization
This protocol is adapted for a biological matrix and uses derivatization to improve chromatography and achieve low detection limits.[1][12]
-
Sample Preparation & Derivatization:
-
To 1 mL of serum in a glass vial, add an appropriate internal standard (e.g., N-methylaniline).[12]
-
Make the solution alkaline with NaOH.
-
Extract the aniline and internal standard with chloroform.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride or acetic anhydride.[1][12]
-
Heat as required to complete the reaction (e.g., 50-70°C).
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.[12]
-
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[16] | Low-bleed column ideal for MS applications, providing stable baselines. |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Standard carrier gas for GC-MS. |
| Injector | Splitless, 1 µL injection volume | Suitable for trace-level analysis in biological samples. |
| Injector Temp. | 280 °C[17] | A slightly higher temperature may be needed for less volatile derivatives. |
| Oven Program | 60 °C for 3 min, ramp 5 °C/min to 230 °C, hold for 3 min[16] | A slower ramp rate can improve the resolution of closely eluting compounds. |
| MS Interface | 250 °C | Prevents cold spots and analyte condensation before the ion source. |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for creating reproducible fragmentation patterns. |
| Acquisition | Full Scan (e.g., m/z 50-450) for identification; SIM for quantification. | Full scan provides qualitative data, while SIM mode enhances sensitivity for target analytes. |
Workflow Visualization
The general workflow for the analysis of aniline derivatives can be visualized as follows.
Caption: GC workflow for aniline derivative analysis.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing [4][5] | 1. Active sites in the injector liner or column. 2. Poor column installation (bad cut, wrong depth). 3. Column contamination. | 1. Replace with a new, base-deactivated liner. Trim 10-20 cm from the front of the column. 2. Re-cut the column ensuring a clean, square cut and install at the manufacturer-recommended depth.[6][18] 3. Bake out the column at its maximum isothermal temperature. If unsuccessful, consider solvent rinsing or replacement.[19] |
| Poor Reproducibility | 1. Erratic injection. 2. Active sites causing variable adsorption. 3. Sample degradation in the injector. | 1. Check autosampler syringe for bubbles or leaks. 2. Address activity issues as described for peak tailing. 3. Lower the injector temperature in 10 °C increments. |
| No or Low Peak Response | 1. Analyte adsorption in the system. 2. Leak in the system (septum, connections). 3. Incorrect detector settings. | 1. Ensure the entire flow path (liner, column) is inert. 2. Perform a leak check on the GC system. Replace the injector septum. 3. Verify detector parameters (e.g., NPD bead voltage, MS tune). |
Conclusion
The successful analysis of aniline derivatives by gas chromatography is readily achievable with a systematic approach to method development. The primary challenge of analyte activity can be overcome by utilizing modern, base-deactivated columns and liners. The selection of an appropriate detector, such as NPD for selectivity or MS for confirmation, provides the necessary sensitivity and confidence in results. For highly polar or problematic analytes, derivatization remains a powerful tool to enhance chromatographic performance. The protocols and troubleshooting guide provided herein serve as a robust foundation for researchers to develop and validate methods for the accurate and reliable quantification of this important class of compounds.
References
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CP-Wax 51 for Amines GC column. Agilent. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
-
SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). NIH National Center for Biotechnology Information. [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]
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Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
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Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]
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What type of GCMS column is best for a total resolution of aromatic amines? ResearchGate. [Link]
-
Analysis of alkyl and aromatic amines. Agilent. [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
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The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. [Link]
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Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
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Mastering the Safe Handling of 2-[3-(Dimethylamino)propoxy]aniline: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling, storage, and disposal of 2-[3-(Dimethylamino)propoxy]aniline (CAS No. 1134-76-5). As a substituted aniline, this compound presents significant health and safety risks that necessitate rigorous adherence to established protocols. This guide moves beyond standard safety data sheet information to provide in-depth, field-proven insights and detailed experimental procedures, ensuring a self-validating system of safety for all personnel.
Understanding the Hazard Profile
This compound is a corrosive and toxic organic compound. Its hazard profile is rooted in its chemical structure, an aniline derivative, which is known for its systemic toxicity. The primary hazards include severe skin burns, eye damage, and toxicity upon ingestion, inhalation, or skin contact. Furthermore, like many aniline compounds, it is suspected of causing genetic defects and cancer.
The toxicity of aniline and its derivatives is often linked to their metabolic activation into reactive intermediates. A key mechanism of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. This process is typically mediated by metabolites such as phenylhydroxylamine. Exposure can lead to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin), and in severe cases, can be fatal.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
Source: Fisher Scientific Safety Data Sheet.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1134-76-5 | |
| Molecular Formula | C11H18N2O | |
| Molecular Weight | 194.27 g/mol | |
| Appearance | Oily liquid, colorless to brown | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available for this specific isomer. The density for 3-(3-Dimethylaminopropoxy)aniline is 1.027 g/cm³. | |
| Solubility | Soluble in water, alcohol, ether, and benzene (for aniline). Specific solubility for the title compound is not detailed, but the propoxy and dimethylamino groups suggest some water solubility. | |
| pKa | Data not available |
Occupational Exposure Limits
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound. Therefore, it is prudent to adhere to the established limits for the parent compound, aniline, to ensure a high margin of safety.
| Regulatory Body | Exposure Limit | Notes |
| OSHA | 5 ppm (19 mg/m³) TWA | Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route. |
| ACGIH | 2 ppm (7.6 mg/m³) TWA | Skin notation. |
| NIOSH | Lowest Feasible Concentration | NIOSH considers aniline to be a potential occupational carcinogen. |
TWA (Time-Weighted Average): The average exposure over an 8-hour workday.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood . All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a fume hood to minimize inhalation exposure. The fume hood should be certified annually and have an average face velocity of 80-120 feet per minute.
An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area. These should be tested weekly to ensure proper function.
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Double-gloving with nitrile gloves is recommended. However, for prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A chemically resistant lab coat or apron should be worn over personal clothing.
-
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be fit-tested and trained in the proper use of respirators.
Caption: Hierarchy of Controls for Chemical Safety
Safe Handling and Experimental Protocols
Adherence to detailed, step-by-step protocols is critical for ensuring safety during routine laboratory procedures.
Protocol for Weighing Liquid this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is operational.
-
Gather all necessary equipment: the stock container of the chemical, a secondary container (e.g., a beaker), a tared receiving vessel (e.g., a round-bottom flask), and appropriate pipettes or syringes.
-
-
Procedure:
-
Place the analytical balance inside the chemical fume hood if possible. If not, tare the receiving vessel on the benchtop, then move it into the fume hood.
-
Inside the fume hood, carefully open the stock container.
-
Pour a small, manageable amount of the liquid from the stock container into the secondary container. This minimizes the risk of a large spill from the primary container.
-
Using a clean pipette or syringe, transfer the desired amount of the chemical from the secondary container to the tared receiving vessel.
-
Securely close the stock container and the receiving vessel.
-
If the balance is outside the fume hood, carefully transport the sealed receiving vessel to the balance for weighing.
-
Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.
-
-
Post-Procedure:
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Dispose of used pipettes, syringes, and contaminated absorbent material as hazardous waste.
-
Protocol for Preparing a Solution
-
Preparation:
-
Follow all PPE and engineering control requirements as outlined above.
-
Calculate the required volumes of the chemical and the solvent beforehand.
-
Obtain a volumetric flask of the appropriate size and the chosen solvent.
-
-
Procedure:
-
In the chemical fume hood, add the solvent to the volumetric flask, filling it to approximately half of the final desired volume.
-
Carefully add the pre-weighed this compound to the solvent in the volumetric flask.
-
Gently swirl the flask to dissolve the compound.
-
Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Post-Procedure:
-
Label the volumetric flask clearly with the chemical name, concentration, date, and your initials.
-
Dispose of any contaminated materials as hazardous waste.
-
Storage Requirements
Proper storage is crucial to prevent degradation of the chemical and to avoid dangerous reactions.
-
Location: Store in a designated, locked, and well-ventilated area, away from general laboratory traffic.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong reducing agents. Store acids and bases separately.
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimize harm to personnel and the environment.
Small Spill (less than 100 mL and contained within a fume hood)
-
Alert: Immediately alert others in the laboratory.
-
Isolate: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow.
-
Collect: Carefully collect the absorbed material using a scoop or brush and place it in a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Large Spill (greater than 100 mL or outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory, alerting others as you leave.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: From a safe location, call emergency services (e.g., 911) and the institution's EHS department.
-
Assist: Provide emergency responders with the Safety Data Sheet and any other relevant information about the spilled chemical.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by trained emergency personnel.
Caption: Spill Response Decision Tree
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or waste solutions of the chemical should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed. As an organic, non-halogenated amine, it should generally be segregated from halogenated organic waste and inorganic waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic until they are collected by the institution's licensed hazardous waste disposal service.
-
Empty Containers: "Empty" containers that previously held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced or removed original label on the rinsed container should be replaced with an "Empty" label before disposal or recycling according to institutional policy.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline. IDLH. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
McLean, S., Starmer, G. A., & Thomas, J. (1969). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Journal of Pharmacy and Pharmacology, 21(7), 441-450. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (1989). 1988 OSHA PEL Project - Aniline. Retrieved from [Link]
-
Alanazi, M. Q. (2017). Drugs may be Induced Methemoglobinemia. Journal of Hematology & Thromboembolic Diseases, 5(4). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
-
Alanazi, M. Q. (2017). Drugs may be Induced Methemoglobinemia. Journal of Hematology & Thromboembolic Diseases, 5(4). Retrieved from [Link]
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Khan, M. F., Wu, X., & Ansari, G. A. (1998). Aniline derivative-induced methemoglobin in rats. Toxicology letters, 99(1), 35-43. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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Washington State University. (n.d.). Aniline. Retrieved from [Link]
-
King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Torbal. (n.d.). Weighing Liquids. Retrieved from [Link]
-
Public Health England. (2021). Aniline: Incident management. GOV.UK. Retrieved from [Link]
-
Arizona State University. (n.d.). Aniline. Scribd. Retrieved from [Link]
-
LookChem. (n.d.). aniline suppliers USA. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet. Retrieved from [Link] 2
Application Note: The Versatility of 2-[3-(Dimethylamino)propoxy]aniline in the Synthesis of Privileged Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
2-[3-(Dimethylamino)propoxy]aniline is a uniquely functionalized aromatic amine that serves as a powerful starting material for the synthesis of diverse heterocyclic compounds.[1][2][3] Its structure is distinguished by three key features:
-
An Ortho-Substituted Aniline Core: The primary aromatic amine positioned ortho to a flexible ether linkage provides the ideal geometry for a wide range of cyclization and annulation reactions, forming fused heterocyclic systems.
-
A Flexible Propoxy Linker: The three-carbon ether chain imparts conformational flexibility and can influence the physicochemical properties of the final molecule, such as solubility and lipophilicity.
-
A Terminal Dimethylamino Group: This tertiary amine provides a basic handle that can be used to modulate aqueous solubility, form salts, and potentially interact with biological targets. This moiety is common in central nervous system (CNS) active agents.[4]
The convergence of these features in a single, readily available molecule makes this compound an attractive scaffold for generating libraries of complex molecules, particularly in the fields of drug discovery and materials science. This guide details its application in the synthesis of two major classes of bioactive heterocycles: quinolines and benzodiazepines, and explores its utility in efficient multi-component reaction strategies.
Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and efficient method for its construction.[5] By utilizing this compound, we can synthesize novel quinolines bearing the functionalized side chain at the 8-position.
Causality of Experimental Design: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the carbonyl group of the β-dicarbonyl compound, facilitating nucleophilic attack by the aniline nitrogen. The subsequent intramolecular cyclization via an enamine intermediate, followed by dehydration, leads to the aromatic quinoline core. The choice of ethyl acetoacetate as the reaction partner will yield a 2-methyl-3-carboethoxyquinoline.
Protocol 1: Synthesis of Ethyl 8-(3-(dimethylamino)propoxy)-2-methylquinoline-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient volume of toluene to suspend the reagents (approx. 0.2 M concentration).
-
Heat the reaction mixture to reflux (approx. 110-120°C). Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired quinoline product.
Reaction Mechanism: Friedländer Annulation
Caption: Mechanism of the acid-catalyzed Friedländer quinoline synthesis.
Data Summary: Expected Products from Various Dicarbonyls
| β-Dicarbonyl Compound | Expected Quinoline Substituents | Typical Yield Range |
| Ethyl acetoacetate | 2-Methyl, 3-Carboethoxy | 75-85% |
| Acetylacetone | 2,4-Dimethyl | 80-90% |
| Diethyl malonate | 2-Hydroxy, 3-Carboethoxy | 65-75% |
| Dibenzoylmethane | 2,4-Diphenyl | 70-80% |
Application 2: A Two-Step Synthesis of Novel 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a privileged class of compounds known for their wide range of activities on the central nervous system.[6] A common synthetic route involves the cyclization of a 2-aminobenzophenone derivative.[7] Here, we propose a robust two-step protocol starting from this compound to access novel benzodiazepine analogues.
Causality of Experimental Design: The first step is a Friedel-Crafts acylation to install the benzoyl group, creating the necessary 2-aminobenzophenone intermediate. This reaction requires a Lewis acid to activate the benzoyl chloride. The second step is a condensation reaction with an α-amino acid ester, typically glycine ethyl ester, which forms the seven-membered diazepine ring upon heating.
Protocol 2A: Synthesis of (2-Amino-X-benzoyl)phenylamine Intermediate
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Aluminum chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Step-by-Step Methodology:
-
Suspend AlCl₃ (2.5 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool to 0°C.
-
Slowly add a solution of this compound (1.0 eq) and benzoyl chloride (1.2 eq) in DCM to the AlCl₃ suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and 1 M HCl.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, then neutralize with 1 M NaOH.
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the 2-aminobenzophenone intermediate.
Protocol 2B: Cyclization to the 1,4-Benzodiazepine Core
Materials:
-
2-Aminobenzophenone intermediate from Protocol 2A (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.5 eq)
-
Pyridine
-
Ethanol
Step-by-Step Methodology:
-
Dissolve the 2-aminobenzophenone intermediate (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain the final 1,4-benzodiazepine.
Experimental Workflow Diagram
Caption: Two-step workflow for the synthesis of benzodiazepines.
Application 3: Streamlining Synthesis with Three-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[8][9] Anilines are excellent substrates for MCRs, enabling the rapid construction of complex molecular architectures.[10][11]
Causality of Experimental Design: This protocol describes a L-proline-catalyzed reaction to synthesize a substituted quinoline-carbonitrile. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and aromatization. Water is an excellent green solvent for this transformation.
Protocol 3: One-Pot Synthesis of 2-Amino-4-aryl-8-[3-(dimethylamino)propoxy]quinoline-3-carbonitrile
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
L-Proline (0.2 eq)
-
Water
Step-by-Step Methodology:
-
In a flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and L-proline (0.2 eq) in water.
-
Stir the suspension vigorously at 80°C.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours, indicated by the formation of a solid precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Logical Relationship in MCR Synthesis
Caption: Convergence of three components in a one-pot reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its inherent structural features facilitate the construction of complex quinoline and benzodiazepine cores through both classical named reactions and modern, highly efficient multi-component strategies. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel, diverse, and potentially bioactive molecules for applications in drug discovery and beyond.
References
-
Štefane, B., & Polanc, S. (2004). 3-Dimethylaminopropenoates and Related Compounds in the Synthesis of Heterocyclic Systems and Heterocyclic Amino Acids. Arkivoc, 2004(5), 1-27. [Link]
- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Targets in Heterocyclic Systems, 8, 105-137.
-
Azimvand, J. (2012). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Journal of Chemical and Pharmaceutical Research, 4(8), 3905-3908. [Link]
-
Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry, 21(17), 3582-3587. [Link]
-
Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. Theses and Dissertations, University of Texas Rio Grande Valley. [Link]
-
Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-197. [Link]
-
Sławiński, J., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 805. [Link]
-
Szymański, P., & Mierzejewska, A. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
-
Sharma, V., Kumar, R., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21338-21366. [Link]
-
Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6211. [Link]
-
ResearchGate. (2012). L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/Malononitrile: Regioselective Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water. ChemInform, 43(32). [Link]
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Scalable synthesis of aniline-based drug precursors
An Application Guide to the Scalable Synthesis of Aniline-Based Drug Precursors
Abstract
Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, from common analgesics like paracetamol to complex targeted therapies.[1][2][3] The efficient and scalable synthesis of these aromatic amine precursors is a critical challenge in pharmaceutical process chemistry. This guide provides an in-depth analysis of the principal synthetic strategies for producing aniline-based intermediates on a large scale. We will explore the classic, industrially dominant method of nitroarene reduction alongside modern palladium- and copper-catalyzed C-N cross-coupling reactions. The focus will be on the underlying chemical principles, the rationale behind procedural choices, and the practical challenges encountered during scale-up. Detailed protocols, troubleshooting guides, and safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for robust and scalable synthesis.
Introduction: The Central Role of Anilines in Medicinal Chemistry
The aniline scaffold, a simple amino group attached to a benzene ring, is a versatile building block that allows for extensive chemical modification, enabling the creation of diverse compounds with specific therapeutic actions.[1][2] Historically, aniline derivatives were among the earliest synthetic drugs, such as acetanilide, a precursor to modern analgesics.[1] Today, this structural unit is present in numerous blockbuster drugs, including sulfonamides (antibacterials), kinase inhibitors (oncology), and various agents targeting the central nervous system.[3]
The challenge for the pharmaceutical industry is not merely the synthesis of these molecules in the laboratory but their production on a kilogram-to-ton scale in a cost-effective, safe, and environmentally responsible manner. The choice of synthetic route is therefore a critical decision, dictated by factors such as raw material cost, functional group tolerance, reaction efficiency, and scalability.
Strategic Overview: Choosing a Synthetic Pathway
The selection of an appropriate synthetic strategy for an aniline derivative depends heavily on the complexity of the target molecule and the available starting materials. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a scalable aniline synthesis route.
Key Synthetic Methodologies
Route 1: Catalytic Reduction of Nitroarenes
The reduction of nitroarenes is the most common industrial method for producing simple anilines due to the low cost of nitrobenzene precursors.[4][5] The transformation is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier.[6]
Mechanism Rationale: The reaction proceeds through several intermediates, including nitrosobenzene and phenylhydroxylamine.[7] The choice of catalyst and conditions determines the rate and selectivity of the reduction, preventing the accumulation of these potentially hazardous intermediates.
A. Catalytic Hydrogenation This method involves treating the nitroarene with hydrogen gas in the presence of a metal catalyst.
-
Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are most common. Alumina-supported palladium catalysts are often selected for large-scale operations at elevated temperatures to improve heat recovery and maintain selectivity.[8]
-
Advantages: High efficiency, clean reaction (water is the only byproduct), and the catalyst can often be recovered and reused.
-
Causality Behind Limitations: This method lacks chemoselectivity. Functional groups such as alkenes, alkynes, and some benzylic ethers will also be reduced. Aromatic halides can undergo hydrodehalogenation, which is often an undesired side reaction.[5]
B. Chemoselective Transfer Hydrogenation and Metal/Acid Reduction For substrates with sensitive functional groups, alternative reducing agents are employed.
-
Reagents: Common systems include iron powder in acetic acid or with ammonium chloride, and stannous chloride (SnCl₂) in ethanol.[5] These methods are staples in academic and smaller-scale industrial settings.
-
Advantages: Excellent functional group tolerance. The mild conditions preserve most other reducible moieties.[5]
-
Causality Behind Limitations: These reactions are stoichiometric in the metal reductant, generating significant amounts of metal waste, which complicates product purification and waste disposal on a large scale.
Route 2: Modern C-N Cross-Coupling Reactions
For complex drug precursors where the corresponding nitroarene is unavailable or difficult to synthesize, C-N cross-coupling reactions are the methods of choice. These reactions construct the aniline C-N bond directly by coupling an aryl halide or pseudohalide with an amine source.
A. Palladium-Catalyzed Buchwald-Hartwig Amination This has become one of the most powerful and versatile methods for forming C-N bonds in modern organic synthesis.[9][10][11]
-
Components: The reaction requires an aryl halide (Cl, Br, I) or triflate, an amine, a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base.[10][12]
-
Causality of Ligand Choice: The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, Josiphos) was the key breakthrough.[10][12] These ligands facilitate the rate-limiting reductive elimination step of the catalytic cycle and prevent catalyst decomposition, dramatically expanding the reaction's scope and reliability for industrial applications.[13][14][15]
-
Advantages: Extremely broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. It is the go-to method for complex, late-stage functionalization.[10][13]
-
Scalability: The reaction has been successfully implemented on a multi-kilogram scale in pharmaceutical manufacturing.[12]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-[3-(Dimethylamino)propoxy]aniline
Welcome to the technical support center for the purification of 2-[3-(Dimethylamino)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the post-synthesis purification of this compound. Our goal is to equip you with the necessary information to overcome common challenges and ensure the high purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and practical solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Product Streaking or Tailing on Silica Gel Column | Acidic Nature of Silica Gel: As a basic compound, this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to poor separation and elongated spots or bands.[1][2][3] | Deactivate Silica Gel: Add a small percentage (typically 0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[3] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks. You can also pre-treat the silica gel by flushing the column with a solvent mixture containing the basic modifier before loading your sample.[2] |
| Inappropriate Solvent Polarity: If the mobile phase is not optimized, the compound may move too slowly or too quickly, resulting in streaking.[2] | Optimize Mobile Phase: Conduct a thorough Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system. Aim for a retention factor (Rf) value between 0.2 and 0.4 for the target compound.[2] A common starting point for aniline derivatives is a mixture of hexanes and ethyl acetate.[4] | |
| Column Overload: Exceeding the separation capacity of the column by loading too much crude product.[2] | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is recommended. | |
| Co-elution of Impurities | Similar Polarity of Byproducts: Starting materials or byproducts from the synthesis may have polarities very close to that of the desired product, making separation by normal-phase chromatography challenging. | Employ a Different Stationary Phase: Consider using a different stationary phase such as alumina (basic or neutral) or a functionalized silica gel (e.g., amino-functionalized silica).[5] Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can also be an effective alternative.[5] |
| Insufficient Column Length: The column may not be long enough to provide the necessary resolution for separating closely eluting compounds. | Increase Column Length or Use a Finer Mesh Silica: A longer column increases the number of theoretical plates, enhancing separation. Using a smaller particle size silica gel (e.g., 230-400 mesh) can also improve resolution.[4] | |
| Product Decomposition on Column | Instability on Acidic Silica: The aniline functional group can be sensitive to the acidic environment of silica gel, potentially leading to degradation. | Use Neutralized or Alternative Stationary Phase: In addition to adding a basic modifier to the eluent, consider using neutral silica gel or alumina. |
| Low Recovery After Purification | Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. | Use a More Polar Eluent or a Different Stationary Phase: Gradually increasing the polarity of the mobile phase may help to elute the strongly bound product. If this is unsuccessful, switching to a less acidic stationary phase like alumina is recommended. |
| Product Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if the compound is an oil.[6] | Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum. For the final removal of residual solvent, use a high vacuum for a limited time and at room temperature. | |
| Discoloration of Purified Product (Yellowing/Darkening) | Oxidation: Anilines are prone to oxidation, which can cause the product to darken over time, even after purification.[7] | Inert Atmosphere and Proper Storage: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place.[8] For long-term storage, consider storing as a salt (e.g., hydrochloride) which is often more stable.[7] |
Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying this compound?
A1: Flash column chromatography using silica gel is a common and effective initial purification method.[4] Due to the basic nature of the aniline and the tertiary amine, it is highly recommended to use a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), in a hexane/ethyl acetate solvent system.[3] The optimal solvent ratio should be determined by preliminary TLC analysis.
Q2: My compound is an oil. Can I use recrystallization for purification?
A2: While this compound is often an oil at room temperature, it may be possible to purify it by recrystallization of its salt form.[6] You can form a salt, such as the hydrochloride or an alkyl/arylsulfonate salt, which is often a crystalline solid.[9][10] This salt can then be recrystallized from a suitable solvent system, which would need to be determined experimentally.[9][11] After recrystallization, the pure salt can be converted back to the free base by treatment with an alkali.[9]
Q3: Is vacuum distillation a viable purification method for this compound?
A3: Vacuum distillation can be an excellent method for purifying liquid anilines, especially on a larger scale.[1] It is particularly effective at removing non-volatile impurities and baseline material from the synthesis. The boiling point of the compound will be significantly reduced under vacuum, preventing thermal degradation. It is important to know the boiling point of this compound at a given pressure to set up the distillation properly.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is a powerful technique for determining the purity of volatile and semi-volatile compounds.[12] A GC analysis will show the percentage of the main component and any impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify the presence of impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[13][14]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Selecting a Purification Method
Caption: Decision matrix for purification method selection.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, especially oxidation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best stored in a cool, dry, and dark place.[8] Some suppliers recommend long-term storage in a cool, dry place.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzophenone. Retrieved from [Link]
-
Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Google Patents. (2000). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? Retrieved from [Link]
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Identifying common impurities in 2-[3-(Dimethylamino)propoxy]aniline synthesis
Welcome to the technical support guide for the synthesis of 2-[3-(Dimethylamino)propoxy]aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and impurity formation pathways to empower you in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
The most prevalent and industrially scalable route is a two-step process. The first step is a Williamson ether synthesis, followed by the reduction of a nitro group.
-
Step 1: Williamson Ether Synthesis. This step involves the reaction of 2-nitrophenol with 3-(dimethylamino)propyl chloride. An alkoxide is formed from 2-nitrophenol using a base, which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form 1-[3-(dimethylamino)propoxy]-2-nitrobenzene.[1][2] The choice of base and solvent is critical to maximize yield and minimize side reactions.
-
Step 2: Nitro Group Reduction. The intermediate, 1-[3-(dimethylamino)propoxy]-2-nitrobenzene, is then reduced to the target aniline. Catalytic hydrogenation (e.g., using Palladium on carbon) or metal-acid reductions (e.g., iron in acidic media) are common methods.[3][4] This step is critical for purity, as incomplete reduction or side reactions can generate several closely related impurities.
Diagram 1: Synthetic Pathway
Caption: A typical two-step synthesis of this compound.
Q2: Why is my final product colored (e.g., yellow, brown, or pink) instead of being a clear oil?
Discoloration is a common issue and typically points to the presence of oxidized impurities or residual intermediates.
-
Azo/Azoxy Impurities: During the nitro reduction step, especially if conditions are not optimal, side-reactions can lead to the formation of highly colored azo and azoxy compounds through the coupling of intermediates like nitroso and hydroxylamine species.[5]
-
Oxidation of Aniline: The final aniline product is susceptible to air oxidation, which can form colored polymeric impurities over time. This is exacerbated by exposure to light and heat.
-
Residual Nitro-Intermediate: Incomplete reduction can leave traces of the yellow-colored starting material, 1-[3-(Dimethylamino)propoxy]-2-nitrobenzene, in your final product.
Proper inert atmosphere handling (e.g., using nitrogen or argon) during the final workup and storage is crucial.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific analytical observations and links them to potential impurities, providing actionable troubleshooting steps.
Problem 1: An extra peak is observed in my HPLC chromatogram with a shorter retention time than my product.
Potential Cause: Unreacted 2-nitrophenol.
-
Why it Happens: 2-Nitrophenol is significantly more polar than the ether intermediate and the final aniline product, causing it to elute earlier in a typical reverse-phase HPLC setup. This impurity arises from incomplete conversion during the Williamson ether synthesis step.
-
Confirmation:
-
Spiking: Co-inject a small amount of authentic 2-nitrophenol standard with your sample. If the peak height increases, the identity is confirmed.
-
LC-MS Analysis: The impurity will have a mass-to-charge ratio (m/z) corresponding to 2-nitrophenol (C₆H₅NO₃, [M+H]⁺ ≈ 140.0).
-
-
Solution:
-
Reaction Optimization: Ensure at least a stoichiometric equivalent of the base is used to fully deprotonate the phenol. Slightly increasing the amount of 3-(dimethylamino)propyl chloride or extending the reaction time may also drive the reaction to completion.
-
Purification: An aqueous base wash (e.g., with 1M NaOH) during the workup of the ether synthesis step will extract the acidic 2-nitrophenol into the aqueous layer.
-
Problem 2: A late-eluting peak appears in the HPLC/GC analysis of my final product.
Potential Cause: Unreacted 1-[3-(Dimethylamino)propoxy]-2-nitrobenzene.
-
Why it Happens: This indicates an incomplete reduction of the nitro group. The nitro-intermediate is less polar than the final aniline (due to the highly polar amino group), resulting in a longer retention time on a reverse-phase column.
-
Confirmation:
-
LC-MS Analysis: This impurity will have an m/z corresponding to the nitro-intermediate (C₁₁H₁₆N₂O₃, [M+H]⁺ ≈ 225.1). The final product has an m/z for [M+H]⁺ of approximately 195.1 (C₁₁H₁₈N₂O).
-
TLC Comparison: Spot the crude reaction mixture against the isolated intermediate. A persistent spot corresponding to the intermediate confirms incomplete reduction.
-
-
Solution:
-
Extend Reaction Time: Continue the reduction for a longer period and monitor by TLC or HPLC until the starting material is consumed.
-
Refresh Catalyst: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. Filter the reaction mixture and add fresh catalyst.
-
Increase Reductant: In metal-acid reductions, ensure a sufficient excess of the metal (e.g., iron powder) is present.[4]
-
Problem 3: My mass spectrometry data shows peaks at M+14 and M+28 relative to the product.
Potential Cause: N-Alkylation impurities from the 3-(dimethylamino)propyl chloride reagent.
-
Why it Happens: While less common, the aniline nitrogen of the final product is nucleophilic and can potentially react with any unreacted 3-(dimethylamino)propyl chloride if it carries over to the reduction step. This results in secondary and tertiary amine impurities.
-
M+14 suggests a different issue, possibly related to fragmentation or an unrelated impurity. The primary concern would be addition of the propoxy chain. A more likely scenario is the formation of a dimer where two aniline molecules are linked. However, the most direct impurity from the alkylating agent would be the addition of another dimethylaminopropoxy group. Let's re-evaluate. The prompt is about impurities in the synthesis. A more common issue is impurities in the starting materials. The 3-(dimethylamino)propyl chloride could contain related alkylating agents. A more likely impurity is over-alkylation on the desired product. Let's focus on the more probable impurities.
-
Let's reframe this problem to a more common scenario.
Problem 3 (Revised): My mass spectrometry data shows unexpected peaks, and the NMR spectrum has unassigned aliphatic signals.
Potential Cause: Impurities from 3-(dimethylamino)propyl chloride or its side reactions.
-
Why it Happens:
-
Elimination Byproduct: Under basic conditions, 3-(dimethylamino)propyl chloride can undergo elimination to form N,N-dimethylallylamine. This volatile impurity is usually removed during workup but can sometimes persist.
-
Hydrolysis: The alkyl chloride can hydrolyze to 3-(dimethylamino)propan-1-ol, especially if aqueous bases are used at elevated temperatures. This alcohol will not participate in the ether synthesis and will remain as an impurity.
-
-
Confirmation:
-
GC-MS Analysis: This is the best method to detect volatile impurities like N,N-dimethylallylamine.
-
¹H NMR: Look for the characteristic vinyl protons of the allyl group or the distinct methylene signals of 3-(dimethylamino)propan-1-ol.
-
-
Solution:
-
Use High-Purity Reagents: Start with the highest quality 3-(dimethylamino)propyl chloride available.
-
Control Reaction Temperature: Avoid excessive temperatures during the ether synthesis to minimize elimination reactions. The Williamson ether synthesis is an SN2 reaction, which competes with E2 elimination.[1]
-
Anhydrous Conditions: Using an anhydrous solvent (like acetonitrile or DMF) and a non-aqueous base (like potassium carbonate) can reduce hydrolysis of the alkyl halide.[1]
-
Diagram 2: Key Impurity Formation Pathways
Caption: Origin of common impurities during the synthesis process.
Impurity Summary and Analytical Data
The following table summarizes the most common impurities, their source, and key analytical data for identification.
| Impurity Name | Source | Molecular Formula | [M+H]⁺ (m/z) | Typical Analytical Method |
| 2-Nitrophenol | Unreacted Starting Material | C₆H₅NO₃ | 140.0 | HPLC-UV, LC-MS |
| 3-(Dimethylamino)propan-1-ol | Hydrolysis of Alkyl Halide | C₅H₁₃NO | 104.1 | GC-MS, LC-MS |
| 1-[3-(Dimethylamino)propoxy]-2-nitrobenzene | Incomplete Reduction | C₁₁H₁₆N₂O₃ | 225.1 | HPLC-UV, LC-MS |
| 2-[3-(Dimethylamino)propoxy]nitrosobenzene | Incomplete Reduction | C₁₁H₁₆N₂O₂ | 209.1 | LC-MS |
| N-Phenylhydroxylamine derivative | Incomplete Reduction | C₁₁H₁₈N₂O₂ | 211.1 | LC-MS |
| Azo/Azoxy Dimers | Side reaction during reduction | Variable | >380 | LC-MS, HPLC-UV |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization may be required based on your specific instrumentation.
-
Instrumentation: UPLC/HPLC system with UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purity issues.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634-645. Retrieved from [Link]
-
IFA. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4). Retrieved from [Link]
-
Ram, S. & Ehrenkaufer, R. E. (1984). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis, 1984(11), 943-945. (Note: A general reference on the utility of activated iron). A more accessible link might be a review article citing this work. Let's use a general review for the link: [Link]
-
Jones, G. O., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3465–3474. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzophenone. Coll. Vol. 1, p.217 (1941); Vol. 8, p.70 (1928). Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,6-dimethyl-N-(2'-propoxyethyl)-aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation Of 3 [(1 R, 2 R) 3 (Dimethylamino) 1 Ethyl 2 Methylpropyl]Phenol.
-
PrepChem. (n.d.). Synthesis of 3,6-dimethyl-2-nitrophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
- Google Patents. (n.d.). Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
- Google Patents. (n.d.). Preparation of 3-[(1r,2r)-3-(dimethylamino)-1ethyl-2-methylpropyl]phenol.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
SciELO. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2012). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
-
Chalmers University of Technology. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Retrieved from [Link]
-
National Institutes of Health. (2024). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Strategies to Improve the Yield of 2-[3-(Dimethylamino)propoxy]aniline Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-[3-(Dimethylamino)propoxy]aniline (CAS: 1134-76-5). This molecule is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. Its synthesis, primarily achieved through the Williamson ether synthesis, presents a classic challenge in regioselectivity: achieving preferential O-alkylation of 2-aminophenol over competing N-alkylation.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Section 1: The Core Synthesis Pathway and Its Primary Challenge
The most common and direct route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[1] In this case, 2-aminophenol is deprotonated to form a phenoxide, which then attacks 3-(dimethylamino)propyl chloride.
The critical challenge arises from the bifunctional nature of 2-aminophenol, which possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). While the phenolic proton is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 30-35), allowing for selective deprotonation, the resulting aniline nitrogen remains nucleophilic and can compete in the alkylation step, leading to undesired N-alkylated and N,O-dialkylated byproducts.
Reaction Mechanism: O-Alkylation of 2-Aminophenol
The desired reaction proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide ion.
-
SN2 Attack: The phenoxide ion attacks the electrophilic carbon of 3-(dimethylamino)propyl chloride, displacing the chloride leaving group to form the ether linkage.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, problem-solution format.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield is a multifactorial problem. The most common culprits are incomplete reactions, competing side reactions, and mechanical losses during workup.
Troubleshooting Workflow for Low Yield
Actionable Steps:
-
Assess Reaction Completion: Before workup, take a small aliquot of the reaction mixture and analyze it by Thin-Layer Chromatography (TLC) or LC-MS. If significant starting material (2-aminophenol) remains, the issue is an incomplete reaction.
-
Solution: Ensure your base is sufficiently strong and used in slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion. Verify the purity of your 3-(dimethylamino)propyl chloride. Consider moderately increasing the temperature or reaction time.
-
-
Identify Byproducts: If the starting material is consumed but the yield is low, side reactions are the primary cause. The main suspects are N-alkylation and N,O-dialkylation.
-
Solution: Refer to Question 2 for strategies to enhance O-alkylation selectivity.
-
-
Review Workup & Purification: The product is a basic amine and can be lost if the pH during aqueous extractions is not carefully controlled.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your product into an organic solvent. See Question 4 for a robust purification strategy.
-
Q2: I am observing significant N-alkylation byproducts. How can I improve O-selectivity?
This is the most critical challenge. Improving O-selectivity requires carefully tuning the reaction conditions to favor the phenoxide's reactivity over the amine's.
Key Strategies for O-Selectivity:
-
Choice of Base: The base is crucial. A strong base that rapidly and selectively deprotonates the phenol is ideal.
-
Sodium Hydride (NaH): Often the best choice. It is a non-nucleophilic, strong base that irreversibly deprotonates the phenol, generating hydrogen gas. This drives the equilibrium fully to the phenoxide. It must be used in an anhydrous solvent (like THF or DMF) under an inert atmosphere.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Cost-effective and easier to handle. However, they introduce water, which can reduce the reactivity of the phenoxide and potentially hydrolyze the alkyl halide. Using powdered KOH in a solvent like DMSO can be very effective.
-
Potassium Carbonate (K₂CO₃): A weaker base, often requiring higher temperatures and longer reaction times, which can sometimes lead to more side products. It is generally less effective for this specific transformation.
-
-
Temperature Control: Lower temperatures generally favor O-alkylation. Start the reaction at room temperature or slightly above (e.g., 40-50°C). Avoid high temperatures (>100°C) which can increase the rate of N-alkylation.
-
Order of Addition: Add the alkylating agent (3-(dimethylamino)propyl chloride) slowly to the pre-formed phenoxide solution. This maintains a low concentration of the alkylating agent, minimizing its chance of reacting with the less-nucleophilic amine group.
-
Protecting Group Strategy: For the highest possible selectivity and yield, protecting the amine is the most robust method.[2]
-
Protection: React 2-aminophenol with an aldehyde (e.g., benzaldehyde) to form an imine (Schiff base), protecting the amino group.
-
O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate. The only available nucleophile is the hydroxyl group.
-
Deprotection: Hydrolyze the imine with a mild acid (e.g., dilute HCl) to regenerate the free amine and yield the final product. While this adds two steps, it eliminates the N-alkylation problem and often simplifies purification.
-
Q3: My final product is a dark red or brown oil/solid instead of the expected pale yellow. What causes this discoloration?
Aminophenols and anilines are highly susceptible to air oxidation, which produces highly colored polymeric impurities.[3]
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction, workup, and storage under an inert atmosphere of nitrogen or argon. This is the single most effective way to prevent oxidation.
-
Degas Solvents: Before use, sparge your solvents with nitrogen or argon to remove dissolved oxygen.
-
Purification: If discoloration occurs, it can often be removed.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite®.
-
Column Chromatography: This is very effective at removing baseline polymeric impurities.
-
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q4: I'm having difficulty purifying the product. What is an effective purification protocol?
The product's basic amine and the starting material's amphoteric nature can complicate purification. A multi-step acid-base extraction is highly effective.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, cool the mixture and cautiously quench it with water.
-
Basify and Extract: Adjust the pH of the aqueous solution to >10 with 1-2 M NaOH. Extract the mixture several times with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers now contain your desired O-alkylated product, unreacted alkyl halide, and any N-alkylated byproducts. Unreacted 2-aminophenol may remain in the aqueous layer as the sodium salt.
-
Acidic Back-Extraction (Crucial Step): Wash the combined organic layers with dilute acid (e.g., 1 M HCl). Your amine-containing product and byproducts will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase (which can be discarded).
-
Final Isolation: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the pH is >10. The product will precipitate or can be extracted with fresh organic solvent.
-
Final Polish: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If further purification is needed, column chromatography on silica gel using a mobile phase like Dichloromethane/Methanol/Triethylamine (e.g., 95:4:1) is effective. The triethylamine is added to prevent the basic product from tailing on the acidic silica gel.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination?
| Base | Solvent | Pros | Cons |
| NaH | Anhydrous THF, DMF | Highest Selectivity. Irreversible deprotonation. Clean byproduct (H₂ gas). | Requires strict anhydrous conditions and inert atmosphere. Pyrophoric. |
| KOH (powdered) | DMSO, DMF | Very Effective. Strong base, good solubility in polar aprotic solvents. | Can be hygroscopic. DMSO can be difficult to remove. |
| NaOH / KOH (aq.) | Acetone, Ethanol | Easy to handle, inexpensive. | Water presence can lower yield. Phase-transfer catalyst may be needed. |
| K₂CO₃ | Acetone, DMF | Mild, easy to handle. | Often requires higher temperatures and longer times, risking side reactions. |
Recommendation: For highest yield and purity on a lab scale, Sodium Hydride in anhydrous DMF or THF is the superior choice. For scale-up or when handling NaH is not feasible, powdered KOH in DMSO is an excellent alternative.
Q2: Can I use 3-(dimethylamino)propyl bromide or iodide instead of the chloride?
Yes. The reactivity of the alkyl halide in an SN2 reaction is dependent on the leaving group ability, which follows the trend I > Br > Cl > F.[1] Using the bromide or iodide salt will significantly increase the reaction rate. This may allow you to run the reaction at a lower temperature, which could further improve O-selectivity. However, these reagents are typically more expensive than the chloride.
Q3: How should I monitor the reaction progress by TLC?
-
Stationary Phase: Standard silica gel plates (SiO₂).
-
Mobile Phase: A mixture of a polar and non-polar solvent. A good starting point is Ethyl Acetate/Hexane (7:3).
-
Additive: Add a small amount of triethylamine (~1%) to the mobile phase. This deactivates the acidic sites on the silica gel and prevents the basic amine spots from streaking.
-
Visualization: Use a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenol and aniline functional groups.
-
Analysis: The product will be less polar than the 2-aminophenol starting material and should have a higher Rf value.
Section 4: Optimized Experimental Protocols
Protocol 1: Direct O-Alkylation using Sodium Hydride
-
Safety Note: Sodium hydride (NaH) reacts violently with water and is flammable in air. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere (N₂ or Ar).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 2-aminophenol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The solution should become a dark-colored slurry of the sodium phenoxide.
-
Alkylation: Dissolve 3-(dimethylamino)propyl chloride hydrochloride (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 40°C.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC until the 2-aminophenol is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Slowly and carefully quench by adding ice-cold water. Follow the purification workflow described in Question 4 .
References
- Vertex AI Search. The Williamson Ether Synthesis. Accessed January 13, 2026.
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
- University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. Accessed January 13, 2026.
- BenchChem.
-
Organic Syntheses. p-Dimethylaminobenzophenone. Available at: [Link]
-
ResearchGate. Selective alkylation of aminophenols. Available at: [Link]
Sources
How to prevent oxidation and color formation in aniline compounds
<_ _>
Introduction: The Challenge of Aniline Stability
Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, dyes, and polymers.[1][2][3] However, their utility is matched by their inherent instability. The electron-rich nature of the aromatic ring, activated by the amino group, makes these compounds highly susceptible to oxidation.[1][3][4] This process, often accelerated by exposure to atmospheric oxygen and light, leads to the formation of highly colored impurities and polymeric materials, manifesting as a color change from colorless or pale yellow to dark brown or even black.[1][2][5][6][7] This degradation can compromise experimental outcomes, reduce yields, and introduce difficult-to-remove impurities.
This guide provides researchers with a comprehensive resource for troubleshooting common issues related to aniline oxidation and offers field-proven protocols for prevention and purification.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why has my colorless aniline turned dark brown? A1: The discoloration is a classic sign of oxidation.[6] When exposed to air (oxygen) and light, aniline undergoes a series of reactions to form colored impurities like azobenzene, quinones, and eventually dark, resinous polymeric materials (polyanilines).[1][2][8] This process is inherent to the chemical nature of aniline.[1][3]
Q2: Are small color changes (e.g., pale yellow) a major concern? A2: For many applications, a slight yellow tint may not significantly interfere with the reaction, as the concentration of impurities is still relatively low.[8][9] However, for sensitive reactions, particularly in catalysis or dye synthesis where color purity is paramount, even minor discoloration indicates the presence of impurities that should be removed.[10]
Q3: What are the absolute best storage conditions for aniline? A3: To maximize shelf-life, aniline should be stored in an amber glass bottle to protect it from light, with a tightly sealed cap to minimize air exposure.[5][6] The headspace of the bottle should be purged with an inert gas like argon or nitrogen.[5][11] Storing it in a cool, dark place, such as a refrigerator (around 4°C), will further slow the rate of oxidation.[5][12][13]
Q4: Can I use antioxidants to stabilize my aniline? A4: While antioxidants are widely used to stabilize polymers and other materials, adding them directly to pure aniline is not a standard practice for reagent-grade chemicals, as it would introduce an impurity.[14][15][16] The preferred strategy is not to add stabilizers to the bulk material but to control the storage and handling environment and to purify the aniline just before use if it has discolored.[17] For specific reaction mixtures, the use of antioxidants or reducing agents can be a valid strategy to prevent in-situ oxidation.[4]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My aniline reagent is dark red/brown. Can I still use it?
-
Probable Cause: Significant oxidation and polymerization have occurred due to prolonged or improper storage.[8] The dark color is due to a mixture of complex oxidation products.[1]
-
Assessment: While the bulk of the liquid is likely still aniline, the colored impurities can interfere with reactions, especially those sensitive to redox processes or requiring high purity. Using it as-is is not recommended without purification.[8]
-
Solution: The most effective method to remove non-volatile polymeric impurities is vacuum distillation.[5][10] This process separates the lower-boiling aniline from the high-boiling "gunk."[10]
Issue 2: My reaction mixture involving an aniline turns black upon adding a reagent (e.g., a metal salt).
-
Probable Cause 1: Air Oxidation. The reaction conditions (e.g., solvent, pH, temperature) or the reagent itself (e.g., certain metal salts like Cu(II) or Fe(III)) may be catalyzing the rapid oxidation of the aniline by atmospheric oxygen.[4]
-
Solution 1: Work Under an Inert Atmosphere. The most effective preventative measure is to deoxygenate the reaction environment.[4] This involves using dried, degassed solvents and performing the reaction under a positive pressure of nitrogen or argon.
-
Probable Cause 2: Reagent-Induced Oxidation. The reagent you are adding is directly oxidizing the aniline. This is common with strong oxidizing agents like potassium permanganate or chromic acid.[1][18]
-
Solution 2: Control Reaction Conditions.
-
Lower the Temperature: Add the oxidizing reagent slowly at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
Protect the Amine: If the amine itself is not the desired site of reaction, you can temporarily protect it. A common method is to convert the aniline to an acetanilide by reacting it with acetyl chloride. The protecting group can be removed later via hydrolysis.[1][4]
-
Logical Flow: Troubleshooting Discolored Aniline
The following diagram outlines the decision-making process when faced with impure aniline.
Caption: Decision tree for handling discolored aniline.
Part 3: Best Practices & Experimental Protocols
Best Practices for Storage and Handling
Adhering to proper storage and handling protocols is the most effective way to prevent oxidation.
| Parameter | Recommended Practice | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[5][11] | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4] |
| Light | Use amber glass bottles or wrap containers in foil.[5][6][19] | Light, particularly UV light, catalyzes the formation of oxidative impurities.[9] |
| Temperature | Store in a cool environment (e.g., refrigerator at 4°C).[5][12] | Reduces the kinetic rate of the oxidation reactions. |
| Container | Use tightly sealed, appropriate glass containers.[12][20] | Prevents ingress of air and moisture. Aniline can attack some plastics and rubbers.[19] |
| Purity | Use the highest purity grade available and purchase in small quantities.[20] | Impurities (especially sulfur compounds) can accelerate degradation. Smaller bottles minimize headspace and repeated air exposure.[21] |
Protocol 1: Purification of Aniline by Vacuum Distillation
This protocol describes the standard laboratory procedure for purifying discolored aniline.
Safety First: Aniline is toxic, readily absorbed through the skin, and a suspected carcinogen.[2][13] Always work in a certified chemical fume hood and wear appropriate PPE, including chemical-resistant gloves (check glove compatibility charts), safety goggles, and a lab coat.[12][13]
Materials:
-
Discolored aniline
-
Round-bottom flask (sized so it's 1/2 to 2/3 full)
-
Short path distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Magnetic stirrer and stir bar (recommended to prevent bumping)[22]
-
Glass wool or boiling chips (if not using a stirrer)
-
Cold trap (optional, but recommended to protect the pump)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Add the discolored aniline and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Turn on the condenser cooling water. Begin stirring. Slowly and carefully apply the vacuum. You may see initial bubbling as dissolved air and residual water are removed.[10]
-
Heating: Once a stable vacuum is achieved (e.g., ~20 mmHg), begin gently heating the distillation flask with the heating mantle.[10] The boiling point of aniline at this pressure will be significantly lower than its atmospheric boiling point of 184°C (approx. 72°C at 20 mmHg).[10]
-
Distillation:
-
Foreshot: Discard the first small fraction that distills over. This may contain water or other volatile impurities.
-
Main Fraction: Collect the main fraction of aniline as it distills at a stable temperature. The distillate should be colorless.[10]
-
End Fraction: Stop the distillation when a small amount of liquid remains in the distillation flask. Do not distill to dryness. The residue will contain the dark, polymeric impurities.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Storage: Immediately transfer the purified, colorless aniline to a clean, dry amber glass bottle and purge the headspace with nitrogen or argon before sealing.[5][9]
Experimental Workflow: Purification and Storage
Caption: Step-by-step workflow for aniline purification and storage.
References
-
Aniline Safety Information. (n.d.). Washington State University. Retrieved from [Link]
-
Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]
-
ANILINE Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vacuum Distillation of Aniline. (2020). Texium. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (2021). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Aniline impurities discussion. (2005). Sciencemadness Discussion Board. Retrieved from [Link]
-
Aniline. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]
-
Aniline antioxidant. (n.d.). Yun Xiang Lin. Retrieved from [Link]
- Method for purifying aniline. (1996). Google Patents.
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. Retrieved from [Link]
-
Purify and dry aniline? (2014). Reddit. Retrieved from [Link]
-
Why does color of aniline change during storage? (2017). ResearchGate. Retrieved from [Link]
- Aniline purification method. (2020). Google Patents.
-
Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
Vacuum Distillation of Aniline discussion. (2020). Sciencemadness.org. Retrieved from [Link]
-
Is it necessary to vacuum distillate Aniline before carrying out oxidative chemical polymerization? (2016). ResearchGate. Retrieved from [Link]
-
Antioxidant & UV Stabilizer Additives Guide. (n.d.). Linchemical. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-[3-(Dimethylamino)propoxy]aniline
Welcome to the Technical Support Center for optimizing catalytic reactions involving 2-[3-(Dimethylamino)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. The inherent structural features of this compound—namely, the electron-rich aniline ring, the basic tertiary amine in the propoxy chain, and the potential for chelation—present unique challenges and opportunities in catalyst and reaction design.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and this compound is a common substrate in the synthesis of valuable pharmaceutical compounds, such as the antipsychotic drug Cariprazine.[1][2] However, its structure can lead to several catalytic challenges.
Question 1: My Buchwald-Hartwig reaction with this compound and an aryl halide is sluggish or fails completely. What are the likely causes?
Answer:
Low or no conversion in the Buchwald-Hartwig amination of this substrate typically points to issues with catalyst activity, which can be traced back to several factors related to the unique structure of the aniline.
-
Catalyst Inhibition by the Tertiary Amine: The primary culprit is often the pendant dimethylamino group. This basic site can coordinate strongly to the palladium center, acting as a ligand and either inhibiting the catalyst or preventing the formation of the active catalytic species.[3] This is a common issue with substrates containing multiple potential coordination sites.
-
Inappropriate Ligand Choice: Standard phosphine ligands may not be sufficient to overcome the inhibitory effects of the substrate. The choice of ligand is critical to modulate the electronic and steric environment of the palladium center, favoring the desired catalytic cycle.[4]
-
Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent reductive elimination step.[5][6] An incorrect choice of base can lead to slow reaction rates or decomposition of starting materials.
-
Poor Reagent Purity: As with many cross-coupling reactions, impurities in reagents or solvents can act as catalyst poisons.[7] Oxygen, in particular, can lead to the formation of inactive palladium oxides.[3]
Troubleshooting Flowchart: Sluggish Buchwald-Hartwig Reaction
Caption: Troubleshooting logic for a stalled Buchwald-Hartwig amination.
Question 2: How do I select the optimal palladium precursor and ligand for the amination of this compound?
Answer:
The selection of the catalyst system is the most critical parameter for a successful C-N coupling with this substrate.
Palladium Precursors: While various Pd(0) and Pd(II) sources can be used, air-stable Pd(II) precatalysts are often preferred for their ease of handling and reproducibility.[8]
| Precursor | Generation | Activation | Common Use Case |
| Pd(OAc)₂ | - | In-situ reduction by amine/phosphine | Versatile, but requires careful ligand selection. |
| Pd₂(dba)₃ | - | Pd(0) source | Common, but dba can sometimes interfere.[9] |
| XPhos Pd G3/G4 | 3rd/4th | Activated by weak bases at RT | Excellent for challenging substrates, including electron-rich anilines.[10] |
| SPhos Pd G2/G3 | 2nd/3rd | Activated by weak bases at RT | Often effective for sterically hindered amines.[10] |
Ligand Selection: To counteract the potential for catalyst inhibition by the dimethylamino group, bulky, electron-rich phosphine ligands are highly recommended.[3][4] These ligands promote the desired catalytic cycle by:
-
Steric Hindrance: The bulkiness of the ligand can disfavor the binding of the pendant amine to the palladium center.
-
Electron-Donating Properties: Increased electron density on the palladium facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.[11][12]
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.[13]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and activity.[14]
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
-
Reactor Setup: To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the chosen base (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Suzuki-Miyaura Coupling
While less common for this specific aniline, it might be used in scenarios where the aniline is pre-functionalized with a halide. The principles of catalyst selection share similarities with other cross-coupling reactions, but with unique considerations.
Question 3: I am attempting a Suzuki-Mura coupling with a halogenated derivative of this compound and observe significant catalyst decomposition (reaction turns black). What is causing this and how can it be prevented?
Answer:
The formation of palladium black is a common indicator of catalyst decomposition and is often linked to several factors, especially with electron-rich substrates.[3]
-
Oxygen Contamination: The most frequent cause of palladium black formation is the presence of oxygen, which oxidizes the active Pd(0) catalyst to inactive palladium oxides.[7]
-
High Reaction Temperatures: Excessive heat can accelerate catalyst decomposition pathways.[15]
-
Ligand Dissociation: If the ligand is not strongly bound to the palladium, the unprotected metal center is more susceptible to aggregation and precipitation.
-
Substrate-Induced Decomposition: The electron-rich nature of the aniline can, in some ligand and solvent systems, promote side reactions that lead to catalyst deactivation.
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[15]
-
Temperature Screening: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.[10]
-
Robust Ligand Systems: Employ bulky, electron-rich ligands that form stable complexes with palladium, such as SPhos or XPhos, which can prevent catalyst decomposition.[15]
-
Use of Pre-catalysts: Modern, well-defined pre-catalysts (e.g., XPhos Pd G4) are often more robust and less prone to decomposition than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[16]
Workflow for Diagnosing Catalyst Decomposition
Caption: Diagnostic workflow for catalyst decomposition in Suzuki couplings.
Section 3: Catalytic Amidation
Direct catalytic amidation offers a greener alternative to traditional methods that use stoichiometric activating agents.[13][17] While less common for forming the primary amide from an aniline, related catalytic acylations are relevant.
Question 4: I am exploring a direct catalytic amidation between a carboxylic acid and this compound using a boron-based catalyst, but the reaction is not proceeding. What are the key considerations?
Answer:
Boronic acid-catalyzed amidations are powerful but sensitive to the electronic nature of both the carboxylic acid and the amine.[18]
-
Nucleophilicity of the Aniline: this compound is a relatively electron-rich and nucleophilic aniline, which is generally favorable. However, its basicity can also lead to non-productive acid-base reactions with the carboxylic acid or interaction with the boronic acid catalyst.
-
Catalyst Choice: While simple boric acid can be effective, ortho-iodo arylboronic acids or fluorinated boronic acids often show enhanced activity.[18] These catalysts operate through a different mechanism than palladium-based cross-couplings.
-
Water Removal: The reaction produces water as a byproduct, which can inhibit the catalyst and reverse the reaction. The use of molecular sieves or a Dean-Stark trap is often essential for driving the reaction to completion.[18]
-
Solvent Effects: The choice of solvent is critical. Apolar, high-boiling solvents like toluene or xylene are typically used to facilitate azeotropic water removal.
Recommendations for Optimization:
-
Catalyst System: Start with a more active boronic acid catalyst, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or tris(2,2,2-trifluoroethyl) borate.[18]
-
Dehydration: Ensure efficient water removal by using freshly activated 4Å molecular sieves or a Dean-Stark apparatus.
-
Temperature: These reactions often require elevated temperatures (≥110 °C) to be effective.
-
Stoichiometry: A slight excess of the carboxylic acid may be beneficial in some cases.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- PMC - NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic....
- Bentham Science Publisher. (n.d.). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.).
- Eureka | Patsnap. (n.d.). Preparation method of cariprazine intermediate.
- ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid.
- Catalytic Amidation. (n.d.).
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- European Patent Office. (2019, August 6). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Tokyo Chemical Industry (India) Pvt. Ltd.. (n.d.). An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis.
- RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply.
- ResearchGate. (2025, August 7). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.
- R Discovery. (2013, January 1). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions..
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Catalytic Amidation Methods. (n.d.).
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Chemical Communications (RSC Publishing). (2017, November 16). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection.
- Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16).
- Benchchem. (n.d.). A Comparative Analysis of Catalytic Systems for the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
- NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- NIH. (2024, April 20). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines.
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Managing hygroscopic properties of aniline derivatives during experiments
Technical Support Center: Managing Hygroscopic Aniline Derivatives
As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting experiments where the subtle, yet significant, hygroscopic nature of aniline and its derivatives was the root cause of failure. These aromatic amines are foundational building blocks in pharmaceuticals, polymers, and dyes, but their propensity to absorb atmospheric moisture can silently sabotage the most meticulously planned procedures.[1][2][3][4]
This guide is structured to move from common, immediate questions to in-depth troubleshooting and validated protocols. It's designed to provide not just the "how," but the critical "why," empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What exactly makes aniline and its derivatives hygroscopic?
A: The hygroscopicity of aniline derivatives stems from the polarity of the amino (-NH₂) group and its ability to form hydrogen bonds with water molecules. Aniline itself is a polar molecule and is recognized as hygroscopic.[5] This effect is often magnified in aniline salts (e.g., aniline hydrochloride), which are ionic and have a strong affinity for water. The lone pair of electrons on the nitrogen atom and the polar N-H bonds act as sites for hydrogen bonding, attracting and retaining water from the atmosphere.[6]
Q2: How can I visually tell if my aniline derivative has absorbed moisture?
A: Unwanted moisture absorption often provides clear physical clues. You should be vigilant for the changes summarized in the table below. The consequences of these changes include inaccurate weighing, poor powder flow during manufacturing, and potential chemical degradation.[7][8][9][10]
| Visual Indicator | Description | Implication |
| Caking or Clumping | The powder is no longer free-flowing and has formed solid chunks.[8][10][11] | Indicates initial moisture absorption. The material may still be usable after drying, but weighing will be inaccurate. |
| Oily or Syrupy Appearance | The solid appears wet, oily, or has begun to dissolve into a viscous liquid. | Significant moisture uptake. The compound's purity is likely compromised. |
| Deliquescence | The solid has completely dissolved in the absorbed atmospheric water to form a solution.[12] | Severe moisture absorption. The material's concentration is unknown and it is likely unsuitable for most applications without rigorous purification and drying. |
| Color Change | The compound darkens or changes color (e.g., aniline darkens on exposure to air and light).[5][13] | This can indicate oxidation or other degradation reactions catalyzed by the presence of water. |
Q3: What are the immediate consequences of using a "wet" aniline derivative in a reaction?
A: There are two primary consequences:
-
Stoichiometric Inaccuracy: If you weigh out 100 mg of a hygroscopic compound that has absorbed 10% water by mass, you are only adding 90 mg of your actual reagent. This throws off the molar ratios of your reaction, which can drastically reduce the yield of your desired product, especially in sensitive, multi-step syntheses.[7]
-
Reaction Interference: Water can act as an unwanted nucleophile or base in many organic reactions. For reactions that require strictly anhydrous conditions (e.g., Grignard reactions, or those using water-sensitive catalysts), the moisture introduced by the aniline derivative can quench the reagents and halt the reaction entirely.[9]
Q4: My aniline derivative was left open to the air for a short time. Can I still use it?
A: It depends on the compound's degree of hygroscopicity and the ambient humidity. For a slightly hygroscopic material exposed for a few minutes, the impact may be minimal. However, for a very hygroscopic or deliquescent compound, even brief exposure can lead to significant water uptake.[12] The best practice is to assume moisture has been absorbed and follow a drying protocol before use, or, for non-critical applications, to be aware that your stoichiometry may be slightly off. When in doubt, it is safer to dry the compound.[11]
Troubleshooting Guides
This section addresses specific experimental failures and links them back to the hygroscopic nature of your reagents.
Problem 1: Inaccurate Weighing
Q: My weight for a hygroscopic aniline derivative keeps increasing on the analytical balance. How can I get an accurate measurement?
A: This phenomenon, known as "weight creep," is a classic sign of a hygroscopic substance absorbing moisture from the air during weighing. The longer the sample is on the balance pan, the more water it absorbs, and the higher the weight reads.
Causality: The stable environment inside the balance chamber is disrupted when the door is opened, allowing ambient, humid air to enter. The compound immediately begins to equilibrate with this new atmosphere by adsorbing water.
Solution Workflow:
Problem 2: Reaction Failures or Low Yields
Q: My reaction is failing or giving poor yields. I suspect moisture from my aniline derivative. How do I confirm and fix this?
A: If your reaction is sensitive to water, moisture from a hygroscopic starting material is a very likely culprit. This can manifest as incomplete conversion, formation of byproducts from hydrolysis, or complete reaction failure.
Troubleshooting Logic:
Confirmation & Solution:
-
Moisture Analysis: The most direct way to confirm water content is with Karl Fischer titration.[14] This coulometric or volumetric method is highly sensitive to water and will give you a precise percentage of water in your solid.
-
Run a Control Reaction: If possible, perform the reaction with a freshly opened bottle of the aniline derivative or a sample that has been rigorously dried and compare the results.
-
Proactive Drying: The best solution is to dry your aniline derivative before use. See Protocol 3 for detailed methods.
Core Protocols & Methodologies
Protocol 1: Proper Storage of Hygroscopic Aniline Derivatives
Objective: To minimize moisture absorption during short- and long-term storage.
Materials:
-
Primary container with a tight-sealing cap.
-
Parafilm or similar sealing tape.
-
Secondary container (e.g., a heat-sealable foil bag or a glass desiccator).
-
Desiccant pouches (e.g., silica gel, molecular sieves).[10][15]
Procedure:
-
Primary Container: Ensure the cap of the original bottle is tightly screwed on. For screw-top jars, wrap the junction between the cap and bottle with Parafilm to create a more robust seal.[16]
-
Add Desiccant: Place the sealed primary container into a secondary container. Add one or more desiccant pouches into the secondary container, ensuring they do not come into direct contact with the primary bottle if there's a risk of contamination.[16] For larger containers, desiccant pouches can be carefully suspended from the inside of the lid.[16]
-
Seal Secondary Container:
-
For Foil Bags: Heat-seal the bag to create an airtight environment.
-
For Desiccators: Ensure the flange is lightly greased and closed properly. If it is a vacuum desiccator, apply a vacuum to ensure a tight seal.[9]
-
-
Labeling: Clearly label the outside of the secondary container with the contents, date, and a prominent "HYGROSCOPIC - KEEP TIGHTLY SEALED" warning.
-
Location: Store in a cool, dry, dedicated area away from temperature fluctuations. Controlled humidity environments (below 40% RH) are ideal.[15]
Protocol 2: Handling Air- and Moisture-Sensitive Compounds
Objective: To dispense a hygroscopic aniline derivative while minimizing exposure to the atmosphere. This protocol assumes the use of an inert atmosphere glove box for maximum protection.
Materials:
-
Nitrogen or Argon-filled glove box.
-
Spatulas, weighing paper/boats.
-
Sealable vials or flasks.
-
Analytical balance inside the glove box (if available) or nearby.
Procedure:
-
Preparation: Place all necessary items (sealed container of the aniline derivative, spatulas, vials, etc.) inside the glove box antechamber. Purge the antechamber according to the glove box operating procedure.
-
Equilibration: Allow the items to sit inside the main glove box chamber for at least 20-30 minutes to ensure the atmosphere is fully inert.
-
Dispensing:
-
Open the main container of the aniline derivative inside the glove box.
-
Using a clean spatula, dispense the required amount of the solid into your pre-tared reaction vessel or a temporary vial.
-
Immediately and tightly seal both the main stock container and your sample vial.
-
-
Weighing: If the balance is inside the glove box, record the weight directly. If the balance is outside, ensure your vial is completely sealed before removing it from the glove box through the antechamber for weighing. The seal prevents moisture uptake during the brief transfer and weighing process.
-
Cleanup: Clean all spatulas and surfaces inside the glove box to prevent cross-contamination. Securely store the main stock container.
For labs without a glove box, consider using a heat gun and a stream of inert gas . Assemble your glassware hot after oven-drying (e.g., 125°C overnight) and flush with dry nitrogen or argon while it cools.[17] This creates a temporary dry, inert environment for your reaction setup.
Protocol 3: Drying a Hygroscopic Aniline Derivative
Objective: To remove absorbed atmospheric water from a solid aniline derivative.
Method A: High-Vacuum Drying (Abderhalden Pistol or Vacuum Oven)
Causality: Applying a high vacuum lowers the boiling point of water, allowing it to be removed from the solid matrix at a lower temperature, thereby reducing the risk of thermal decomposition of the aniline derivative.
Procedure:
-
Spread the clumpy or wet solid in a thin layer in a suitable glass dish or flask.
-
Place the sample inside a vacuum oven or Abderhalden drying pistol.
-
Include a desiccant trap (e.g., P₂O₅, anhydrous CaSO₄) in the vacuum line to capture the water vapor and protect the pump.
-
Apply a high vacuum (<1 mmHg).
-
If the compound is thermally stable, gently heat the vacuum oven. Check the material's data sheet for decomposition temperature and stay well below it. A temperature of 40-50°C is often sufficient.
-
Dry for several hours or overnight until the solid appears consistently dry and free-flowing.
-
Allow the apparatus to cool completely before slowly re-introducing an inert gas (N₂ or Ar), not air, to break the vacuum. Breaking the vacuum with ambient air will cause the now very dry, 'active' material to rapidly re-absorb moisture.
-
Immediately transfer the dry solid to a sealed container inside a desiccator or glove box.
Method B: Azeotropic Distillation
Causality: Water can be removed from a compound by boiling it in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). The water-toluene azeotrope distills off, leaving the dry compound behind in the flask. This is particularly useful for compounds that are sensitive to heat under dry conditions.[18]
Procedure:
-
Place the hygroscopic aniline derivative in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable non-polar solvent that forms an azeotrope with water, such as toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. As water is denser than toluene, it will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Continue the process until no more water collects in the trap.
-
Allow the solution to cool under an inert atmosphere. The now-dry compound can be isolated by removing the solvent under reduced pressure (rotary evaporation).
References
- Blomqvist, A., & Nyström, Å. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Pharmaceutical Guidelines. (2024).
- Lim, Y., et al. (2018). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Zheng, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
- CORECHEM Inc. (n.d.).
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- ResearchGate. (2019).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- Cotes, F. (2024). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing.
- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Australian Government, Department of Climate Change, Energy, the Environment and W
- Sciencemadness Discussion Board. (2007).
- Pharma Excipients. (2022).
- BenchChem. (2025).
- Roy, K., et al. (2021).
- Thermo Fisher Scientific. (n.d.).
- National Center for Biotechnology Inform
- Yufeng. (2024).
- Wikipedia. (n.d.). Aniline.
Sources
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- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 5. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmainfo.in [pharmainfo.in]
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- 11. tutorchase.com [tutorchase.com]
- 12. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 13. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sciencemadness.org [sciencemadness.org]
Techniques for removing residual starting material from 2-[3-(Dimethylamino)propoxy]aniline
Welcome to the technical support center for the purification of 2-[3-(Dimethylamino)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this compound. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is contaminated with the starting material, 2-aminophenol. How can I effectively remove it?
Answer:
The presence of residual 2-aminophenol is a common issue. Due to its phenolic hydroxyl group and the amino group, 2-aminophenol is significantly more polar than the target compound, this compound. This difference in polarity is the key to its removal.
From the Field: Expert Insight While both compounds are basic, the phenolic hydroxyl group in 2-aminophenol introduces acidic character and increases its polarity, making it amenable to separation by techniques that exploit these differences.
Two primary methods are recommended:
Method 1: Acid-Base Extraction
This classical and highly effective technique leverages the different pKa values of the aniline and the phenolic hydroxyl group.
-
Principle: By washing the organic solution of your crude product with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃), the acidic 2-aminophenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer. Your target compound, being a weaker acid, will remain in the organic layer.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Method 2: Flash Column Chromatography
This is a powerful technique for separating compounds with different polarities.[1][2][3]
-
Principle: The more polar 2-aminophenol will have a stronger interaction with the polar stationary phase (e.g., silica gel) and will therefore elute much later than the less polar product.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent peak tailing of the amine product, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.[4][5]
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.
-
| Technique | Principle of Separation | Key Advantages |
| Acid-Base Extraction | Differential Acidity | Scalable, cost-effective, and rapid. |
| Flash Chromatography | Differential Polarity | High resolution, suitable for removing multiple impurities. |
FAQ 2: I've identified the nitro-intermediate, 2-[3-(Dimethylamino)propoxy]nitrobenzene, in my final product. What is the best strategy for its removal?
Answer:
The presence of the nitro-intermediate indicates an incomplete reduction step. The key difference between your desired aniline and the nitro-intermediate is the basicity of the aromatic amino group.
From the Field: Expert Insight The aniline product is significantly more basic than the nitro-intermediate. This difference in basicity is the most reliable handle for separation.
Method 1: Acid-Base Extraction
This is the preferred method for bulk removal of the nitro-intermediate.
-
Principle: By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic aniline product will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[6][7][8] The non-basic nitro-intermediate will remain in the organic layer.[6] The aqueous layer containing the protonated product can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.
-
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and add an equal volume of 1M HCl.
-
Shake well and allow the layers to separate.
-
Drain the lower aqueous layer (which now contains your product as the hydrochloride salt) into a clean flask.
-
Extract the organic layer (containing the nitro-intermediate) with 1M HCl two more times and combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the pH is >10.
-
Extract the now basic aqueous solution with fresh organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Caption: Workflow for Acid-Base Extraction.
Method 2: Flash Column Chromatography
While effective, this method is generally more resource-intensive for large-scale purifications.
-
Principle: The aniline product is more polar than the nitro-intermediate and will elute later from a normal-phase silica gel column.
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of ethyl acetate in hexanes. The exact gradient will need to be optimized using TLC.
-
FAQ 3: My product is an oil after chromatography. Can I use recrystallization, and if so, how?
Answer:
Even if your product is an oil at room temperature, it may be possible to induce crystallization, often by forming a salt.[9] Many amines form stable, crystalline salts.[10][11]
From the Field: Expert Insight Salt formation is a common and effective strategy for the purification and handling of basic, oily compounds. The hydrochloride salt is often a good starting point.
Protocol for Salt Formation and Recrystallization:
-
Dissolve the oily product in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
Continue adding the acid until a precipitate forms and no further precipitation is observed.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether).[12]
| Solvent System for Recrystallization | Polarity | Comments |
| Ethanol/Water | High | Good for highly polar salts. |
| Methanol/Diethyl Ether | Medium | Diethyl ether acts as an anti-solvent to induce crystallization. |
| Isopropanol | Medium | A good single-solvent system for many hydrochloride salts. |
FAQ 4: What are the best practices for column chromatography of this compound to avoid common issues like peak tailing?
Answer:
The basic nature of the two amino groups in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant peak tailing and poor separation.
From the Field: Expert Insight To mitigate these interactions, you can either neutralize the acidic sites on the silica or use a basic stationary phase.
Best Practices for Column Chromatography:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[5]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase (e.g., in a DCM/MeOH system).
-
-
Choice of Stationary Phase:
-
Basic Alumina: Alumina is available in acidic, neutral, and basic forms.[1][2] Using basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can also be used to minimize interactions with basic analytes.[5]
-
Caption: Decision tree for optimizing column chromatography.
By implementing these troubleshooting strategies, you can effectively address common purification challenges and obtain high-purity this compound for your research and development needs.
References
-
Quora. (2021). What is a technique used to separate aniline from nitrobenzene?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. [Link]
-
Reddit. (2022). Amine workup. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Chemistry LibreTexts. (2023). Chromatographic Columns. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?[Link]
-
ResearchGate. (2022). How to recrystallize an oily compound after column chromatography ?[Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
- Google Patents. (n.d.). EP0224625B1 - Process for producing aminophenols.
-
ResearchGate. (n.d.). Removal of 2-Aminophenol Using Novel Adsorbents. [Link]
Sources
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- 10. Tips & Tricks [chem.rochester.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving 2-[3-(Dimethylamino)propoxy]aniline
Welcome to the technical support guide for 2-[3-(Dimethylamino)propoxy]aniline. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding solvent selection for reactions involving this versatile bifunctional molecule. Our goal is to move beyond simple solvent tables and provide a mechanistic understanding to empower you to make informed decisions for optimizing your reaction outcomes.
The unique structure of this compound, featuring a nucleophilic aromatic amine, a basic tertiary amine, and an ether linkage, presents specific challenges and opportunities in synthesis. The choice of solvent is paramount as it influences not only reactant solubility but also reaction kinetics, selectivity, and the suppression of side reactions.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Solvent Considerations
Q1: What are the primary characteristics of this compound that I must consider when selecting a solvent?
A1: You must account for three key structural features whose reactivity is heavily influenced by the solvent environment:
-
The Aniline Moiety (-NH₂): This is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS).[1][2] Its basicity and nucleophilicity are highly sensitive to the solvent's hydrogen-bonding capabilities. Protic solvents can solvate the lone pair, potentially reducing its reactivity.[3]
-
The Tertiary Amine (-N(CH₃)₂): This is a non-nucleophilic, yet reasonably strong, Brønsted base. It can be protonated in acidic media, potentially altering the molecule's solubility and reactivity. In transition-metal-catalyzed reactions, it can also act as a ligand, which may be either beneficial or detrimental.
-
The Propoxy Ether Linkage: This group is generally stable but increases the molecule's polarity and potential for hydrogen bond acceptance. It influences the overall solubility profile of the molecule.
The interplay between the two amine groups is critical. A solvent must be chosen to favor the desired reactivity at one site while minimizing undesired side reactions at the other.
Q2: How do I approach the initial solvent screen? What is a good starting point?
A2: A logical starting point is to match the solvent polarity to your reactants' solubility. However, a more nuanced approach is required. Begin by classifying your reaction and then consult a table of common solvents.
For reactions involving this compound, a good initial screen would include:
-
Apolar Aprotic: Toluene, Dioxane
-
Polar Aprotic: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Ethereal: Tetrahydrofuran (THF), 2-Methyl-THF
-
Chlorinated: Dichloromethane (DCM)
Avoid protic solvents like alcohols or water in initial screens for many reaction types (e.g., acylations with acid chlorides) unless the reaction mechanism specifically benefits from them (e.g., certain aza-Michael additions).[4]
Section 2: Reaction-Specific Solvent Optimization
Q3: I am performing an N-acylation on the aniline group with an acyl chloride. Which solvent should I use to maximize selectivity and yield?
A3: For N-acylation, the primary goal is to facilitate the nucleophilic attack of the aniline nitrogen while preventing side reactions.
-
Recommended Solvents: Aprotic solvents are strongly preferred.
-
Dichloromethane (DCM): An excellent first choice. It provides good solubility for the aniline derivative and many acylating agents, is relatively inert, and has a low boiling point, simplifying product isolation.
-
Acetonitrile (MeCN): Another good option, particularly if higher temperatures are needed.
-
Tetrahydrofuran (THF): Widely used, but ensure it is anhydrous as water will consume the acyl chloride.
-
-
Causality: The aniline -NH₂ group is significantly more nucleophilic than the sterically hindered tertiary amine. In aprotic solvents, this difference is maximized. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct. The solvent must be able to dissolve this amine base and the resulting ammonium salt. Using a solvent like DMF can sometimes accelerate the reaction but may complicate purification due to its high boiling point.[5]
Q4: My goal is a cyclization reaction involving the aniline nitrogen. How does solvent choice impact intramolecular transformations?
A4: For cyclization reactions, the solvent must promote a conformation that favors the intramolecular reaction pathway. The ideal solvent often depends on the specific mechanism (e.g., electrophilic cyclization, radical cyclization).[6][7]
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are often employed for cyclizations that proceed through charged intermediates or require high temperatures. For instance, metal-free cyclization of anilines with elemental sulfur to form benzothiazoles has been successfully performed in N-methylpyrrolidinone (NMP).[7]
-
Nonpolar Solvents (Toluene, Xylene): These are excellent choices for reactions that generate water as a byproduct, as it can be removed azeotropically using a Dean-Stark apparatus. This is common in condensation-cyclization sequences.[8]
-
Expert Insight: The key is to ensure the substrate remains fully solvated at the reaction temperature. Poor solubility can lead to intermolecular side reactions and decomposition. For electrophilic cyclizations, chlorinated solvents like DCM or DCE are often effective.[6]
Q5: I am attempting a Friedel-Crafts reaction. Why is it failing and what is the solvent's role?
A5: Direct Friedel-Crafts reactions on anilines are notoriously difficult and generally fail.[2][9] The aniline's amino group is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[9][10] This deactivates the aromatic ring towards electrophilic attack.
-
Solution: The standard strategy is to protect the aniline as an acetanilide.[1][9][10] This reduces the basicity of the nitrogen, preventing complexation with the Lewis acid. The amide is still an ortho-, para-directing activator, allowing the Friedel-Crafts reaction to proceed.[2]
-
Solvent Choice for Protected Substrate: For the acylation or alkylation of the corresponding acetanilide, non-polar solvents like carbon disulfide (CS₂) or chlorinated solvents like DCM are traditionally used. However, due to the toxicity of CS₂, nitrobenzene is sometimes used for less reactive substrates, though its high boiling point makes removal difficult.
Section 3: Troubleshooting Guide
Q6: My reaction is turning dark brown/black, and I'm getting a lot of tar-like byproduct. What's happening?
A6: Dark coloration and tar formation are classic signs of aniline oxidation.[11] The electron-rich nature of the aniline ring makes it highly susceptible to oxidation, which can be initiated by air, acidic conditions, or certain reagents.
-
Preventative Measures:
-
Inert Atmosphere: Always run reactions involving anilines under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[11]
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers (like THF) can be a hidden oxidant.
-
Protecting Groups: As with Friedel-Crafts reactions, converting the aniline to an acetanilide makes the substrate less prone to oxidation.[10][11]
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Q7: I am struggling with purification. The tertiary amine seems to be causing issues with silica gel chromatography. What are my options?
A7: This is a very common problem. The basic tertiary amine in your molecule interacts strongly with the acidic silanol groups on standard silica gel, leading to significant band tailing, poor separation, and sometimes irreversible adsorption of the product.[12][13]
-
Chromatography Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to "neutralize" the silica surface. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/EtOAc + 1% TEA).[12]
-
Use a Different Stationary Phase: Amine-functionalized silica or basic alumina columns are excellent alternatives that eliminate the acidic interaction and often provide much sharper peaks for basic compounds.[13]
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase flash chromatography (C18 silica) using a mobile phase like acetonitrile/water can be effective. Running at a high pH (e.g., with added TEA or ammonium bicarbonate) will keep the amine in its neutral, more retentive form.[12]
-
-
Non-Chromatographic Purification:
-
Acid-Base Extraction: During workup, you can perform an extraction with a dilute acid (e.g., 1M HCl) to protonate your amine-containing product and pull it into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent (like DCM or EtOAc) will recover your purified product.
-
Salt Precipitation: In some cases, the product can be selectively precipitated as a salt (e.g., a hydrochloride or tartrate salt) from a suitable solvent, collected by filtration, and then neutralized back to the free base.[5]
-
Data & Visualization
Table 1: Properties of Commonly Used Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Versatile, good solubility, volatile; use with caution. |
| Acetonitrile (MeCN) | CH₃CN | 81.6 | 37.5 | Polar Aprotic | Good for higher temps; can be difficult to remove. |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 7.5 | Polar Aprotic | Ethereal; must be anhydrous, risk of peroxides. |
| Toluene | C₇H₈ | 110.6 | 2.4 | Nonpolar | Good for high temps and azeotropic water removal. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 36.7 | Polar Aprotic | High boiling point, excellent solvating power.[5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 46.7 | Polar Aprotic | Very high boiling point, strong solvent. |
| Ethanol (EtOH) | C₂H₅OH | 78.4 | 24.5 | Polar Protic | Can act as a nucleophile; H-bond donor.[4] |
Diagram 1: Solvent Selection Workflow
This diagram provides a logical decision path for selecting an appropriate solvent system.
Caption: Decision workflow for initial solvent selection.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a standard method for acylating the aniline nitrogen using an acyl chloride.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% TEA to afford the desired N-acylated product.[12][13]
References
- Comptes Rendus de l'Académie des Sciences. (n.d.). Solvent effects in the aza-Michael addition of anilines.
- Biotage. (2023, February 10).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Organic Letters. (n.d.).
- PubMed Central (PMC), NIH. (2022, February 24).
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
- ResearchGate. (n.d.). Aniline ortho C-H Sulfuration/Cyclization with Elemental Sulfur for Efficient Synthesis of 2-Substituted Benzothiazoles under Metal-Free Conditions.
- BenchChem. (n.d.).
- Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
- PrepChem.com. (n.d.). Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine.
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Validation & Comparative
Comparing the reactivity of 2-[3-(Dimethylamino)propoxy]aniline with 4-[3-(Dimethylamino)propoxy]aniline
Abstract
This guide provides a detailed comparative analysis of the chemical reactivity of two structural isomers: 2-[3-(Dimethylamino)propoxy]aniline (ortho-isomer) and 4-[3-(Dimethylamino)propoxy]aniline (para-isomer). As crucial building blocks in pharmaceutical and materials science, understanding their distinct reactivity profiles is paramount for optimizing synthetic routes and predicting reaction outcomes. We will dissect the electronic and steric factors governing their behavior in key reaction classes, including electrophilic aromatic substitution and N-acylation. This analysis is supported by established chemical principles and includes detailed, actionable experimental protocols for researchers to validate these differences in a laboratory setting. Our findings conclude that the 4-isomer generally exhibits higher and more predictable reactivity due to its unhindered electronic activation, whereas the 2-isomer's reactivity is significantly modulated by steric hindrance and the complex interplay of ortho-substituent effects.
Introduction: Structural Isomers with Divergent Chemical Personalities
In the landscape of drug discovery and chemical synthesis, seemingly minor structural changes can lead to profound differences in chemical behavior. This principle is vividly illustrated by the comparison between this compound (CAS 1134-76-5) and 4-[3-(Dimethylamino)propoxy]aniline (CAS 62424-88-8).[1][2] Both molecules share the same molecular formula (C₁₁H₁₈N₂O) and feature an aniline core functionalized with a flexible dimethylaminopropoxy side chain, a common pharmacophore.[1][2][3]
However, the placement of this side chain—either adjacent (ortho) or opposite (para) to the primary amino group—creates two molecules with distinct electronic and steric environments. These differences dictate their nucleophilicity, basicity, and the regioselectivity of reactions on the aromatic ring. This guide will explore the theoretical underpinnings of their reactivity and provide practical experimental frameworks for their differentiation.
| Property | This compound | 4-[3-(Dimethylamino)propoxy]aniline |
| CAS Number | 1134-76-5[1][4][5] | 62424-88-8[2][3][6] |
| Molecular Formula | C₁₁H₁₈N₂O[1] | C₁₁H₁₈N₂O[3] |
| Molecular Weight | 194.28 g/mol [1] | 194.28 g/mol [3] |
| Structure | ortho-substituted aniline | para-substituted aniline |
Foundational Principles: Electronic and Steric Effects at Play
The reactivity of a substituted aniline is primarily governed by the interplay of resonance (+M effect), inductive (-I effect), and steric hindrance.[7][8]
-
Amino Group (-NH₂): The nitrogen's lone pair of electrons strongly donates into the benzene ring via resonance (+M effect).[9] This significantly increases the electron density at the ortho and para positions, making the ring highly activated towards electrophilic attack and directing incoming electrophiles to these positions.[7][9]
-
Alkoxy Group (-OR): The propoxy chain is also an activating, ortho/para directing group due to the resonance donation from the oxygen lone pairs (+M effect), although it is less activating than the amino group.[7] It also exerts a minor electron-withdrawing inductive effect (-I) due to oxygen's electronegativity.[7]
The Case for 4-[3-(Dimethylamino)propoxy]aniline (The Para-Isomer)
In the para-isomer, the electronic effects of the amino and propoxy groups work in concert. The amino group strongly activates the positions ortho to it (C2 and C6), and the propoxy group activates the positions ortho to it (C3 and C5). This results in a highly nucleophilic aromatic ring with four potential sites for electrophilic attack, all of which are sterically accessible.
The Case for this compound (The Ortho-Isomer): A Story of Hindrance
The ortho-isomer presents a more complex scenario. While the electronic activation from both groups is still present, the bulky [3-(dimethylamino)propoxy] group introduces significant steric hindrance .[8][10][11] This physical obstruction has two major consequences:
-
Hindrance at the Amino Group: The adjacent propoxy chain can physically block the lone pair on the amino nitrogen, potentially reducing its basicity and its nucleophilicity in reactions like acylation or alkylation.[10][12]
-
Hindrance on the Aromatic Ring: The substituent sterically encumbers the C3 and C6 positions, making an electrophilic attack at these sites less favorable compared to the unobstructed C4 and C5 positions. This is a classic example of the ortho effect , where an ortho-substituent can influence reactivity through more than just its electronic nature.[12]
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A Comparative Guide to the Structural Validation of 2-[3-(Dimethylamino)propoxy]aniline Using Spectroscopic Techniques
This guide provides an in-depth, multi-faceted approach to the structural validation of 2-[3-(Dimethylamino)propoxy]aniline, a key chemical intermediate. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount for ensuring experimental reproducibility, meeting regulatory standards, and guaranteeing the efficacy and safety of downstream applications. This document moves beyond a simple recitation of data to explain the why behind the spectroscopic behaviors, offering a comparative framework against structurally similar compounds to highlight key validation markers.
The molecular structure is this compound, with the chemical formula C₁₁H₁₈N₂O and a molecular weight of 194.28 g/mol [1][2][3]. Its structure combines a substituted aniline ring with a flexible propoxy chain containing a tertiary amine, presenting a unique spectroscopic fingerprint that we will systematically deconstruct.
The Strategic Workflow for Spectroscopic Validation
Caption: Integrated workflow for the structural validation of this compound.
Mass Spectrometry (MS): The First Checkpoint
Principle & Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight. Using a technique like Electron Ionization (EI), a sample is bombarded with electrons, causing ionization to a radical cation ([M]⁺•), which is the molecular ion. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The subsequent fragmentation of the molecular ion provides valuable structural clues, as weaker bonds tend to break preferentially, yielding a characteristic fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument.
-
Ionization: The sample is vaporized and ionized using a standard EI source (typically 70 eV).
-
Analysis: Ions are separated by their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Expected Data for this compound:
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 194 , corresponding to the molecular weight of the compound (C₁₁H₁₈N₂O)[1][2][3]. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.
-
Key Fragmentation: The most characteristic fragmentation would be the alpha-cleavage adjacent to the tertiary amine, which is a highly favored pathway.
-
m/z = 58: This would be a very intense base peak, resulting from the cleavage of the C-C bond between the second and third carbon of the propoxy chain, yielding the stable [CH₂=N(CH₃)₂]⁺ ion. This fragment is a hallmark of a dimethylaminopropyl group.
-
m/z = 136: This fragment would arise from the loss of the dimethylaminoethyl radical (•CH₂CH₂N(CH₃)₂), leaving the [M - 58]⁺ fragment.
-
m/z = 108/109: Fragments corresponding to the aminophenoxy moiety.
-
Comparative Analysis: While a direct spectrum for the target molecule is not publicly available, the fragmentation pattern of related anilines often involves cleavages in the side chain[4][5]. The predicted base peak at m/z = 58 is a highly reliable indicator for the N,N-dimethylpropyl group and would be a key differentiator from isomers like 4-[3-(Dimethylamino)propoxy]aniline, which would exhibit similar fragmentation but differ in other spectroscopic analyses.
| Predicted Fragment | m/z Value | Structural Origin |
| Molecular Ion [M]⁺• | 194 | C₁₁H₁₈N₂O |
| Base Peak | 58 | [CH₂N(CH₃)₂]⁺ |
| Key Fragment | 136 | [M - C₃H₈N]⁺ |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for a rapid qualitative assessment of the functional groups present.
Experimental Protocol:
-
Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Expected Data for this compound:
-
N-H Stretch (Amine): The primary aromatic amine (-NH₂) will show two characteristic medium-intensity sharp bands around 3450-3300 cm⁻¹ (asymmetric and symmetric stretching)[6]. This is a critical diagnostic peak.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will appear as a group of weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretching from the propoxy and dimethyl groups will result in strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
C-O Stretch (Ether): A strong, characteristic absorption due to the aryl-alkyl ether linkage is expected in the 1275-1200 cm⁻¹ region (asymmetric C-O-C stretch).
-
C-N Stretch: Aliphatic C-N stretching from the tertiary amine will show a medium-intensity band around 1250-1020 cm⁻¹ , which may overlap with other signals. The aromatic C-N stretch will appear around 1335-1250 cm⁻¹ .
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region correspond to C=C stretching within the benzene ring. Out-of-plane (OOP) bending in the 900-675 cm⁻¹ region can indicate the substitution pattern.
Comparative Analysis: The IR spectrum of aniline shows characteristic N-H stretches around 3433 cm⁻¹ and 3356 cm⁻¹[6][7]. The presence of these two peaks in the spectrum of our target compound would strongly confirm the primary amine group. The absence of a broad O-H stretch (around 3500-3200 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would rule out alternative structures like alcohols or amides. The strong ether C-O stretch is a key differentiator from an N-alkylated isomer.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (2 bands) | Primary Aromatic Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic Chain |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
Principle & Causality: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and how they are connected to neighboring protons (splitting). The chemical shift (δ) is influenced by the electron density around a proton; electron-withdrawing groups deshield protons, shifting them downfield (higher δ), while electron-donating groups shield them, shifting them upfield (lower δ).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard[8].
-
Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Predicted Spectrum for this compound:
Caption: Numbering scheme for ¹H NMR assignment of this compound.
-
Aromatic Protons (δ ~6.7-7.0 ppm, 4H): The four protons on the aniline ring will appear in the aromatic region. Due to the ortho-disubstitution, they will exhibit complex splitting patterns, likely appearing as overlapping multiplets. The electron-donating nature of both the -NH₂ and -OR groups will shield these protons, keeping them in the upfield portion of the aromatic region compared to benzene (δ 7.26 ppm).
-
Amine Protons (δ ~3.5-4.5 ppm, 2H, broad singlet): The -NH₂ protons will typically appear as a broad singlet. The chemical shift can be variable and is affected by concentration, solvent, and temperature due to hydrogen bonding. In the ¹H NMR spectrum of aniline itself, the NH₂ protons can appear around 3.7 ppm[9].
-
-OCH₂- Protons (H-1', δ ~4.1 ppm, 2H, triplet): These protons are adjacent to the oxygen atom, which strongly deshields them. They are coupled to the H-2' protons and will appear as a triplet.
-
-NCH₂- Protons (H-3', δ ~2.5 ppm, 2H, triplet): These protons are adjacent to the nitrogen atom and will also be deshielded, appearing as a triplet due to coupling with the H-2' protons.
-
-N(CH₃)₂ Protons (H-4', δ ~2.3 ppm, 6H, singlet): The six protons of the two methyl groups are equivalent and have no adjacent protons to couple with, so they will appear as a sharp, intense singlet.
-
-CH₂- Protons (H-2', δ ~2.0 ppm, 2H, quintet/multiplet): These methylene protons are coupled to both the H-1' and H-3' protons. This will result in a more complex splitting pattern, likely a quintet or a multiplet.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic H | 6.7 - 7.0 | Multiplet (m) | 4H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |
| -O-CH₂- (H-1') | ~4.1 | Triplet (t) | 2H |
| -N(CH₃)₂ (H-4') | ~2.3 | Singlet (s) | 6H |
| -N-CH₂- (H-3') | ~2.5 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₂- (H-2') | ~2.0 | Quintet (quin) | 2H |
¹³C NMR Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is highly sensitive to the carbon's electronic environment, making it an excellent tool for identifying the carbon skeleton and the presence of different functional groups.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used.
-
Acquisition: The spectrum is acquired with proton decoupling, so each carbon signal appears as a single line. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00 ppm)[10].
Predicted Spectrum for this compound: The molecule has 11 carbon atoms, and due to symmetry, all are expected to be unique.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (deshielded) in the aromatic region (~148 ppm), followed by the carbon attached to the nitrogen (C-N) (~135 ppm). The other four aromatic carbons will appear between 110-125 ppm. These predictions are based on known substituent effects in anilines[10].
-
-OCH₂- Carbon (C-1', δ ~65-70 ppm): The carbon bonded to oxygen is significantly deshielded.
-
-NCH₂- Carbon (C-3', δ ~55-60 ppm): The carbon adjacent to the tertiary nitrogen.
-
-N(CH₃)₂ Carbons (C-4', δ ~45 ppm): The two equivalent methyl carbons attached to nitrogen.
-
-CH₂- Carbon (C-2', δ ~25-30 ppm): The central methylene carbon of the propoxy chain, being the most shielded of the aliphatic carbons.
Comparative Analysis: In aniline, the carbon attached to the amino group (C1) appears around δ 147 ppm, while the other aromatic carbons are further upfield[9]. In our target molecule, the C-O carbon will be similarly deshielded. Comparing the aliphatic region to known spectra of similar amino-alcohols confirms the assignments for the propoxy chain carbons[11].
| Carbon Assignment | Predicted δ (ppm) |
| Aromatic C-O | ~148 |
| Aromatic C-N | ~135 |
| Other Aromatic C | 110 - 125 |
| -O-CH₂- (C-1') | 65 - 70 |
| -N-CH₂- (C-3') | 55 - 60 |
| -N(CH₃)₂ (C-4') | ~45 |
| -CH₂-CH₂-CH₂- (C-2') | 25 - 30 |
UV-Visible Spectroscopy: Probing the Chromophore
Principle & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. It is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds), such as the aniline ring in our molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
Expected Data for this compound: Aniline itself exhibits two primary absorption bands: a strong peak around 230 nm (π→π* transition) and a weaker, broader band around 280 nm (n→π* transition, involving the nitrogen lone pair and the aromatic ring)[12][13]. The presence of the electron-donating alkoxy group (-OR) ortho to the amino group is expected to cause a bathochromic shift (shift to longer wavelength) of these absorptions.
-
λ_max 1: Expected around 240-250 nm .
-
λ_max 2: Expected around 285-295 nm .
Comparative Analysis: The position of λ_max is sensitive to substitution on the aniline ring. For example, N,N-dimethylaniline shows a λ_max around 298 nm[14]. The alkoxy group in our target molecule will have a similar electron-donating effect, pushing the absorption to a slightly longer wavelength than in unsubstituted aniline[12]. This analysis confirms the presence and electronic nature of the substituted aniline chromophore.
Conclusion
The structural validation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and key structural motifs like the dimethylaminopropyl group. IR spectroscopy provides a rapid check for the essential functional groups: the primary amine, the ether linkage, and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous, high-resolution map of the proton and carbon framework, confirming the precise connectivity and substitution pattern. UV-Vis spectroscopy corroborates the electronic nature of the substituted aromatic system. When combined, the data from these methods provide a self-validating and definitive confirmation of the molecule's structure, meeting the rigorous standards required for research and development.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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Krygowski, T. M., et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 2000. [Link]
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A Comparative Analysis of the Antimicrobial Activity of Aniline Derivatives: A Guide for Researchers
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the vast scaffolds of organic chemistry, aniline derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities.[1][2] These derivatives, characterized by a versatile aniline core, offer a malleable platform for structural modifications, enabling the fine-tuning of their biological efficacy. This guide provides a comprehensive comparative analysis of the antimicrobial activity of various aniline derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
The Chemical Versatility of Aniline Derivatives as a Source of Antimicrobial Potency
Aniline (C₆H₅NH₂) and its derivatives are fundamental building blocks in medicinal chemistry.[1] The antimicrobial potential of these compounds is intrinsically linked to the diverse functional groups that can be appended to the aniline ring. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, which in turn dictate their interaction with microbial targets. This guide will delve into a comparative analysis of key classes of aniline derivatives, including Schiff bases, sulfonamides, and halogenated derivatives, to elucidate their structure-activity relationships and antimicrobial potential.
Experimental Protocols for Assessing Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The following section details the step-by-step methodologies for two widely accepted assays: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method.
Broth Microdilution Method for MIC Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the synthesized aniline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution of Compounds: Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Inoculation: Dilute the standardized bacterial suspension and add a defined volume to each well (except for the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5]
Step-by-Step Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton agar plates, ensuring the surface is dry before inoculation.[1]
-
Prepare Inoculum: Create a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard.[4]
-
Inoculate the Plate: Dip a sterile cotton swab into the inoculum, remove excess fluid, and streak the entire surface of the agar plate to create a uniform lawn of bacteria.[1]
-
Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the aniline derivative onto the agar surface. Ensure disks are at least 24 mm apart.[5]
-
Incubate: Invert the plates and incubate at 37°C for 18-24 hours.[5]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the microorganism to the compound.[5]
Caption: A generalized workflow for antimicrobial susceptibility testing of aniline derivatives.
Comparative Antimicrobial Activity of Aniline Derivative Classes
The antimicrobial efficacy of aniline derivatives is highly dependent on their structural class. The following sections provide a comparative overview of the activity of Schiff bases, sulfonamides, and halogenated anilines.
Aniline-Based Schiff Bases
Schiff bases, characterized by the azomethine group (-HC=N-), are formed by the condensation of an aniline derivative with an aldehyde or ketone.[5] This functional group is often crucial for their biological activity.[6]
Antibacterial Activity: Aniline-based Schiff bases have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as nitro groups, on the aniline ring can enhance antibacterial activity.[6] For example, Schiff bases derived from 5-chlorosalicylaldehyde and substituted anilines have shown varied activity depending on the substituent, with a methoxy group leading to the highest activity in one study.[5]
Antifungal Activity: Certain Schiff bases also exhibit antifungal properties. For instance, a vanillin-aniline Schiff base was found to be most effective against Candida sp. and some Gram-positive bacteria.[7]
| Schiff Base Derivative | Test Organism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((2-methoxyphenylimino)methyl)phenol | K. pneumoniae | - | [5] |
| (E)-4-chloro-2-((phenylimino)methyl)phenol | S. aureus | - | [5] |
| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides | S. epidermidis | 7.81 | [8] |
| Isatin Schiff Bases | P. aeruginosa | 7.81-15.625 | [8] |
Note: '-' indicates that the specific MIC value was not provided in the cited source, but the compound showed activity.
Sulfonamide Derivatives of Aniline
Sulfonamides, containing the -SO₂NH₂ group, are a well-established class of antimicrobial agents.[9] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
Structure-Activity Relationship: The antimicrobial activity of sulfonamides is significantly influenced by their acid dissociation constant (pKa) and, to a lesser extent, their hydrophobicity.[1] The degree of ionization at a physiological pH plays a crucial role in their ability to penetrate bacterial cells and interact with their target.[1] The presence of electron-withdrawing groups can increase the antibacterial activity of sulfonamides.[9]
Spectrum of Activity: Sulfonamide derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10] Some derivatives have also demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus flavus.[10]
| Sulfonamide Derivative | Test Organism | MIC (µg/mL) | Reference |
| Sulfonamide-derived chromone 1 | E. coli | - | [10] |
| Sulfonamide-derived chromone 2 | S. aureus | - | [10] |
| Sulfonamide-derived chromone 4 | C. albicans | - | [10] |
| Sulfonamide-derived chromone 5 | A. flavus | - | [10] |
| Alanine/glycine-derived peptide sulfonamide | Plasmodium falciparum | - | [11] |
Note: '-' indicates that the specific MIC value was not provided in the cited source, but the compound showed significant activity.
Halogenated Aniline Derivatives
The introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring can profoundly impact the antimicrobial activity of the resulting derivatives. Halogenation can enhance lipophilicity, facilitating membrane penetration, and can also lead to specific interactions with microbial targets.[12]
Antibacterial and Antibiofilm Activity: Halogenated anilines have demonstrated potent activity against a range of pathogens, including uropathogenic Escherichia coli and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[12] For instance, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) exhibited MICs of 200 µg/mL and 100 µg/mL, respectively, against UPEC.[12] These compounds also showed significant antibiofilm activity.[12] Trifluoro-anilines have also been investigated, with 2-iodo-4-trifluoromethylaniline (ITFMA) showing an MIC of 50 µg/mL against Vibrio species.[2]
Structure-Activity Relationship: The position and nature of the halogen substituent are critical for activity. A 3D-QSAR analysis of halogenated anilines revealed that electrostatic favorability at the third and fourth positions of the aniline ring is crucial for bioactivity.[12]
| Halogenated Aniline Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-bromo-3-chloroaniline (4B3CA) | E. coli (UPEC) | 200 | [12] |
| 3,5-dibromoaniline (3,5-DBA) | E. coli (UPEC) | 100 | [12] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [2] |
| 4-bromo-3-chloroaniline | Vibrio harveyi | 125 | [2] |
| 3,5-dibromoaniline | Vibrio harveyi | 100 | [2] |
Mechanisms of Antimicrobial Action
Aniline derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes. While membrane disruption is a common mode of action for many antimicrobial compounds, aniline derivatives can also have more specific intracellular targets.[13]
A key proposed mechanism for halogenated anilines is the inhibition of adenylate cyclase .[12] This enzyme is crucial for the production of cyclic AMP (cAMP), a vital second messenger in bacterial signaling that regulates numerous processes, including virulence factor expression. By inhibiting adenylate cyclase, these aniline derivatives can disrupt these signaling pathways, leading to a reduction in virulence and, ultimately, cell death.[12]
Other potential mechanisms for different aniline derivatives include:
-
Inhibition of enzyme activity: As seen with sulfonamides targeting dihydropteroate synthase.[1]
-
Interference with nucleic acid synthesis: Some compounds may bind to DNA or inhibit enzymes involved in DNA replication and transcription.[14]
-
Disruption of cell wall synthesis: A common target for many antibacterial agents.
Caption: Postulated mechanism of action for halogenated aniline derivatives via inhibition of adenylate cyclase.
Conclusion and Future Perspectives
Aniline derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. This guide has provided a comparative analysis of the antimicrobial activity of key classes of these compounds, highlighting the importance of structural modifications in determining their efficacy. The detailed experimental protocols offer a framework for reproducible and reliable assessment of new derivatives.
Future research should focus on:
-
Synergistic Studies: Investigating the combination of aniline derivatives with existing antibiotics to combat resistance.
-
Mechanism of Action Elucidation: Further exploring the specific molecular targets of different aniline derivatives to enable rational drug design.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
By continuing to explore the vast chemical space of aniline derivatives, the scientific community can pave the way for the development of the next generation of antimicrobial drugs.
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Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). - Microbiology pictures. (2024-12-30). [Link]
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Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Purification Methods for Crude 2-[3-(Dimethylamino)propoxy]aniline
Abstract
This guide provides a comprehensive comparison of four primary purification methods for crude 2-[3-(Dimethylamino)propoxy]aniline, a key intermediate in pharmaceutical synthesis. We objectively evaluate vacuum distillation, column chromatography, recrystallization, and acid-base extraction, presenting supporting data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the purification of this and structurally similar compounds. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity and yield.
Introduction: The Purification Challenge
This compound is a substituted aniline derivative with a molecular formula of C₁₁H₁₈N₂O.[1][2] Its structure, featuring a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage, imparts a unique combination of basicity and polarity. This makes it a versatile building block but also presents specific challenges during purification.
Crude samples of this aniline derivative, often synthesized via Williamson ether synthesis followed by reduction of a nitro group, can contain a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products, which are often colored polymers formed through oxidation.[3] The selection of an appropriate purification strategy is therefore critical to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This guide benchmarks the most common laboratory-scale purification techniques to provide a clear, data-driven framework for method selection.
Guiding Principles: Physicochemical Properties
The efficacy of any purification method is dictated by the physicochemical properties of the target compound relative to its impurities. For this compound, the following are paramount:
-
Basicity: The compound possesses two basic centers: the primary aromatic amine (weaker base) and the tertiary aliphatic amine (stronger base). This dual basicity is the cornerstone of purification by acid-base extraction.[4][5][6]
-
Polarity: The presence of the amine and ether functionalities makes the molecule polar. This polarity governs its behavior in chromatographic separations and its solubility in various solvents.[7][8]
-
Boiling Point: Like many substituted anilines, this compound has a relatively high boiling point, making vacuum distillation a viable method to separate it from non-volatile impurities.[3][9]
-
Thermal Stability: Aromatic amines can be susceptible to degradation and polymerization at elevated temperatures.[3][10] This is a critical consideration for thermal methods like distillation.
Benchmarking Purification Methodologies
We evaluated four distinct purification techniques. Each method was performed on a 10 g sample of crude this compound, and the results were analyzed for purity (by HPLC), yield, and operational efficiency.
Method 1: Vacuum Distillation
Expert Rationale: Vacuum distillation is an excellent choice for thermally stable, high-boiling point liquids.[9] By reducing the pressure, the boiling point of the compound is significantly lowered, mitigating the risk of thermal degradation that can occur at atmospheric pressure.[3][10] This method is particularly effective for removing non-volatile impurities, such as polymeric materials and inorganic salts.
Expected Outcome: A clear, colorless to pale yellow distillate, free from high-molecular-weight colored impurities.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a gauge. Ensure all glassware is dry.
-
Charging the Flask: To the 100 mL round-bottom flask, add 10.0 g of crude this compound and a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the contents gently.
-
Fraction Collection: The compound is expected to distill at a reduced temperature. Collect the fraction that distills over a narrow temperature range. The receiving flask can be cooled in an ice bath to improve condensation efficiency.
-
Termination: Stop the distillation when the temperature begins to rise sharply or when only a dark, viscous residue remains in the distillation flask.
-
Isolation: Carefully release the vacuum before turning off the heat. Weigh the collected distillate to determine the yield.
Method 2: Column Chromatography
Expert Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[11][12] For a polar, basic compound like our target aniline, this method can be highly effective but requires careful optimization to prevent issues like peak tailing. The basicity of the amine groups can lead to strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel.[7][13] To counteract this, a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase to improve elution and peak shape.[7] Alternatively, a less acidic stationary phase like alumina can be used.[8][12]
Expected Outcome: High-purity fractions of the target compound, with excellent separation from both more polar and less polar impurities.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase. Pack a glass column (e.g., 40 mm diameter) with the slurry to a height of approximately 20 cm.
-
Mobile Phase: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio, with the addition of 0.5% triethylamine (v/v) to prevent tailing.
-
Sample Loading: Dissolve 10.0 g of the crude material in a minimal amount of the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with the DCM/MeOH/TEA mobile phase, collecting fractions (e.g., 20 mL each).
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) using the same mobile phase system and a suitable visualization method (e.g., UV light at 254 nm).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Method 3: Recrystallization (as a Salt)
Expert Rationale: Direct recrystallization of the free base can be challenging due to its oily nature at room temperature.[14] A common and highly effective strategy for purifying amines is to convert them into a crystalline salt, recrystallize the salt, and then liberate the free base.[13][15] This process leverages the high crystallinity of salts and can be very effective at removing neutral, non-basic impurities. Forming the hydrochloride or oxalate salt is a common approach.[15][16]
Expected Outcome: A highly pure, crystalline solid salt, which can then be converted back to the high-purity liquid free base.
Experimental Protocol: Salt Formation & Recrystallization
-
Salt Formation: Dissolve 10.0 g of the crude aniline in 50 mL of isopropanol (IPA). While stirring, slowly add a 2M solution of HCl in diethyl ether until the solution is acidic (test with pH paper) and a precipitate forms.
-
Initial Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid salt by vacuum filtration, washing with cold diethyl ether.
-
Recrystallization: Transfer the crude salt to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Liberation of Free Base (Optional): Dissolve the purified salt in water, and basify the solution with aqueous NaOH until the pH is >10.[4] Extract the liberated free base into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Method 4: Acid-Base Extraction
Expert Rationale: This classic liquid-liquid extraction technique is ideal for separating basic compounds from acidic and neutral impurities.[5] The method exploits the ability to convert the basic amine into a water-soluble salt by treatment with an aqueous acid.[4][6] The water-insoluble neutral and acidic impurities remain in the organic phase and can be separated. Subsequently, basifying the aqueous layer regenerates the water-insoluble amine free base, which can be extracted back into an organic solvent.[4][17]
Expected Outcome: Good purity with the effective removal of non-basic impurities. The yield may be slightly lower due to the compound's partial solubility in the aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve 10.0 g of the crude material in 100 mL of ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add 50 mL of 1M HCl (aq) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL portion of 1M HCl.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts. The desired compound is now in this aqueous layer as its hydrochloride salt.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 10). An oily layer of the free amine should separate.
-
Back Extraction: Transfer the basified mixture to a clean separatory funnel. Extract the product back into an organic solvent by adding 75 mL of ethyl acetate. Shake, allow the layers to separate, and collect the upper organic layer. Repeat the extraction of the aqueous layer with another 50 mL of ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
Comparative Data Analysis
The performance of each purification method was quantified and is summarized below.
| Metric | Vacuum Distillation | Column Chromatography | Recrystallization (as HCl salt) | Acid-Base Extraction |
| Purity (HPLC Area %) | 98.5% | >99.5% | 99.2% | 97.8% |
| Yield (%) | 85% | 75% | 80% (as free base) | 88% |
| Time / Labor | Moderate | High | High | Low |
| Scalability | Excellent | Poor to Moderate | Good | Excellent |
| Solvent Usage | Low | High | Moderate | Moderate |
| Primary Impurities Removed | Non-volatile polymers | Polar & non-polar compounds | Non-basic, neutral compounds | Acidic & neutral compounds |
Discussion and Recommendations
The choice of purification method depends critically on the desired scale, final purity requirements, and available resources.
-
For Highest Purity (>99.5%): Column chromatography is the undisputed choice for achieving the highest level of purity, making it ideal for preparing analytical standards or for small-scale syntheses where material loss is acceptable. However, it is labor-intensive and uses significant amounts of solvent, making it less suitable for large-scale production.[11]
-
For Large-Scale Production: Vacuum distillation and acid-base extraction are the most scalable methods. Distillation is highly effective at removing non-volatile "gunk" and is often the most economical choice at scale.[18] Acid-base extraction offers a rapid, low-cost workup procedure that efficiently removes neutral and acidic impurities.[5][6]
-
For Robust Purity and Good Yield: Recrystallization via salt formation offers a superb balance between purity, yield, and scalability. It is particularly powerful for removing closely related neutral impurities that may be difficult to separate by other means.
The following workflow provides a logical approach to selecting the optimal purification strategy.
Caption: Decision workflow for selecting a purification method.
The mechanism of acid-base extraction, a cornerstone technique for amine purification, is illustrated below.
Caption: Mechanism of purification by acid-base extraction.
Conclusion
No single purification method is universally superior. A methodical evaluation based on project-specific requirements is essential. For the purification of this compound, column chromatography provides the highest purity for small-scale applications. For larger scales, vacuum distillation and acid-base extraction are highly effective and economical, while recrystallization via salt formation presents a robust method for achieving high purity with good recovery. This guide provides the necessary data and protocols for scientists to make an informed decision tailored to their purification needs.
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Reddit Community. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
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ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. [Link]
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Bone, S. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
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YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. [Link]
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Texium. (2020). Vacuum Distillation of Aniline. [Link]
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Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
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Cheresources.com Community. (2007). The Use Of Amine In Vacuum Distillation. [Link]
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Organic Syntheses. p. 217. [Link]
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ResearchGate. (2025). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. [Link]
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PubChem. 3-Propoxyaniline. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of Propoxy Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control and analysis of a drug substance's isomeric composition is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For propoxy aniline compounds, a class of molecules with significant therapeutic potential, the presence of positional or chiral isomers can introduce vastly different pharmacological or toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of propoxy aniline compounds, grounded in scientific principles and supported by actionable experimental protocols.
The Imperative of Isomeric Purity in Drug Development
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct interactions with biological targets. For propoxy anilines, this can manifest as:
-
Positional Isomerism: The location of the propoxy group on the aniline ring (ortho, meta, or para) can significantly alter the molecule's electronic properties and steric hindrance, thereby influencing its binding affinity to receptors and metabolic stability.
-
Chiral Isomerism (Enantiomers): If a chiral center exists within the propoxy group or elsewhere in the molecule, the resulting enantiomers can have dramatically different therapeutic effects. One enantiomer may be the active therapeutic agent (eutomer), while the other could be inactive, less active, or even contribute to adverse effects (distomer).
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of isomeric impurities.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances, which extends to isomers.[3][4][5][6] These guidelines establish thresholds for impurities that trigger the need for identification and toxicological qualification.[4]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity assessment hinges on the specific isomeric forms present, the required sensitivity, and the physicochemical properties of the propoxy aniline compound. Here, we compare the most powerful and widely adopted methods.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and high resolving power.[7] For propoxy aniline isomers, both reversed-phase and chiral HPLC are indispensable.
-
Reversed-Phase HPLC (RP-HPLC): This technique is highly effective for separating positional isomers.[8][9][10] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of ortho, meta, and para-propoxy aniline isomers allow for their resolution.
-
Chiral HPLC: To resolve enantiomers, a chiral environment is necessary. This is typically achieved by using a chiral stationary phase (CSP).[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds, including those with amine functionalities.[11]
Causality in Method Development: The choice of mobile phase, column chemistry, and detector is critical. For propoxy anilines, a UV detector is often suitable due to the presence of the chromophoric aniline ring. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be fine-tuned to optimize the separation.[9][10] The addition of buffers or additives can improve peak shape and resolution, especially for basic compounds like anilines.
Gas Chromatography (GC)
GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[12] For propoxy aniline isomers, GC can offer excellent resolution and sensitivity.
-
Principle of Separation: In GC, a gaseous mobile phase carries the analytes through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases, which is governed by their volatility and interaction with the stationary phase. Different isomers will exhibit slightly different boiling points and polarities, enabling their separation.[13][14]
-
Detector Selection: Common detectors for aniline analysis include the Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, and the Nitrogen-Phosphorus Detector (NPD), which provides enhanced selectivity for nitrogen-containing compounds like anilines.[15] Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of the isomers based on their mass spectra.[16]
Expert Insight: While GC is a powerful tool, derivatization may sometimes be necessary to improve the volatility and thermal stability of aniline compounds, although this can add complexity to the sample preparation process.[17]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a compelling alternative to both HPLC and GC, particularly for chiral separations.[18][19][20][21] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[20]
-
Advantages of SFC: SFC offers several key advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often superior resolution for chiral compounds compared to HPLC.[18][19][21] The low viscosity and high diffusivity of supercritical CO2 contribute to higher chromatographic efficiency.[21]
-
Application to Propoxy Anilines: SFC is highly effective for the separation of enantiomers of propoxy aniline derivatives, often employing the same chiral stationary phases used in HPLC.[11][19] The addition of a small amount of an organic modifier (e.g., methanol) to the CO2 mobile phase is typically required to elute polar compounds like anilines.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[22][23] For isomeric purity, particularly enantiomeric purity, CE offers a powerful and often complementary approach to chromatography.[24][25]
-
Mechanism of Chiral CE: Enantiomers, having identical electrophoretic mobilities, will not separate in a standard CE system. To achieve separation, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte.[25][26] The transient diastereomeric complexes formed between the enantiomers and the chiral selector have different effective mobilities, leading to their separation.[24]
-
Strengths and Considerations: CE requires minimal sample and reagent consumption, making it a cost-effective and environmentally friendly technique.[1] However, it can be more sensitive to matrix effects than chromatographic methods, and method development can be more complex.
Performance Comparison
| Technique | Principle of Separation | Best Suited For | Advantages | Limitations |
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Positional isomers. | Robust, versatile, well-established, high resolution. | Can be time-consuming, uses significant solvent volumes. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomers. | Broad applicability, high preparative capacity. | Expensive chiral columns, method development can be empirical. |
| GC | Partitioning between a gaseous mobile phase and a stationary phase based on volatility. | Volatile and thermally stable positional isomers. | High efficiency, excellent resolution, sensitive detectors. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Chiral separations (enantiomers). | Fast analysis, reduced solvent use, high efficiency.[18][19][21] | Requires specialized instrumentation, less suitable for highly polar compounds without modifiers. |
| CE | Differential migration in an electric field. | Enantiomers (with a chiral selector). | High efficiency, minimal sample/reagent use, orthogonal to chromatography.[1][22] | Can be sensitive to matrix effects, lower concentration sensitivity than HPLC for some applications. |
Experimental Protocols
To ensure the integrity of your results, the following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks as per regulatory expectations.[27][28]
Protocol 1: Validated RP-HPLC Method for Positional Isomer Purity of Propoxy Anilines
1. Objective: To separate and quantify the positional isomers (ortho, meta, para) of a propoxy aniline drug substance.
2. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
Propoxy aniline reference standards for all isomers.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the propoxy aniline sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Prepare individual stock solutions of the ortho, meta, and para-isomer reference standards at 1 mg/mL.
-
Create a resolution solution by mixing small, equal volumes of the three isomer reference standards.
5. System Suitability:
-
Inject the resolution solution. The resolution between any two adjacent isomer peaks should be ≥ 1.5.
-
Inject the main analyte standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
6. Validation and Analysis:
-
Specificity: Demonstrate that there is no interference from a blank (diluent) at the retention times of the isomers.
-
Linearity: Prepare a series of dilutions of the impurity standards and the main analyte to cover the expected concentration range (e.g., from the limit of quantitation to 150% of the specification level). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform spike recovery studies by adding known amounts of the isomers to the main analyte sample at different concentration levels. The recovery should be within 98.0% to 102.0%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The RSD should be within acceptable limits (typically < 5% for impurities).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
Protocol 2: Chiral SFC Method for Enantiomeric Purity Assessment
1. Objective: To separate and quantify the enantiomers of a chiral propoxy aniline compound.
2. Instrumentation and Materials:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and back pressure regulator.
-
UV-Vis or Diode Array Detector (DAD).
-
Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
SFC-grade CO2.
-
HPLC-grade methanol or ethanol.
3. Chromatographic Conditions (Starting Point):
-
Stationary Phase: Chiralpak IA (amylose derivative).
-
Mobile Phase: Supercritical CO2 and Methanol (e.g., 80:20 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase modifier (methanol) at a concentration of 1 mg/mL.
-
If available, prepare a solution of the racemic mixture to confirm the separation of the two enantiomers.
5. System Suitability:
-
Inject the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Inject the desired enantiomer standard solution six times. The RSD of the peak area should be ≤ 2.0%.
6. Validation and Analysis:
-
Follow a similar validation strategy as outlined in the HPLC protocol, focusing on the quantification of the undesired enantiomer in the presence of the desired one. The LOQ for the undesired enantiomer is a critical parameter.
Visualizing the Workflow
A logical approach to method selection and implementation is crucial for efficient and effective isomeric purity assessment.
Sources
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 26. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. wjarr.com [wjarr.com]
A comparative study of ortho versus para-substituted aniline derivatives in organic reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Isomers in Aniline Chemistry
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the aniline ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in various organic transformations. This guide provides an in-depth comparative analysis of ortho- and para-substituted aniline derivatives, offering insights into their differential performance in key organic reactions. By understanding the nuanced interplay of substituent effects, researchers can make more informed decisions in synthetic planning and reaction optimization.
The core of this comparison lies in the "ortho-effect," a phenomenon where a substituent at the position adjacent to the amino group exerts a unique influence, often differing from the same substituent at the more distant para-position. This guide will dissect these effects through the lens of basicity, electrophilic aromatic substitution, and diazotization followed by azo coupling, supported by experimental data and detailed protocols.
The Decisive Factors: Electronic and Steric Effects
The reactivity of a substituted aniline is primarily governed by a delicate balance of electronic and steric effects.
Electronic Effects: The amino group (-NH₂) of aniline is a potent activating group, donating electron density into the aromatic ring through resonance (a +M effect). This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The resonance structures of aniline reveal an accumulation of negative charge at the ortho and para positions, designating the amino group as an ortho, para-director for electrophilic aromatic substitution.[1][2][3]
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, further enhance the electron density of the ring, increasing the aniline's basicity and its reactivity in electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs) , like the nitro (-NO₂) or chloro (-Cl) group, pull electron density away from the ring, thereby decreasing basicity and deactivating the ring towards electrophilic attack.[4]
Steric Effects and the "Ortho-Effect": When a substituent occupies the ortho position, it is in close proximity to the amino group. This spatial arrangement can lead to steric hindrance, impeding the approach of reagents to the amino nitrogen or the adjacent ortho carbon. This steric clash is a key component of the "ortho-effect," which often results in ortho-isomers being weaker bases than their para-counterparts, irrespective of the substituent's electronic nature.[5][6] This is because steric hindrance can disrupt the planarity of the molecule, affecting resonance and solvation of the anilinium ion.
Comparative Analysis of Basicity: A Quantitative Look
The basicity of an aniline derivative, a measure of its ability to accept a proton, is a critical parameter influencing its nucleophilicity. The accompanying table of pKa values for the conjugate acids of various substituted anilines provides a quantitative basis for comparing the impact of substituent position. A higher pKa value corresponds to a stronger base.
| Substituent | pKa (ortho-isomer) | pKa (para-isomer) |
| -CH₃ | 4.39 | 5.12 |
| -Cl | 2.64 | 3.98 |
| -NO₂ | -0.29 | 1.02 |
| -NH₂ | 4.47 | 6.08 |
| (Data sourced from TSI Journals)[7] |
From this data, a clear trend emerges: para-substituted anilines are generally more basic than their ortho-isomers . This can be attributed to the ortho-effect, where steric hindrance from the ortho-substituent interferes with the solvation of the anilinium ion, rendering it less stable and therefore making the parent aniline a weaker base.
Performance in Key Organic Reactions
The subtle differences in electronic and steric landscapes between ortho and para isomers manifest as significant variations in their reactivity and product distribution in common organic reactions.
Electrophilic Aromatic Substitution: A Tale of Two Positions
In electrophilic aromatic substitution reactions, the amino group directs incoming electrophiles to the ortho and para positions. However, the ratio of ortho to para products is highly dependent on steric factors.
Acylation: The acylation of anilines to form amides is a common protecting group strategy and a key step in many synthetic routes. The steric bulk of the ortho-substituent can significantly hinder the approach of the acylating agent to the amino group.
Experimental Protocol: Comparative N-Acylation of Ortho- and Para-Methyl-4-anilino-1-Boc-piperidine
This protocol provides a framework for comparing the acylation rates of an ortho- and a para-substituted aniline derivative.
Materials:
-
ortho-methyl-4-anilino-1-Boc-piperidine
-
para-methyl-4-anilino-1-Boc-piperidine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve ortho-methyl-4-anilino-1-Boc-piperidine (1 mmol) and para-methyl-4-anilino-1-Boc-piperidine (1 mmol) in anhydrous DCM (10 mL).
-
To each flask, add triethylamine (1.5 mmol).
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 mmol) to each flask.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Upon completion, quench the reactions with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the products by silica gel column chromatography.
Expected Outcome: The para-methyl isomer is expected to react faster and give a higher yield of the acylated product due to the reduced steric hindrance around the aniline nitrogen compared to the ortho-methyl isomer.[8]
Diazotization and Azo Coupling: The Impact on Dye Synthesis
The conversion of primary aromatic amines to diazonium salts, followed by coupling with an electron-rich aromatic compound, is the cornerstone of azo dye synthesis. The stability and reactivity of the diazonium salt are influenced by the position of substituents on the aniline ring.
Diazotization: The formation of the diazonium salt involves the reaction of the aniline with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Experimental Protocol: Diazotization of p-Toluidine
This protocol details the preparation of a diazonium salt from a para-substituted aniline. A similar setup can be used for the ortho-isomer to compare their stability and subsequent reactivity.
Materials:
-
p-Toluidine (or o-toluidine)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Starch-iodide paper
Procedure:
-
Preparation of Toluidine Hydrochloride Solution: In a 250 mL beaker, add p-toluidine (0.1 mol, 10.7 g). Under a fume hood, carefully add concentrated HCl (25 mL). Stir until the toluidine is fully dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.1 mol, 7.0 g) in 35 mL of deionized water. Cool this solution to 0-5 °C.
-
Diazotization Reaction: While maintaining the temperature of the toluidine hydrochloride solution between 0 and 5 °C, slowly add the sodium nitrite solution dropwise with continuous stirring.
-
Monitoring the Reaction: To check for completion, test for the presence of excess nitrous acid by dipping a glass stirring rod into the reaction mixture and touching it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
Azo Coupling: Diazonium salts are weak electrophiles and will react with activated aromatic rings, such as phenols and other anilines, to form brightly colored azo compounds. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. Both electronic and steric factors play a crucial role in determining the position of coupling. Generally, coupling occurs at the para-position to the activating group on the coupling component, unless this position is blocked, in which case ortho-coupling may occur. The bulky nature of the diazonium electrophile often favors attack at the less sterically hindered para-position.[7][8]
Experimental Protocol: Synthesis of an Azo Dye via Coupling of Diazotized p-Nitroaniline with a Phenol
This protocol can be adapted to compare the coupling efficiency of diazonium salts derived from ortho- and para-nitroaniline.
Materials:
-
Diazonium salt solution (prepared from o- or p-nitroaniline as described previously)
-
A phenol (e.g., 2-naphthol or phenol)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Preparation of the Coupling Component Solution: Dissolve the phenol (10.0 mmol) in 20 mL of 1 M NaOH solution and cool the solution in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Observation and Isolation: A brightly colored azo dye should precipitate. Leave the mixture in the ice bath for at least 15 minutes to ensure complete crystallization. If no solid appears, adjust the pH with dilute HCl or NaOH to induce coupling.
-
Workup: Collect the azo dye by vacuum filtration and wash it with cold water.
Expected Outcome: The reactivity of the diazonium salt in the coupling reaction will be influenced by the electronic nature of the substituent. For instance, the electron-withdrawing nitro group will increase the electrophilicity of the diazonium ion, making it more reactive. Comparing the yields and reaction times for the coupling of diazonium salts derived from ortho- and para-nitroaniline can provide insights into the subtle electronic effects at these positions.
Visualizing the Concepts
Diagram 1: The Ortho-Effect
Caption: The ortho-effect: steric hindrance in ortho-isomers leads to reduced basicity compared to para-isomers.
Diagram 2: Electrophilic Aromatic Substitution Pathway
Caption: Generalized pathway for electrophilic aromatic substitution on a substituted aniline, leading to ortho and para products.
Diagram 3: Azo Coupling Reaction Workflow
Caption: A simplified workflow for the synthesis of an azo dye from a substituted aniline.
Conclusion: Harnessing Isomeric Differences for Synthetic Advantage
The choice between an ortho- or para-substituted aniline derivative is a critical decision in synthetic design that can have profound consequences on reaction outcomes. While both isomers are subject to the electron-donating and ortho, para-directing influence of the amino group, the steric hindrance inherent to the ortho-isomer often leads to reduced basicity and altered reactivity compared to its para-counterpart. As demonstrated, para-isomers generally exhibit higher basicity and may offer faster reaction rates and higher yields in sterically demanding reactions like N-acylation. In electrophilic aromatic substitution and azo coupling, the para-position is frequently the favored site of reaction due to reduced steric hindrance.
By carefully considering these electronic and steric effects, and by leveraging the quantitative data and experimental protocols presented in this guide, researchers can better predict the behavior of these versatile building blocks and strategically select the optimal isomer to achieve their synthetic goals with greater efficiency and selectivity.
References
-
TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
CDN. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. Retrieved from [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why does diazo coupling preferentially occur at the para position?. Retrieved from [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
S. Liu. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194109. [Link]
-
Collegedunia. (n.d.). Ortho Effect: Explanation, Effects and Sample Questions. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. Retrieved from [Link]
-
ResearchGate. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. Retrieved from [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Retrieved from [Link]
-
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
-
M. M. El-Deeb, H. M. Alshammari, & S. Abdel-Azeim. (2017). Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution. Canadian Journal of Chemistry, 95(6), 612-619. [Link]
- S. K. YADAV, S. B. SINGH, & S. S. KATIYAR. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Oriental Journal of Chemistry, 7(2), 182-186.
-
S. Liu. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19). [Link]
-
Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?. Retrieved from [Link]
-
IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]
-
ResearchGate. (2025). A computational study and valence bond approach to the intramolecular electrophilic aromatic substitution mechanism of ortho-allyl-N-benzylanilines. Retrieved from [Link]
-
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Comparing the basicity of aniline and ortho anisidine. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ortho-Toluidine - Some Industrial Chemicals. Retrieved from [Link]
-
National Toxicology Program. (n.d.). RoC Review of o-Toluidine. Retrieved from [Link]
-
PubMed. (n.d.). NTP Comparative Toxicity and Carcinogenicity Studies of o-Nitrotoluene and o-Toluidine Hydrochloride (CAS Nos. 88-72-2 and 636-21-5) Administered in Feed to Male F344/N Rats. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). 4-Chloro-ortho-Toluidine - Some Industrial Chemicals. Retrieved from [Link]
-
ResearchGate. (2025). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. Retrieved from [Link]
-
ACS Publications. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Retrieved from [Link]
-
PubMed. (n.d.). The absorption spectra of some para substituted aniline derivatives; the presence of x bands. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
-
Careers360. (2023). In Friedel-Crafts alkylation of aniline, one getsOption: 1 alkylated product with ortho and para substitution.. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Retrieved from [Link]
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
-
PubMed Central (PMC). (n.d.). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 22.7: Reactions of Amines. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. (2012). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). The application of the Hammett equation to ortho-substituted benzene reaction series. Retrieved from [Link]
-
Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of Commercially Sourced 2-[3-(Dimethylamino)propoxy]aniline
Introduction: The Imperative of Verifying Critical Raw Materials
In the landscape of drug discovery and development, the integrity of starting materials is paramount. Aniline derivatives, such as 2-[3-(Dimethylamino)propoxy]aniline, are prevalent structural motifs in a variety of pharmacologically active agents.[1] The presence of the aniline core, a tertiary amine side chain, and a propoxy linker makes this molecule a versatile building block. However, its utility is directly contingent on its verifiable identity and purity. The seemingly minor presence of structural isomers, unreacted starting materials, or synthesis by-products can have profound impacts on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[2]
This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to establish the identity and purity of commercially sourced this compound. We move beyond simple protocol recitation to explain the scientific rationale behind employing a multi-technique, or orthogonal, approach. By combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we create a self-validating system that ensures the material you have is the material you need.
Part 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the compound is, in fact, this compound. This requires techniques that provide detailed structural information at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide a definitive structural fingerprint of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.
Causality of Experimental Choices: For a molecule like this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR will confirm the presence and integration of all proton-containing functional groups: the aromatic protons, the protons on the propoxy chain, and the methyl groups of the dimethylamino moiety. The splitting patterns (multiplicity) will reveal the connectivity between adjacent protons.
-
¹³C NMR provides complementary information by identifying all unique carbon environments, including the quaternary carbons of the aromatic ring that are not observed in the ¹H NMR spectrum.
A workflow for comprehensive analytical validation is outlined below.
Caption: A comprehensive workflow for validating commercially sourced chemical reagents.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 6.7-6.9 | Multiplet | 4H | 110-122 |
| -OCH₂- | ~4.1 | Triplet | 2H | ~67 |
| -CH₂- (middle) | ~2.0 | Quintet | 2H | ~27 |
| -CH₂N- | ~2.5 | Triplet | 2H | ~57 |
| -N(CH₃)₂ | ~2.3 | Singlet | 6H | ~45 |
| Ar-C-NH₂ | - | - | - | ~137 |
| Ar-C-O | - | - | - | ~147 |
Note: These are predicted values. Actual spectra should be compared to a verified reference standard if available.
Mass Spectrometry (MS): Corroborating Molecular Weight
MS provides the exact molecular weight of the compound, offering a crucial piece of evidence for identity confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it also aids in identifying impurities.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ at m/z 195.2.
-
Analyzing the fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. For example, a common fragmentation would be the loss of the dimethylamino group.
Part 2: Quantitative Purity Assessment and Impurity Profiling
Once identity is confirmed, the focus shifts to quantifying the purity of the material and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC with UV detection is the standard method for determining the purity of non-volatile organic compounds. By separating the main component from any impurities, we can calculate the area percentage of the main peak, which corresponds to its purity.
Causality of Experimental Choices:
-
Reversed-Phase HPLC (RP-HPLC) using a C18 column is the logical choice, as it separates compounds based on their hydrophobicity. This compound is moderately polar and will be well-retained and resolved on a C18 column.
-
UV Detection is suitable because the aniline ring is a strong chromophore, providing a robust signal.
-
Method Validation is critical for a trustworthy purity assessment. Key validation parameters include linearity, accuracy, precision, and specificity, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]
Caption: Principle of RP-HPLC separation for purity analysis.
Potential Impurities and Their Origin
Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the O-alkylation of 2-aminophenol with 3-(dimethylamino)propyl chloride.[4]
Potential Impurities:
-
Unreacted 2-Aminophenol: More polar, will elute earlier in RP-HPLC.
-
Unreacted 3-(Dimethylamino)propyl chloride: Volatile, best detected by GC-MS.
-
N,O-Dialkylated Product: Less polar, will elute later in RP-HPLC.
-
Positional Isomers: If the starting material was a mix of aminophenols, or if rearrangement occurred. The most likely isomers are 3-[3-(Dimethylamino)propoxy]aniline and 4-[3-(Dimethylamino)propoxy]aniline. These would likely have very similar retention times to the main peak and may require method optimization for resolution.
Part 3: Comparative Analysis and Performance
A critical aspect of this guide is to compare the performance of commercially available materials. While we cannot provide actual data from specific vendors, we present a hypothetical comparison to illustrate the importance of in-house validation.
Hypothetical Purity Comparison of Commercial Sources:
| Parameter | Vendor A (Premium Grade) | Vendor B (Standard Grade) | Vendor C (Bulk Supplier) |
| Stated Purity (CoA) | >99.0% (HPLC) | >97.0% (HPLC) | >95.0% (Titration) |
| Validated Purity (HPLC) | 99.2% | 97.5% | 96.1% |
| Major Impurity (>0.1%) | 2-Aminophenol (0.08%) | Positional Isomer (0.5%) | N,O-Dialkylated (1.2%) |
| Appearance | White to off-white solid | Light yellow oil | Brown oil |
This table highlights that while Vendor A's product is the purest, its cost may be higher. Vendor B's product contains a positional isomer which could be problematic for applications requiring high regioselectivity. Vendor C's product has a significant amount of a dialkylated impurity, which could interfere with subsequent reactions. The choice of vendor would depend on the specific requirements and budget of the project.
Alternatives to this compound
The choice of an alternative depends entirely on the application.
-
Structural Isomers: 3- and 4-[3-(Dimethylamino)propoxy]aniline may be suitable alternatives if the ortho-substitution is not critical for the desired biological activity or chemical transformation. The analytical methods described herein can be adapted to differentiate these isomers.
-
Alternative Linkers: Compounds with different linker lengths (e.g., ethoxy or butoxy) could be considered.
-
Bioisosteres: In a drug discovery context, replacing the aniline moiety with a bioisostere might be considered to improve metabolic stability or reduce toxicity.[5]
Experimental Protocols
Protocol 1: NMR Analysis (Identity Confirmation)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and correlation with expected values.
Protocol 2: LC-MS Analysis (Identity and Impurity Identification)
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~10 µg/mL.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 195.2). Analyze the mass spectra of any impurity peaks.
Protocol 3: HPLC-UV Analysis (Quantitative Purity)
-
Chromatographic Conditions: Use the same conditions as in Protocol 2.
-
UV Detection: Monitor at 254 nm.
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.
-
Method Validation: For routine use, validate the method according to ICH guidelines for linearity, precision, accuracy, and specificity.[3]
Conclusion
The validation of commercially sourced this compound is not a perfunctory task but a cornerstone of robust scientific research and development. An orthogonal approach, leveraging the strengths of NMR for structural elucidation, MS for molecular weight confirmation, and HPLC for quantitative purity assessment, provides the highest degree of confidence in the quality of this critical raw material. By implementing the principles and protocols outlined in this guide, researchers can mitigate risks associated with impurities, ensure the reproducibility of their work, and accelerate the path from discovery to innovation.
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines (Application Note). [Link]
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Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). [Link]
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Environmental Administration, Japan. III Analytical Methods. [Link]
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ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2025-08-06). [Link]
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ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023-07-19). [Link]
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PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008-08). [Link]
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National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
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National Institutes of Health. Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020-02-25). [Link]
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NIST. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. [Link]
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United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]
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ResearchGate. A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Derivatives. (2022-06). [Link]
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ResearchGate. Selective alkylation of aminophenols. (2025-11-02). [Link]
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ResearchGate. Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. (2025-08-06). [Link]
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ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
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ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
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AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects. (2022-05-20). [Link]
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PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018-11-12). [Link]
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OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]
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SpectraBase. 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. [Link]
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-
ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2025-08-09). [Link]
-
MDPI. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. [Link]
-
PubMed Central. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024-12-30). [Link]
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- Google Patents.WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the N-alkylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with the products serving as crucial building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The direct N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has emerged as a highly efficient and environmentally benign strategy, producing water as the sole byproduct.[2][3][4] This guide provides a comparative analysis of different catalytic systems for this key reaction, offering insights into their mechanisms, performance, and practical application.
The Strategic Importance of Catalytic N-Alkylation
Traditional methods for N-alkylation often rely on stoichiometric reagents and harsh conditions, leading to significant waste generation. Catalytic approaches, particularly those utilizing the borrowing hydrogen strategy, offer a more sustainable and atom-economical alternative.[4] The choice of catalyst is paramount and dictates the efficiency, selectivity, and substrate scope of the reaction. This guide will explore the three major classes of catalysts: noble metal-based, non-noble metal-based, and metal-free systems.
A Comparative Look at Catalytic Systems
Noble Metal-Based Catalysts: The Benchmark for Efficiency
Catalysts based on noble metals such as ruthenium (Ru), iridium (Ir), and palladium (Pd) have been extensively studied and are often considered the gold standard for N-alkylation reactions.[5][6] They typically exhibit high activity under mild conditions and a broad substrate scope.
Mechanism: The Borrowing Hydrogen Cycle
The borrowing hydrogen mechanism involves a sequence of catalytic steps. First, the alcohol is dehydrogenated to form an aldehyde. This is followed by condensation with the aniline to form an imine. Finally, the imine is hydrogenated by the catalyst, which had "borrowed" the hydrogen from the alcohol, to yield the N-alkylaniline.[2][3][7]
Caption: A simplified representation of the borrowing hydrogen catalytic cycle.
Advantages:
-
High catalytic activity and turnover numbers.
-
Often operate under milder reaction conditions.
-
Well-established and predictable reactivity.
Disadvantages:
-
High cost and limited availability of noble metals.
-
Potential for trace metal contamination in the final product, a critical concern in pharmaceutical synthesis.
Non-Noble Metal-Based Catalysts: The Rise of Sustainable Alternatives
Driven by the need for more economical and sustainable processes, significant research has focused on catalysts based on earth-abundant metals such as iron (Fe), cobalt (Co), nickel (Ni), and manganese (Mn).[4][8][9][10][11] These systems have shown remarkable progress and are becoming increasingly competitive with their noble metal counterparts.
Mechanism:
Many non-noble metal catalysts also operate via the borrowing hydrogen mechanism.[4] However, some systems may proceed through a reductive amination pathway, where an imine is formed and subsequently reduced by a hydride source.[12][13]
Caption: A general workflow for non-noble metal-catalyzed reductive amination.
Advantages:
-
Low cost and high natural abundance of the metals.
-
Reduced toxicity and environmental impact.
Disadvantages:
-
May require higher catalyst loadings and/or harsher reaction conditions.
-
The scope of compatible functional groups can sometimes be narrower.
Metal-Free Catalysis: A Greener Horizon
The development of metal-free catalytic systems for N-alkylation represents a significant step towards truly green and sustainable chemistry.[14] These methods often employ organocatalysts or simple inorganic compounds to promote the reaction.
Mechanism:
Metal-free reductive amination can be achieved using a hydride source like sodium borohydride in a suitable solvent, sometimes with an activator.[12][14] The reaction proceeds through the formation of an imine followed by its reduction.
Advantages:
-
Completely avoids the use of metals, eliminating any risk of contamination.
-
Often utilizes readily available and inexpensive reagents.
Disadvantages:
-
The field is still emerging, and the number of highly efficient and broadly applicable systems is limited.
-
May require specific reaction conditions and longer reaction times.
Performance Data: A Comparative Overview
The following table provides a snapshot of the performance of different catalyst types for the N-alkylation of aniline with benzyl alcohol, a widely used benchmark reaction.
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Noble Metal | Iridium Complex | low | room temp - 50 | 24-48 | high | [15] |
| Ruthenium Complex | 0.75 | 100-120 | 12-24 | >90 | [16] | |
| Non-Noble Metal | Cobalt-based | 0.86 | 140 | 24 | ~95 | [17] |
| Nickel-based | 5 | 110 | 24 | >90 | [8] | |
| Iron-based | 0.053 wt% | 140 | 3 | >99 | [18] | |
| Manganese-based | 3 | 80-100 | 24 | 80-90 | [4] | |
| Metal-Free | NaBH₄ in Glycerol | N/A (reductant) | 70 | 0.67 | 97 | [14] |
Note: This data is illustrative and performance can vary based on specific ligands, supports, and reaction conditions.
Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol using a Cobalt Catalyst
This protocol provides a representative procedure for a non-noble metal-catalyzed N-alkylation reaction.
Materials:
-
Aniline
-
Benzyl alcohol
-
Cobalt-based catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the cobalt catalyst, aniline, benzyl alcohol, and potassium tert-butoxide in anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[3-(Dimethylamino)propoxy]aniline
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The compound 2-[3-(Dimethylamino)propoxy]aniline (CAS No. 1134-76-5) is a valuable laboratory chemical, but its hazardous properties demand a rigorous and informed approach to its disposal.[1] This guide provides a detailed, step-by-step protocol grounded in safety and regulatory compliance to ensure this substance is managed responsibly, protecting both laboratory personnel and the environment.
The procedures outlined herein are designed to be a self-validating system, where a clear understanding of the chemical's risks informs every action. This is not merely a checklist, but a framework for building a culture of safety and environmental stewardship in the laboratory.
Part 1: Hazard Profile & Risk Assessment - The 'Why' Behind the Procedure
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. Its hazard profile dictates that it cannot be treated as benign waste. This compound is classified as a hazardous substance, and its disposal is regulated.
The primary reasons for this classification stem from its severe health and environmental effects. The substance is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Crucially, it is designated as causing severe skin burns and serious eye damage.[1] Like many aniline derivatives, there are also concerns about its potential for carcinogenicity and mutagenicity, necessitating minimal exposure and zero environmental release.[2]
| Hazard Category | Specific Hazard Classification | Rationale for Stringent Disposal |
| Acute Health Hazards | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4) | Harmful through all primary routes of exposure, necessitating containment to prevent personnel from inhaling vapors or coming into skin contact with residues.[1] |
| Corrosivity | Skin Corrosion/Irritation (Category 1B)Serious Eye Damage/Irritation (Category 1) | The chemical can cause irreversible damage to skin and eyes, meaning all contaminated materials must be handled as hazardous to prevent injury.[1] |
| Organ Toxicity | Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | May cause respiratory irritation, reinforcing the need for handling within ventilated enclosures and ensuring waste containers are sealed.[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Direct disposal into the sewer system is prohibited as it can harm aquatic ecosystems. All waste streams must be isolated from the environment.[3] |
| Physical Hazards | Combustible Liquid | While not highly flammable, it can ignite. Waste must be stored away from heat, sparks, and open flames.[4] |
Part 2: Essential Safety & Handling Protocols
Before disposal begins, proper handling is paramount. All work with this compound must be conducted with the appropriate safety measures in place.
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are easily accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Gloves : Standard nitrile gloves are NOT recommended for prolonged contact with anilines.[5] Use butyl rubber, neoprene, or Viton gloves for adequate protection.[5] Always check manufacturer compatibility data.
-
Eye Protection : Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Protective Clothing : Wear a full-length, buttoned lab coat, long pants, and closed-toe shoes to prevent skin contact.[2]
-
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5]
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents or strong acids, can react violently.[1][4]
-
Liquid Waste : Collect all unused or waste this compound, including solutions containing the chemical, in a dedicated waste container.
-
Solid Waste : All materials contaminated with the chemical (e.g., pipette tips, absorbent pads, gloves, weighing paper) must be collected separately as solid hazardous waste.
Step 2: Containerization
Proper containerization is critical for safe storage and transport.
-
Select a Compatible Container : Use a clearly labeled, leak-proof container made of a compatible material, such as polyethylene or glass.[5] Because anilines can attack certain plastics and rubbers, avoid soft plastic containers.[4]
-
Affix a Hazardous Waste Label : As soon as you begin collecting waste, label the container with a fully completed hazardous waste tag, as required by your institution and regulations like the EPA's Resource Conservation and Recovery Act (RCRA). The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
Accumulation start date
-
-
Keep the Container Closed : The container must be kept tightly sealed at all times, except when adding waste.[2][6] This prevents the release of harmful vapors.
Step 3: Temporary Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage location must be in a well-ventilated area, such as a designated cabinet under the fume hood.[5]
-
Ensure the container is stored in secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[5]
-
Store below eye level and away from incompatible materials, direct sunlight, and sources of ignition.[5]
Step 4: Final Disposal
Laboratory personnel are not responsible for the final treatment of hazardous waste. This must be handled by trained professionals.
-
Contact Your EHS Office : Once the waste container is full or the accumulation time limit is reached (per institutional policy), contact your EHS department to arrange for a pickup.
-
Professional Disposal : The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal contractor. The standard and accepted disposal method for this type of organic chemical is high-temperature incineration in an approved and permitted facility equipped with necessary environmental controls like afterburners and scrubbers.[7]
Part 4: Managing Contaminated Materials & Spills
Accidents happen, and a clear plan for managing spills and contaminated items is essential.
-
Contaminated Labware : Disposable items like gloves, wipes, and plasticware that are contaminated with this compound must be placed in the designated solid hazardous waste container.[2] Contaminated reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.
-
Small Spill Cleanup : For small spills (that can be cleaned up in under 10 minutes by trained personnel):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Wearing the full PPE described in Part 2, contain the spill.
-
Absorb the spilled liquid with an inert material like vermiculite, dry sand, or earth.[4][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a compatible container, seal it, and label it as "Hazardous Waste: Spill Debris containing this compound."[2][4]
-
Arrange for disposal through your EHS office.
-
For larger spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[2]
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for handling and disposing of aniline derivative waste.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.
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-
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-
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-
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-
Safety Data Sheet for N,N-Dimethylaniline . Sigma-Aldrich.
-
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-
Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health.
-
Safety Data Sheet for Aniline Derivatives . CymitQuimica.
-
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-
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-
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-
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-
Hazardous Waste . U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[3-(Dimethylamino)propoxy]aniline
Welcome to your comprehensive guide on the safe handling of 2-[3-(Dimethylamino)propoxy]aniline (CAS No. 1134-76-5). This document provides essential, experience-driven guidance on the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both your personal well-being and the integrity of your research. This is not just a list of rules, but a framework for making informed safety decisions in a dynamic laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
Before we delve into specific PPE, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with multiple hazards that demand rigorous protective measures.[1] It is known to cause severe skin burns and eye damage, is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1] These classifications are the foundation upon which our PPE recommendations are built. A thorough understanding of these risks is the first step in a self-validating safety protocol.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific task, the quantity of the substance being handled, and the potential for exposure. Our recommendations are grounded in the hierarchy of controls, where PPE is the last line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the known hazards of this compound, the following PPE is mandatory for its handling.
Hand Protection: Your First Line of Defense
-
Why it's critical: Direct skin contact can cause severe burns and the substance is harmful upon dermal absorption.[1]
-
Recommended Gloves: Wear chemically resistant gloves. Given the aromatic amine structure, nitrile gloves are a common choice, but it's essential to consult the glove manufacturer's compatibility chart for specific breakthrough times. Studies on similar aromatic amines have shown variability in permeation through different glove materials.[2][3]
-
Best Practices:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Employ the "double-gloving" technique for enhanced protection, especially when handling larger quantities or during prolonged procedures.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding Against Irreversible Damage
-
Why it's critical: This compound can cause severe eye damage.[1] Splashes are a primary risk during transfer and handling.
-
Recommended Protection:
-
Causality: Goggles protect against direct splashes, while a face shield provides a broader barrier for the entire face.
Body Protection: A Barrier Against Contamination
-
Why it's critical: To prevent skin contact and contamination of personal clothing.[1]
-
Recommended Attire:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material is required.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
-
Footwear: Closed-toe shoes are a standard laboratory requirement and are essential when handling corrosive chemicals.
Respiratory Protection: Safeguarding Your Inhalation Pathway
-
Why it's critical: this compound is harmful if inhaled and can cause respiratory irritation.[1]
-
When it's necessary: Respiratory protection is required when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below acceptable limits.
-
Recommended Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[1][5] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment.
-
Fit Testing: A proper fit test is essential to ensure the respirator provides a protective seal.
PPE Selection Summary Table
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Volume/Well-Ventilated Area (e.g., weighing small quantities in a fume hood) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not typically required |
| Moderate Volume/Standard Benchtop Work (in a fume hood) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | Not typically required |
| High Volume/Potential for Aerosolization (e.g., heating, sonicating) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | Required (NIOSH-approved respirator) |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Required (NIOSH-approved respirator) |
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly seated on your face.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): If double-gloved, remove the outer pair using a method that avoids touching the outside with your bare hands.
-
Lab Coat/Apron: Unfasten the lab coat and roll it away from your body, keeping the contaminated side inward.
-
Face Shield/Goggles: Remove the face shield and then the goggles from the back of your head.
-
Respiratory Protection (if required): Remove the respirator from the back.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow Diagram
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task-specific exposure risk.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of contaminated PPE is as critical as its selection and use. All disposable PPE, including gloves, lab coats, and aprons, that has come into contact with this compound must be considered hazardous waste.
Disposal Protocol:
-
Segregation: Place all contaminated disposable PPE in a designated, labeled hazardous waste container. Do not mix with regular trash.
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Follow Institutional Guidelines: Adhere to your institution's specific protocols for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and continuous evaluation of your procedures is paramount.
References
-
Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
